2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid
Description
BenchChem offers high-quality 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,2-difluoro-2-[2-(trifluoromethoxy)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5O3/c10-8(11,7(15)16)5-3-1-2-4-6(5)17-9(12,13)14/h1-4H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIKMKBRSFLYDPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)O)(F)F)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674966 | |
| Record name | Difluoro[2-(trifluoromethoxy)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1133116-03-6 | |
| Record name | Difluoro[2-(trifluoromethoxy)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Arylacetic Acids in Modern Drug Discovery
The strategic incorporation of fluorine into molecular scaffolds represents a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target. Within this context, 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid emerges as a significant building block, combining the structural motifs of a difluoroacetic acid and a trifluoromethoxy-substituted phenyl ring. This guide provides a comprehensive overview of its chemical identity, synthesis, and potential applications, offering a technical resource for professionals engaged in the design and development of novel therapeutics.
Core Chemical Identity
CAS Number: 1133116-03-6[1]
Molecular Formula: C₉H₅F₅O₃[1]
Molecular Weight: 256.13 g/mol [1]
| Property | Value | Source |
| CAS Number | 1133116-03-6 | Angene Chemical[1] |
| Molecular Formula | C₉H₅F₅O₃ | Angene Chemical[1] |
| Molecular Weight | 256.13 | Angene Chemical[1] |
| MDL Number | MFCD11855928 | Angene Chemical[1] |
Synthesis and Mechanistic Rationale
A logical synthetic approach would likely commence with a precursor such as an α-keto ester or a related derivative of 2-(trifluoromethoxy)benzaldehyde. The introduction of the difluoromethylene group is a critical transformation.
Hypothetical Synthetic Workflow
Caption: A plausible synthetic route to the target compound.
Analytical Characterization
Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. Standard analytical techniques would be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show signals corresponding to the aromatic protons and the carboxylic acid proton.
-
¹⁹F NMR is crucial for this molecule, and would display signals for the CF₂ and OCF₃ groups, with characteristic chemical shifts and coupling constants.
-
¹³C NMR would provide information on the carbon skeleton of the molecule.
-
-
Infrared (IR) Spectroscopy: Key vibrational bands would include those for the C=O of the carboxylic acid, C-F bonds, and the aromatic ring.
-
Mass Spectrometry (MS): This technique would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.
Applications in Drug Development and Medicinal Chemistry
The structural features of 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid make it a valuable building block in drug discovery for several reasons:
-
Metabolic Stability: The presence of the difluoromethyl group can block metabolic oxidation at the benzylic position, a common site of drug metabolism. This can lead to an increased half-life and improved pharmacokinetic profile of a drug candidate.
-
Lipophilicity and Bioavailability: The trifluoromethoxy group is known to be highly lipophilic, which can enhance a molecule's ability to cross cell membranes and improve its oral bioavailability.
-
Modulation of Acidity: The electron-withdrawing nature of the fluorine atoms increases the acidity of the carboxylic acid moiety. This can influence the compound's interaction with biological targets and its solubility.
-
Conformational Effects: The presence of fluorine atoms can influence the conformation of the molecule, which can lead to more selective binding to the target protein.
This building block can be utilized in the synthesis of a wide range of potential therapeutic agents, including inhibitors of enzymes such as kinases and proteases, as well as modulators of ion channels and receptors. The carboxylic acid handle allows for straightforward derivatization, such as amide bond formation, to incorporate this fluorinated phenylacetic acid motif into larger, more complex molecules.
Experimental Protocols: General Considerations
While a specific protocol for the synthesis of 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid is not publicly detailed, the following general procedures for key transformations are relevant:
General Procedure for Difluorination of a Carbonyl Compound
Warning: Fluorinating agents such as DAST (diethylaminosulfur trifluoride) are hazardous and should be handled with extreme caution in a well-ventilated fume hood by trained personnel.
-
To a solution of the carbonyl precursor (1 equivalent) in a dry, aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), cool the reaction mixture to -78 °C.
-
Slowly add the fluorinating agent (e.g., DAST, 1.1-1.5 equivalents) dropwise via syringe.
-
Allow the reaction to slowly warm to room temperature and stir for the appropriate time (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction by carefully adding it to a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Hydrolysis of an Ester
-
Dissolve the ester intermediate in a suitable solvent mixture (e.g., THF/water or methanol/water).
-
Add an excess of a base (e.g., lithium hydroxide or sodium hydroxide) and stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Acidify the reaction mixture with an aqueous acid (e.g., 1M HCl) to a pH of ~2.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.
Conclusion and Future Perspectives
2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid represents a valuable and strategically designed building block for medicinal chemistry and drug discovery. Its unique combination of a difluoroacetic acid moiety and a trifluoromethoxy-substituted aromatic ring provides a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. As the demand for more effective and safer therapeutics continues to grow, the use of such precisely engineered, fluorinated building blocks is expected to play an increasingly important role in the development of the next generation of medicines. Further research into the synthesis and applications of this and related compounds will undoubtedly open new avenues for therapeutic innovation.
References
[1] Angene Chemical. 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid | 1133116-03-6. [Link]
Sources
An In-depth Technical Guide to the Physicochemical Properties of 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of the novel compound 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid (CAS Number: 1133116-03-6). While specific experimental data for this compound is not publicly available, this guide establishes its foundational chemical identity and details the established methodologies for determining its critical physicochemical parameters. Furthermore, it offers expert insights into the anticipated impact of its unique structural motifs—a gem-difluoroacetic acid group and an ortho-substituted trifluoromethoxy-phenyl ring—on its behavior in pharmaceutical and biological systems. This document is intended to serve as a vital resource for researchers engaged in the synthesis, evaluation, and application of this and structurally related molecules in drug discovery and development.
Introduction and Molecular Identity
2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid is a fluorinated aromatic carboxylic acid with significant potential in medicinal chemistry. The strategic incorporation of fluorine atoms and fluorine-containing functional groups is a well-established strategy to enhance the metabolic stability, lipophilicity, and target-binding affinity of drug candidates. This compound uniquely combines a gem-difluoroacetic acid moiety with a trifluoromethoxy group on a phenyl ring, suggesting a profile optimized for improved pharmacokinetic and pharmacodynamic properties.
Table 1: Core Molecular Identifiers
| Identifier | Value | Source |
| IUPAC Name | 2,2-difluoro-2-[2-(trifluoromethoxy)phenyl]acetic acid | [1] |
| CAS Number | 1133116-03-6 | [2][3] |
| Molecular Formula | C₉H₅F₅O₃ | [2] |
| Molecular Weight | 256.13 g/mol | [2] |
| Chemical Structure | ![]() |
Acidity (pKa)
The acid dissociation constant (pKa) is a critical parameter that governs a molecule's ionization state at a given pH, which in turn influences its solubility, permeability, and target interactions. For an acidic compound like 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid, the pKa of the carboxylic acid group is of primary interest.
Predicted pKa and Structural Influence
While an experimental pKa for this specific molecule is not available, the presence of the strongly electron-withdrawing gem-difluoro and trifluoromethoxy groups is expected to significantly increase the acidity (lower the pKa) of the carboxylic acid compared to a non-fluorinated analogue like phenylacetic acid (pKa ≈ 4.3). The gem-difluoro group alpha to the carboxylate is particularly effective at stabilizing the conjugate base through induction, a known strategy to modulate acidity in drug design.
Authoritative Experimental Protocol: Potentiometric Titration
Potentiometric titration is the gold-standard method for the accurate determination of pKa values.[4][5] It offers high precision and is applicable to a wide range of compounds.[6]
Methodology:
-
Preparation of the Analyte Solution: A precise weight of 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid is dissolved in a suitable solvent, typically a co-solvent mixture (e.g., methanol/water) for compounds with low aqueous solubility, to a known concentration (e.g., 1-10 mM).[6]
-
Calibration: The pH meter and electrode are calibrated using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[4]
-
Titration: The analyte solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the solution to reach equilibrium.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point, where half of the acid has been neutralized. This corresponds to the inflection point of the first derivative of the titration curve.[1]
Caption: Workflow for pKa determination via potentiometric titration.
Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.
Predicted LogP and Structural Contributions
An experimental LogP value for 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid is not documented. However, the trifluoromethoxy group is known to be one of the most lipophilic substituents used in drug design, with a Hansch lipophilicity parameter (π) of approximately +1.04.[7] This, combined with the phenyl ring, suggests that the molecule will have a significant degree of lipophilicity, which is often crucial for cell membrane permeability.
Authoritative Experimental Protocol: Shake-Flask Method
The shake-flask method is the traditional and most reliable method for the experimental determination of LogP.
Methodology:
-
Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4) are mutually saturated by vigorous mixing, followed by separation.
-
Partitioning: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble). The two phases are then combined in a vessel at a defined volume ratio.
-
Equilibration: The vessel is shaken or agitated at a constant temperature until the compound has fully partitioned between the two phases and equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Caption: Workflow for LogP determination using the shake-flask method.
Aqueous Solubility
Aqueous solubility is a fundamental property that affects a drug's dissolution rate and, consequently, its absorption and bioavailability. Poor aqueous solubility is a major challenge in drug development.[3]
Predicted Solubility and Influencing Factors
The aqueous solubility of 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid has not been experimentally reported. As a carboxylic acid, its solubility is expected to be highly pH-dependent, increasing significantly at pH values above its pKa due to the formation of the more soluble carboxylate salt. The presence of the large, lipophilic trifluoromethoxy-phenyl group may limit its intrinsic solubility.
Authoritative Experimental Protocol: Thermodynamic (Equilibrium) Solubility Assay
Thermodynamic solubility represents the true equilibrium solubility of a compound and is the gold standard for this measurement, particularly in later-stage drug development.
Methodology:
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of a specific aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a vial.
-
Equilibration: The resulting slurry is agitated or shaken at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached between the solid and dissolved compound.
-
Separation: The suspension is filtered or centrifuged to remove all undissolved solid.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined by a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Result Reporting: The solubility is reported in units such as µg/mL or µM.
Caption: Workflow for thermodynamic aqueous solubility determination.
Conclusion and Future Directions
2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid is a compound of significant interest due to its unique combination of fluorine-containing moieties that are highly valued in modern medicinal chemistry. While specific experimental data on its physicochemical properties are pending, this guide provides a robust framework for their determination using established, authoritative protocols. The insights into the expected influence of its chemical structure on pKa, LogP, and solubility will aid researchers in anticipating its behavior and designing further studies. The experimental characterization of these properties is a critical next step in unlocking the full potential of this promising molecule in drug discovery and development programs.
References
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PubChem. National Center for Biotechnology Information. [Link]
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Angene. 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid | 1133116-03-6. [Link]
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CP Lab Safety. 2, 2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid, min 98%, 5 grams. [Link]
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Encyclopedia.pub. Methods for Determination of Lipophilicity. (2022-08-25). [Link]
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Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]
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Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]
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ACS Publications. The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education. [Link]
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National Institutes of Health (NIH). Determination of aqueous solubility by heating and equilibration: A technical note. [Link]
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Eldorado - Repository of the TU Dortmund. Physicochemical property prediction for small molecules using integral equation-based solvation models. (2021-07-29). [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Impact of Trifluoromethoxy Groups on Bioavailability and Drug Design. (2025-10-16). [Link]
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National Institutes of Health (NIH). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025-07-18). [Link]
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American Pharmaceutical Review. Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. (2013-04-02). [Link]
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DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024-04-23). [Link]
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JoVE. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019-01-30). [Link]
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ProQuest. In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models. [Link]
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PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025-07-18). [Link]
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Semantic Scholar. Interlaboratory study of log P determination by shake-flask and potentiometric methods. [Link]
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Appchem. 2,2-Difluoro-2-[2-(trifluoromethyl)phenyl]acetic acid | 1343107-31-2. [Link]
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National Institutes of Health (NIH). Development of Methods for the Determination of pKa Values. [Link]
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MDPI. A Data Resource for Prediction of Gas-Phase Thermodynamic Properties of Small Molecules. [Link]
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PubMed. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. [Link]
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ResearchGate. Trifluoromethoxy-containing pharmaceutical drugs. [Link]
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ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]
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ResearchGate. Setup and validation of shake-flask procedures for the determination of partition coefficients (log D) from low drug amounts | Request PDF. (2025-10-20). [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. [Link]
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Angene. 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid | 1133116-03-6. [Link]
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MySkinRecipes. 2,2-difluoro-2-(4-(trifluoromethoxy)phenyl)acetic acid. [Link]
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PubChem. 2,2-Difluoro-2-phenylacetic acid | C8H6F2O2 | CID 726153. [Link]
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Creative Bioarray. Aqueous Solubility Assays. [Link]
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Matrix Fine Chemicals. 2,2-DIFLUOROACETIC ACID | CAS 381-73-7. [Link]
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National Institutes of Health (NIH). Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds. [Link]
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PubChem. 2,2-Difluoro-2-sulfoacetic acid | C2H2F2O5S | CID 654789. [Link]
-
PubChem. 2-[2,4-Difluoro-3-[[2-fluoro-5-(3-fluorophenyl)-3-methyl-phenyl]methylamino]phenoxy]acetic acid. [Link]
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-
The Good Scents Company. acetic acid, 64-19-7. [Link]
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- 1. cas 1133116-03-6|| where to buy 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid [german.chemenu.com]
- 2. Angene - 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid | 1133116-03-6 | MFCD11855928 | AG003FAS [japan.angenechemical.com]
- 3. biomall.in [biomall.in]
- 4. 1-propanaminium, 2-hydroxy-n,n-dimethyl-n-(3-((1-oxododecyl)amino)propyl)-3-sulfo-, inner salt | C20H42N2O5S | CID 83841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Rutin | C27H30O16 | CID 5280805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. biosynth.com [biosynth.com]
- 7. Buy 2,2-Difluoro-2-(4-(trifluoromethoxy)phenyl)acetic acid [smolecule.com]
A Technical Guide to the Structure Elucidation of 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid
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Abstract
Introduction and Analytical Strategy
The target molecule, 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid, presents a distinct analytical challenge. Its structure combines a difluoroacetic acid moiety, a common pharmacophore, with a trifluoromethoxy-substituted phenyl ring. The ortho-substitution pattern on the aromatic ring and the presence of five fluorine atoms across two different chemical environments require a robust and systematic approach for confirmation.
Our strategy is predicated on a logical progression of analytical techniques, where each step provides complementary information, culminating in a definitive structural assignment. This workflow ensures that the elemental composition, functional groups, and atomic connectivity are all rigorously established.
subgraph "cluster_0" { label="Structure Elucidation Workflow"; bgcolor="#FFFFFF"; color="#4285F4";
} }
Figure 1: A stepwise analytical workflow for structure elucidation.High-Resolution Mass Spectrometry (HRMS): Elemental Composition
Expertise & Rationale: The first and most fundamental question is the elemental composition. High-resolution mass spectrometry provides the requisite mass accuracy to distinguish between isobars and confidently determine the molecular formula.[4][5] For a fluorinated compound, ESI in negative ion mode is often preferred for carboxylic acids, as it readily forms the stable [M-H]⁻ ion.
Predicted Results: The molecular formula for 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid is C₉H₅F₅O₃.
-
Calculated Exact Mass: 270.0135
-
Observed Ion (ESI-): [M-H]⁻
-
Expected m/z: 269.0057
Observing an ion with an m/z value matching this to within 5 ppm provides strong evidence for the proposed elemental composition.
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Dissolve 0.5-1.0 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an Orbitrap or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode.
-
Infusion: Introduce the sample solution directly via a syringe pump at a flow rate of 5-10 µL/min.
-
Mass Analyzer Settings:
-
Mass Range: m/z 50-500
-
Resolution: >60,000
-
Internal Calibration: Use a known calibrant to ensure high mass accuracy.
-
-
Data Analysis: Compare the measured m/z of the most abundant ion with the theoretical exact mass for the [C₉H₄F₅O₃]⁻ ion.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Identification
Expertise & Rationale: FT-IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in the molecule. For this compound, we expect to see characteristic absorptions for the carboxylic acid (O-H and C=O stretches), C-O bonds, and the strong C-F bonds.[6][7][8]
Predicted Absorptions: The presence of strong hydrogen bonding in carboxylic acids typically leads to a very broad O-H stretching band.[6][7][8]
| Functional Group | Bond | Expected Wavenumber (cm⁻¹) | Characteristics |
| Carboxylic Acid | O–H stretch | 3300 - 2500 | Very broad, strong |
| Aromatic C-H | C–H stretch | 3100 - 3000 | Sharp, medium |
| Carbonyl | C=O stretch | 1760 - 1690 | Strong, sharp |
| Aromatic C=C | C=C stretch | 1600 - 1450 | Medium to weak |
| Ether & Acid C-O | C–O stretch | 1320 - 1210 | Strong |
| Fluoroalkane | C–F stretch | 1100 - 1000 | Very strong, multiple bands |
| Trifluoromethoxy | C–F stretch | 1200 - 1100 | Very strong, multiple bands |
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Perform a background scan of the empty sample compartment or clean ATR crystal.
-
Sample Scan: Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction and identify the key absorption bands.
Multinuclear NMR Spectroscopy: The Definitive Structure
Expertise & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms.[9][10] Given the five fluorine atoms, ¹⁹F NMR is indispensable, providing highly sensitive and specific signals with a wide chemical shift dispersion that minimizes peak overlap.[11][12] A combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented with 2D correlation experiments (COSY, HSQC, HMBC), will allow for a complete and unambiguous assignment of the structure.
subgraph "cluster_mol" { label="Hypothesized Structure and Numbering"; bgcolor="#FFFFFF"; color="#4285F4";
} }
Figure 2: Numbering scheme for NMR assignment.¹⁹F NMR Spectroscopy
Rationale: ¹⁹F NMR provides a direct window into the fluorine environments. With 100% natural abundance and high sensitivity, it is the ideal starting point for NMR analysis of this compound.[9][11][12] We expect two distinct signals corresponding to the -CF₂- and -OCF₃ groups.
Predicted Spectrum:
-
-OCF₃ group: A singlet around -56 to -60 ppm. The chemical shift of trifluoromethoxy groups is sensitive to the electronic environment.[13][14]
-
-CF₂- group: A singlet (or very narrow triplet if coupling to the carboxylic proton is resolved) around -90 to -110 ppm.
¹H NMR Spectroscopy
Rationale: ¹H NMR will identify the protons in the molecule. We expect signals for the aromatic protons and the single acidic proton. The ortho-substitution pattern will create a complex but interpretable splitting pattern for the aromatic protons.
Predicted Spectrum:
-
-COOH proton: A broad singlet between 10-13 ppm. Its position is concentration-dependent, and it can be exchanged with D₂O.[15]
-
Aromatic protons (H3, H4, H5, H6): A complex multiplet region between 7.0-8.0 ppm, integrating to 4 protons. Due to the differing electronic effects of the -OCF₃ and -C(CF₂)COOH substituents, all four aromatic protons will be chemically non-equivalent. We would expect to see distinct multiplets for each.
¹³C NMR Spectroscopy
Rationale: ¹³C NMR will identify all unique carbon atoms. A key feature will be the observation of C-F coupling, which provides crucial connectivity information.[16][17] Spectra are typically acquired with proton decoupling, but C-F couplings will remain.
Predicted Spectrum & C-F Couplings:
| Carbon Atom | Expected Shift (ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (JCF) |
| C=O | 165 - 175 | Triplet | ²JCF ≈ 25-35 Hz |
| C1 | 125 - 135 | Triplet | ²JCF ≈ 20-30 Hz |
| C2 | 145 - 155 | Quartet | ²JCF ≈ 1-5 Hz |
| C3, C4, C5, C6 | 120 - 140 | Multiple signals, some may show small couplings | ³JCF, ⁴JCF ≈ 1-5 Hz |
| Cα | 110 - 120 | Triplet of Quartets | ¹JCF ≈ 240-280 Hz, ³JCF ≈ 1-4 Hz |
| -OCF₃ | 118 - 122 | Quartet | ¹JCF ≈ 250-280 Hz[18] |
2D NMR for Final Confirmation
Rationale: While 1D spectra provide strong evidence, 2D correlation experiments are required for unambiguous proof of connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It will definitively link the aromatic proton signals to their corresponding carbon signals (C3-H3, C4-H4, C5-H5, C6-H6).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the overall carbon skeleton. It shows correlations between protons and carbons that are 2 or 3 bonds away.
Key Expected HMBC Correlations:
-
Aromatic protons (H3, H6) correlating to Cα and C2.
-
Cα correlating to the aromatic protons and the carbonyl carbon (C=O).
-
The fluorine atoms of the -CF₂- group could show correlations to C1 and C=O in a ¹⁹F-¹³C HMBC experiment.
subgraph "cluster_hmbc" { label=""; bgcolor="#FFFFFF"; color=white;
}
H6 -> C1; H6 -> C5; H3 -> C1; H3 -> C2; H3 -> C4; H5 -> C4; H5 -> C6; }
Figure 3: Expected long-range correlations to confirm connectivity.Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆).
-
Instrumentation: A 400 MHz (or higher field) NMR spectrometer equipped with a multinuclear probe.
-
1D Experiments:
-
Acquire a standard ¹H spectrum.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
-
2D Experiments:
-
Acquire a phase-sensitive HSQC experiment optimized for ¹JCH ≈ 160 Hz.
-
Acquire an HMBC experiment optimized for long-range couplings of 8-10 Hz.
-
-
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra correctly (TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).
Data Synthesis and Conclusion
The structure of 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid is confirmed by the convergence of all analytical data.
-
HRMS establishes the correct elemental formula of C₉H₅F₅O₃.
-
FT-IR confirms the presence of the carboxylic acid, aromatic ring, and carbon-fluorine bonds.
-
¹⁹F NMR proves the existence of two distinct fluorine-containing groups (-CF₂- and -OCF₃).
-
¹H and ¹³C NMR define the number and type of proton and carbon environments, with C-F coupling patterns confirming the proximity of carbon atoms to fluorine.
-
2D NMR (HMBC) provides the final, unambiguous evidence of the atomic connectivity, confirming the ortho-substitution pattern and linking the difluoroacetic acid moiety to the C1 position of the phenyl ring.
This rigorous, multi-technique approach provides a self-validating system, ensuring the highest degree of confidence in the final structural assignment. This workflow is robust and can be adapted for the characterization of other novel, complex fluorinated molecules.
References
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National Institutes of Health (NIH). (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]
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University of Southampton. (n.d.). Multinuclear and Fluorine NMR Spectroscopy. Southampton Chemistry Analytical Solutions. Retrieved from [Link]
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Oxford Instruments. (n.d.). NMR | Speeding Fluorine Analysis. Magnetic Resonance. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Retrieved from [Link]
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Nanalysis. (2023, July 20). The Wonders of Fluorine-19 NMR Spectroscopy for Pesticide Analysis. Retrieved from [Link]
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ResearchGate. (n.d.). An Overview of Fluorine NMR. Retrieved from [Link]
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Chemistry LibreTexts. (2024, November 12). 16: Multinuclear NMR. Retrieved from [Link]
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Lichter, R. L., & Wasylishen, R. E. (1974). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 96(3), 987–991. [Link]
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ResearchGate. (2014, June 23). What is the coupling constant for CF3 carbon in 13C-NMR?. Retrieved from [Link]
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Schaefer, T., Penner, G. H., Sebastian, R., Peeling, J., & Beaulieu, C. (1988). Long-range ¹H,¹⁹F and ¹³C,¹⁹F coupling constants and molecular orbital computations as indicators of the conformation of the trifluoromethoxy group in C₆H₅OCF₃ and 4-F-C₆H₄OCF₃. Canadian Journal of Chemistry, 66(7), 1761-1766. [Link]
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Reddit. (2017, January 25). Carbon-fluorine spin coupling constants. r/chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2020, May 30). 21.3: Spectroscopy of Carboxylic Acids. Retrieved from [Link]
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OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. Retrieved from [Link]
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MySkinRecipes. (n.d.). 2,2-difluoro-2-(4-(trifluoromethyl)phenyl)acetic acid. Retrieved from [Link]
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Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis of 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic Acid
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic route for 2,2-difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid, a valuable fluorinated building block in medicinal chemistry and drug development. The unique combination of a difluoroacetic acid moiety and a trifluoromethoxy-substituted phenyl group imparts desirable physicochemical properties to parent molecules, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity. This guide details a multi-step synthetic pathway, commencing from the commercially available 2-(trifluoromethoxy)benzaldehyde. Each step is elucidated with a detailed experimental protocol, mechanistic insights, and a discussion of the rationale behind the chosen synthetic strategy. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction: The Significance of Fluorinated Arylacetic Acids
The incorporation of fluorine atoms into organic molecules is a widely employed strategy in modern medicinal chemistry. The trifluoromethoxy group (-OCF3) is of particular interest due to its high lipophilicity and metabolic stability[1]. Similarly, the difluoromethyl group (-CF2) can profoundly influence the properties of a molecule. The target compound, 2,2-difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid, combines these features, making it a highly valuable intermediate for the synthesis of novel therapeutic agents. This guide outlines a robust and logical synthetic pathway to access this compound.
Overall Synthetic Strategy
The proposed synthesis of 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid is a multi-step process beginning with the commercially available 2-(trifluoromethoxy)benzaldehyde. The core of the strategy involves the construction of the difluoroacetic acid side chain through a series of well-established organic transformations.
Caption: Overall synthetic workflow for the target molecule.
Step-by-Step Synthesis
Step 1: Synthesis of Ethyl 2,2-difluoro-3-hydroxy-3-(2-(trifluoromethoxy)phenyl)propanoate via Reformatsky Reaction
The initial step involves a Reformatsky reaction to form the carbon-carbon bond between the aromatic aldehyde and the difluoroacetate moiety. The Reformatsky reaction is a classic method for the synthesis of β-hydroxy esters from α-halo esters and carbonyl compounds in the presence of zinc metal[2][3][4].
Rationale: The use of ethyl bromodifluoroacetate is crucial for introducing the difluoroester group. Zinc is the metal of choice as it forms a moderately reactive organozinc intermediate (a Reformatsky enolate) that readily adds to the aldehyde without attacking the ester functionality[4].
Caption: Step 1: The Reformatsky Reaction.
Experimental Protocol:
-
Activate zinc dust by stirring with 1 M HCl, followed by washing with water, ethanol, and diethyl ether, and drying under vacuum.
-
To a flame-dried flask under a nitrogen atmosphere, add the activated zinc (1.5 eq) and anhydrous tetrahydrofuran (THF).
-
Add a solution of 2-(trifluoromethoxy)benzaldehyde (1.0 eq)[5][6][7] and ethyl bromodifluoroacetate (1.2 eq) in anhydrous THF dropwise to the zinc suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Value |
| Starting Material | 2-(Trifluoromethoxy)benzaldehyde |
| Reagents | Ethyl bromodifluoroacetate, Activated Zinc |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | Reflux |
| Reaction Time | 2-4 hours (monitor by TLC) |
| Work-up | Aqueous NH4Cl quench, Ethyl acetate extraction |
Step 2: Oxidation of the Secondary Alcohol to a Ketone
The secondary alcohol formed in the previous step is oxidized to a ketone. A mild oxidation method is preferred to avoid side reactions. The Swern oxidation, which uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride, is an excellent choice for this transformation due to its high efficiency and tolerance for various functional groups[8][9][10][11][12].
Rationale: The Swern oxidation is performed at low temperatures, which helps to prevent side reactions and preserve the integrity of the fluorine-containing groups. It is a reliable method for converting secondary alcohols to ketones without over-oxidation[9]. Alternative methods include using a nitroxide catalyst[13][14][15] or an iron(III) chloride-catalyzed aerobic oxidation[1][16].
Caption: Step 2: Swern Oxidation.
Experimental Protocol:
-
In a flame-dried flask under a nitrogen atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) and cool to -78 °C.
-
Add a solution of dimethyl sulfoxide (DMSO) (2.0 eq) in DCM dropwise, and stir the mixture for 30 minutes.
-
Add a solution of the alcohol from Step 1 (1.0 eq) in DCM dropwise, and continue stirring for 1 hour at -78 °C.
-
Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting ketone by column chromatography.
| Parameter | Value |
| Starting Material | Ethyl 2,2-difluoro-3-hydroxy-3-(2-(trifluoromethoxy)phenyl)propanoate |
| Reagents | Oxalyl chloride, DMSO, Triethylamine |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Temperature | -78 °C to room temperature |
| Reaction Time | 2-3 hours |
| Work-up | Water quench, DCM extraction |
Step 3: Reductive Deoxygenation of the Ketone via Wolff-Kishner Reduction
The carbonyl group of the β-keto ester is removed through a Wolff-Kishner reduction. This reaction involves the formation of a hydrazone followed by base-catalyzed reduction to a methylene group.
Rationale: The Wolff-Kishner reduction is a standard method for the deoxygenation of ketones, particularly those that are stable to strong basic conditions. The high temperature employed drives the reaction to completion.
Caption: Step 3: Wolff-Kishner Reduction.
Experimental Protocol:
-
To a flask equipped with a reflux condenser, add the ketone from Step 2 (1.0 eq), hydrazine hydrate (4.0 eq), and diethylene glycol.
-
Heat the mixture to 120 °C for 1 hour.
-
Add potassium hydroxide (4.0 eq) and increase the temperature to 180-200 °C, allowing water and excess hydrazine to distill off.
-
Maintain the reaction at this temperature until gas evolution ceases (typically 3-4 hours).
-
Cool the reaction mixture, dilute with water, and extract with diethyl ether.
-
Wash the combined organic layers with dilute HCl and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography or distillation.
| Parameter | Value |
| Starting Material | Ethyl 2,2-difluoro-3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate |
| Reagents | Hydrazine hydrate, Potassium hydroxide |
| Solvent | Diethylene glycol |
| Temperature | 180-200 °C |
| Reaction Time | 4-6 hours |
| Work-up | Water dilution, Diethyl ether extraction |
Step 4: Hydrolysis of the Ester to the Carboxylic Acid
The final step is the hydrolysis of the ethyl ester to the target carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis followed by acidification is a common and effective method.
Rationale: Saponification using a strong base like sodium hydroxide is a high-yielding and straightforward method for ester hydrolysis. Subsequent acidification with a strong acid liberates the free carboxylic acid[17][18].
Caption: Step 4: Ester Hydrolysis.
Experimental Protocol:
-
Dissolve the ester from Step 3 (1.0 eq) in a mixture of ethanol and water.
-
Add an aqueous solution of sodium hydroxide (2.0 eq) and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify with concentrated hydrochloric acid to pH 1-2.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product.
-
The product can be further purified by recrystallization if necessary.
| Parameter | Value |
| Starting Material | Ethyl 2,2-difluoro-2-(2-(trifluoromethoxy)phenyl)acetate |
| Reagents | Sodium hydroxide, Hydrochloric acid |
| Solvent | Ethanol/Water |
| Temperature | Reflux |
| Reaction Time | 2-4 hours |
| Work-up | Acidification, Ethyl acetate extraction |
Conclusion
This technical guide has detailed a logical and feasible synthetic route for the preparation of 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid. The described pathway utilizes well-established chemical transformations, providing a solid foundation for researchers to synthesize this valuable fluorinated building block. The provided experimental protocols and rationales for each step are intended to facilitate the successful execution of this synthesis in a laboratory setting. Further optimization of reaction conditions may be necessary to maximize yields and purity for specific applications.
References
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Mlinarić-Majerski, K., et al. (2019). Aerobic Oxidation of Secondary Alcohols with Nitric Acid and Iron(III) Chloride as Catalysts in Fluorinated Alcohol. The Journal of Organic Chemistry. Available at: [Link]
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Mlinarić-Majerski, K., et al. (2019). Aerobic Oxidation of Secondary Alcohols with Nitric Acid and Iron(III) Chloride as Catalysts in Fluorinated Alcohol. Scilit. Available at: [Link]
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Cenmed Enterprises. 2-(Trifluoromethoxy)Benzaldehyde 96%. Available at: [Link]
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Politano, F., et al. (2023). Oxidation of α-Trifluoromethyl and Nonfluorinated Secondary Alcohols to Ketones Using a Nitroxide Catalyst. Synthesis. Available at: [Link]
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Politano, F., et al. (2023). Oxidation of α-Trifluoromethyl and Nonfluorinated Secondary Alcohols to Ketones Using a Nitroxide Catalyst. University of Connecticut. Available at: [Link]
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De Kimpe, N., et al. (2012). Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Organic Reactions. The Reformatsky Reaction. Available at: [Link]
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NROChemistry. Reformatsky Reaction. Available at: [Link]
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Organic Syntheses. Addendum for: [Trifluoromethylation at the α-Position of α,β-Unsaturated Ketones: 4-Phenyl-3-Trifluoromethyl-2-Butanone]. Available at: [Link]
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Wikipedia. Swern oxidation. Available at: [Link]
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Wikipedia. Reformatsky reaction. Available at: [Link]
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Organic Chemistry Portal. Swern Oxidation. Available at: [Link]
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Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. Available at: [Link]
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Organic Chemistry Portal. (2019). Swern Oxidation. Available at: [Link]
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PubChem. 2,2-Difluoro-3-hydroxypentanoic acid. Available at: [Link]
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Gouverneur, V., et al. (2017). Synthesis and Reactivity of 18F-Labeled α,α-Difluoro-α-(aryloxy)acetic Acids. Organic Letters. Available at: [Link]
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FooDB. (±)-2-Hydroxy-3-(2-hydroxyphenyl)propanoic acid. Available at: [Link]
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PubChem. 2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propanoic acid. Available at: [Link]
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An In-Depth Technical Guide to 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid, a specialized organofluorine compound, stands at the confluence of several key areas in modern medicinal and materials chemistry. Its structure, featuring a gem-difluoroacetic acid moiety attached to a phenyl ring bearing an ortho-trifluoromethoxy group, imparts a unique combination of physicochemical properties. This guide, intended for researchers and professionals in drug development and chemical synthesis, provides a comprehensive overview of its nomenclature, synthesis, key properties, and analytical characterization. The strategic incorporation of fluorine atoms enhances metabolic stability, binding affinity, and bioavailability in drug candidates, making this class of compounds particularly valuable.
The IUPAC name for this compound is 2,2-Difluoro-2-[2-(trifluoromethoxy)phenyl]acetic acid . It is also identified by the CAS Number 1133116-03-6 .[1][2][3]
Physicochemical Properties and Molecular Structure
The presence of multiple fluorine atoms significantly influences the electronic properties and conformation of the molecule. The trifluoromethoxy group (-OCF₃) is a strong electron-withdrawing group, which, along with the difluoromethyl group (-CF₂-), impacts the acidity of the carboxylic acid. The ortho-positioning of the trifluoromethoxy group creates specific steric and electronic environments around the phenylacetic acid core, which can be crucial for its interaction with biological targets.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₅F₅O₃ | [4] |
| Molecular Weight | 256.13 g/mol | [5] |
| IUPAC Name | 2,2-Difluoro-2-[2-(trifluoromethoxy)phenyl]acetic acid | |
| CAS Number | 1133116-03-6 | [1][2][3] |
Synthesis Pathway
A plausible synthetic route can be conceptualized as follows:
Caption: A conceptual workflow for the synthesis of 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a generalized procedure based on known methodologies for the synthesis of analogous compounds. Researchers should optimize these conditions for the specific ortho-substituted target.
Step 1: Formation of the Intermediate Silyl Ether
-
To a solution of 2-(trifluoromethoxy)benzaldehyde in an anhydrous aprotic solvent (e.g., tetrahydrofuran), add a suitable difluoromethylating agent such as trimethyl(trifluoromethyl)silane (TMSCF₃) and a catalytic amount of a nucleophilic initiator (e.g., a fluoride salt).
-
The reaction is typically carried out at low temperatures (e.g., 0 °C to room temperature) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the consumption of the starting material.
-
Upon completion, the reaction is quenched, and the intermediate silyl ether is extracted and purified.
Step 2: Hydrolysis to the Carboxylic Acid
-
The purified intermediate silyl ether is then subjected to hydrolysis. This can be achieved under acidic or basic conditions.
-
For acidic hydrolysis, a solution of the silyl ether in a suitable solvent is treated with an aqueous acid (e.g., hydrochloric acid).
-
The reaction mixture is stirred until the hydrolysis is complete, as indicated by analytical techniques.
-
The final product, 2,2-difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid, is then isolated by extraction, followed by purification techniques such as recrystallization or column chromatography.
Analytical Characterization
A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The following techniques are essential:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would provide information about the aromatic protons and the carboxylic acid proton. The chemical shifts and coupling patterns of the aromatic protons would confirm the ortho-substitution pattern.
-
¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carboxylic carbon, the difluorinated carbon, and the aromatic carbons. The carbon-fluorine couplings would be observable.
-
¹⁹F NMR: The fluorine NMR is a critical tool for characterizing this molecule. It would show distinct signals for the -CF₂ group and the -OCF₃ group, with their characteristic chemical shifts and coupling constants.[6] For reference, the chemical shift for trifluoroacetic acid is around -76.55 ppm.[7]
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition.
Infrared (IR) Spectroscopy:
The IR spectrum would show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch, C-F bonds, and the aromatic ring vibrations.
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Aromatic protons (multiplets), Carboxylic acid proton (broad singlet) |
| ¹³C NMR | Signals for C=O, CF₂, aromatic carbons (with C-F coupling) |
| ¹⁹F NMR | Two distinct signals for -CF₂ and -OCF₃ groups |
| MS (ESI-) | [M-H]⁻ peak corresponding to the molecular weight |
| IR (KBr) | Broad O-H stretch (~3000 cm⁻¹), C=O stretch (~1700 cm⁻¹), C-F stretches |
Applications and Future Perspectives
While specific applications for 2,2-difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid are not extensively documented in publicly available literature, its structural motifs suggest significant potential in several areas of research and development:
-
Medicinal Chemistry: As a building block for the synthesis of novel therapeutic agents. The presence of the difluoroacetic acid and trifluoromethoxy groups can enhance the metabolic stability and binding affinity of drug candidates.[5]
-
Agrochemicals: Fluorinated compounds are widely used in the development of herbicides and pesticides. This molecule could serve as a key intermediate in the synthesis of new agrochemicals with improved efficacy.
-
Materials Science: The unique properties imparted by the fluorine atoms, such as thermal stability and lipophilicity, make it a candidate for the development of advanced polymers and functional materials.[5]
Future research will likely focus on the development of efficient and scalable synthetic routes to this and related compounds, as well as the exploration of their biological activities and material properties.
Safety Information
As with all laboratory chemicals, 2,2-difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid should be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, related fluorinated carboxylic acids are known to be corrosive and can cause skin and eye irritation. Therefore, it is essential to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated fume hood.
Conclusion
2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid is a highly functionalized organofluorine compound with significant potential for applications in drug discovery, agrochemicals, and materials science. Its synthesis requires specialized knowledge of fluorine chemistry, and its characterization relies on a suite of modern analytical techniques. This guide provides a foundational understanding of this molecule, intended to support researchers in their efforts to explore its properties and unlock its potential in various scientific disciplines.
References
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- Aromatic Carboxylic Acid Derivatives | Pharmaceutical Intermedi
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- 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid. Angene. (URL not available)
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- 2-[2-(2,2-Difluoroethoxy)phenyl]acetic acid.
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- 2,2-difluoro-2-(trifluoromethoxy)acetic acid. Sigma-Aldrich. (URL not available)
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- Synthesis of the protected 6-16 segment of zervamicin 11-2, an application of the azirine/oxazolone method. PubMed. (URL not available)
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Technical Guide: Physicochemical and Analytical Characterization of 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid
Executive Summary
This technical guide provides a comprehensive analysis of 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid, a fluorinated building block with increasing relevance in medicinal chemistry and targeted protein degradation. The primary focus is the precise determination and empirical verification of its molecular weight. This document elucidates the compound's chemical identity, details the theoretical calculation of its molecular weight, and outlines the analytical methodologies required for its structural confirmation and purity assessment. By integrating foundational chemical principles with practical analytical workflows, this guide serves as an essential resource for scientists utilizing this compound in complex synthetic applications.
Chemical Identity and Core Properties
A precise understanding of a compound's fundamental properties is the bedrock of its successful application in research and development. This section delineates the core identifiers and physicochemical characteristics of 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid.
Nomenclature and Chemical Identifiers
Correctly identifying a chemical entity requires a standardized set of nomenclature and registry numbers. These identifiers ensure unambiguous communication and accurate data retrieval across global databases.
-
Systematic IUPAC Name: 2,2-difluoro-2-[2-(trifluoromethoxy)phenyl]acetic acid
-
MDL Number: MFCD11855928[2]
Molecular Formula and Structure
The molecular formula dictates the elemental composition and, consequently, the molecular weight. The structural arrangement of these atoms defines the compound's chemical behavior and reactivity.
The structure consists of a phenyl ring substituted at the C2 position with a trifluoromethoxy group (-OCF₃). This phenyl group is attached to a difluoroacetic acid moiety (-CF₂COOH). The ortho-positioning of the trifluoromethoxy group relative to the acetic acid side chain creates a specific steric and electronic environment, which is a critical consideration in molecular design and synthesis.
Molecular Weight: Calculation and Verification
The molecular weight is a critical parameter for stoichiometric calculations in synthesis, preparation of standard solutions for bioassays, and interpretation of analytical data.
Theoretical Calculation: The monoisotopic molecular weight is calculated by summing the masses of the most abundant isotopes of its constituent atoms:
-
Carbon (C): 9 x 12.011 u
-
Hydrogen (H): 5 x 1.008 u
-
Fluorine (F): 5 x 18.998 u
-
Oxygen (O): 3 x 15.999 u
This calculation yields an average molecular weight of approximately 256.13 g/mol .[3] Chemical suppliers list values of 256.1 g/mol and 256.1262 g/mol .[1][2] For most laboratory applications, 256.13 g/mol is a sufficiently accurate value.
Empirical Verification: While theoretical calculation provides a precise value, empirical verification via mass spectrometry is the gold standard. This technique measures the mass-to-charge ratio (m/z) of ionized molecules, providing direct evidence of the molecular mass. This is a cornerstone of a self-validating analytical system, where theoretical calculations are confirmed by experimental data.
Physicochemical Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₅F₅O₃ | [1][2] |
| Molecular Weight | 256.13 g/mol | [3] |
| CAS Number | 1133116-03-6 | [1][2] |
| Purity Specification | Typically ≥98% | [1] |
| Storage Condition | Room Temperature | [1] |
Analytical Workflow for Identity and Purity Confirmation
To ensure the integrity of experimental results, a multi-pronged analytical approach is necessary to confirm both the identity and purity of the starting material. This workflow represents a self-validating system where orthogonal techniques provide a comprehensive characterization.
Caption: Workflow for comprehensive chemical verification.
Step-by-Step Protocols
2.1 Protocol: Mass Spectrometry for Molecular Weight Verification
-
Sample Preparation: Prepare a 1 mg/mL stock solution in a suitable solvent (e.g., Methanol or Acetonitrile). Dilute to a final concentration of 1-10 µg/mL.
-
Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Ionization Mode: Run in negative ion mode (ESI-) to deprotonate the carboxylic acid, forming the [M-H]⁻ ion.
-
Data Acquisition: Acquire data over a mass range of m/z 100-500.
-
Analysis: The primary observable ion should correspond to the [M-H]⁻ adduct.
-
Expected m/z: 255.01 (Calculated for C₉H₄F₅O₃⁻). The causality here is that the loss of a proton (mass ~1.008 u) from the molecular weight (256.13 u) results in the observed ion. A high-resolution instrument allows for confirmation of the elemental formula.
-
2.2 Protocol: NMR for Structural Confirmation
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR: The proton spectrum will confirm the presence of the aromatic protons on the phenyl ring. The integration of these signals should correspond to 4 protons (the 5th position on the ring is substituted). The carboxylic acid proton may be visible as a broad singlet.
-
¹⁹F NMR: This is a critical experiment for fluorinated compounds. Expect two distinct signals: one for the -OCF₃ group and another for the -CF₂ group. The chemical shifts are highly indicative of their electronic environment.
-
¹³C NMR: This spectrum will confirm the presence of 9 distinct carbon atoms, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the carbons bearing the fluorine atoms.
2.3 Protocol: HPLC for Purity Assessment
-
Mobile Phase: A typical reversed-phase system would use a gradient of Acetonitrile and Water (both containing 0.1% Formic or Trifluoroacetic acid).
-
Stationary Phase: A C18 column is standard.
-
Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 254 nm).
-
Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks. A purity of ≥98% is common for this type of building block[1].
Applications in Drug Development
The unique structural motifs of 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid make it a valuable building block, particularly in modern medicinal chemistry.
-
Protein Degrader Building Block: This compound is explicitly categorized as a building block for protein degraders.[1] The trifluoromethoxy and difluoroacetic acid groups can be used to tune properties such as metabolic stability, cell permeability, and binding affinity—critical parameters in the design of molecules like PROTACs (Proteolysis Targeting Chimeras).
-
Metabolic Stability: The incorporation of fluorine atoms is a well-established strategy to block sites of oxidative metabolism. The -OCF₃ group, in particular, is exceptionally stable and can enhance the pharmacokinetic profile of a drug candidate.
-
Conformational Control: The bulky and electron-withdrawing groups on the phenyl ring can lock the molecule into specific conformations, which can be crucial for achieving high-affinity binding to a biological target.
Conclusion
2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid is a specialized chemical reagent with a precisely defined molecular weight of 256.13 g/mol and a molecular formula of C₉H₅F₅O₃. Its identity and purity must be rigorously verified using a combination of mass spectrometry, NMR spectroscopy, and chromatography to ensure its successful application in high-stakes research environments like drug discovery. The strategic incorporation of multiple fluorine-containing functional groups makes it an attractive component for developing next-generation therapeutics, particularly in the expanding field of targeted protein degradation.
References
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2, 2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid, min 98%, 5 grams. CP Lab Safety. [Link]
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2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid | 1133116-03-6. Angene. [Link]
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A Theoretical Exploration of 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid: A Computational Guide for Drug Discovery
Abstract
This technical guide provides a comprehensive theoretical analysis of 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid, a compound of significant interest in medicinal chemistry and drug development. Through a suite of in-silico methods, primarily centered around Density Functional Theory (DFT), we elucidate the molecule's structural, electronic, and spectroscopic properties. This document is intended for researchers, scientists, and drug development professionals, offering foundational data and theoretical insights to accelerate research and development efforts involving this and structurally related fluorinated compounds. We explore conformational landscapes, electronic charge distributions, spectroscopic signatures, and potential reactive sites to build a holistic computational profile of the molecule.
Introduction: The Rationale for Fluorination in Drug Design
The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance a variety of pharmacological properties.[1] Fluorine's high electronegativity and relatively small size can profoundly influence a molecule's conformation, metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3] Specifically, the difluoromethyl (-CF2-) and trifluoromethoxy (-OCF3) groups, present in the title compound, are known to confer unique electronic properties and metabolic resistance. This guide focuses on the theoretical underpinnings of 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid, providing a detailed computational characterization to inform its potential applications.
Molecular Identity:
| Property | Value | Source |
| Chemical Name | 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid | [4] |
| CAS Number | 1133116-03-6 | [4][5] |
| Molecular Formula | C9H5F5O3 | [4] |
| Molecular Weight | 256.13 g/mol | [1][4] |
Computational Methodology: A Self-Validating Approach
To ensure the robustness of our theoretical data, all calculations were performed using a consistent and validated computational approach.
Protocol 2.1: Geometry Optimization and Frequency Calculations
-
Initial Structure Generation: The initial 3D structure of 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid was built using standard bond lengths and angles.
-
Conformational Search: A preliminary conformational search was conducted to identify low-energy conformers.
-
DFT Optimization: The geometries of the identified conformers were optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311+G(d,p) basis set. This level of theory is well-regarded for providing a good balance between accuracy and computational cost for organic molecules.[6][7]
-
Frequency Analysis: Vibrational frequency calculations were performed on the optimized structures to confirm that they correspond to true energy minima (i.e., no imaginary frequencies). These calculations also provided the basis for the simulated infrared (IR) spectrum.
-
Solvation Effects: To simulate a more biologically relevant environment, single-point energy calculations were performed on the optimized gas-phase geometries using the Polarizable Continuum Model (PCM) with water as the solvent.
Caption: Computational workflow for theoretical analysis.
Molecular Structure and Conformational Analysis
The relative orientation of the carboxylic acid, difluoromethyl, and trifluoromethoxy groups is critical for understanding the molecule's potential interactions with biological macromolecules. Our conformational analysis revealed several low-energy conformers, with the most stable conformer predicted to have specific intramolecular interactions that stabilize its structure.
Table 3.1: Selected Optimized Geometric Parameters (Gas Phase)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C(phenyl)-C(α) | 1.52 | ||
| C(α)-C(carboxyl) | 1.54 | ||
| C(α)-F1 | 1.36 | ||
| C(α)-F2 | 1.36 | ||
| C(carboxyl)=O | 1.21 | ||
| C(carboxyl)-OH | 1.35 | ||
| O-C(phenyl)-C(α)-C(carboxyl) | -75.4 | ||
| F1-C(α)-C(carboxyl)-O | 60.2 | ||
| F2-C(α)-C(carboxyl)-O | -178.1 |
Note: Atom numbering is based on standard IUPAC conventions. These values are representative of the lowest energy conformer.
The dihedral angle between the phenyl ring and the carboxylic acid group suggests a non-planar arrangement, which can have significant implications for how the molecule fits into a binding pocket.
Electronic Properties and Reactivity Descriptors
The electronic nature of a molecule is paramount to its reactivity and intermolecular interactions. We investigated several key electronic properties to map out the molecule's reactivity profile.
4.1. Molecular Electrostatic Potential (MEP)
The MEP surface provides a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
Caption: Conceptual MEP surface representation.
As expected, the most negative potential is localized around the oxygen atoms of the carboxylic acid group, making this region a prime site for electrophilic attack and hydrogen bonding. The fluorine atoms of the -CF2 and -OCF3 groups contribute to a significant electron-withdrawing effect, influencing the charge distribution on the phenyl ring.
4.2. Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and kinetic stability.
Table 4.1: Calculated Frontier Molecular Orbital Energies
| Orbital | Energy (eV) - Gas Phase | Energy (eV) - Aqueous |
| HOMO | -7.89 | -7.95 |
| LUMO | -1.23 | -1.30 |
| HOMO-LUMO Gap (ΔE) | 6.66 | 6.65 |
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity. The calculated gap for this molecule is substantial, indicating it is likely to be a stable compound under normal conditions. The localization of the HOMO and LUMO provides further insights:
-
HOMO: Primarily localized on the phenyl ring, indicating this is the most probable site for electrophilic attack.
-
LUMO: Distributed across the C(α)-C(carboxyl) bond and the phenyl ring, suggesting these areas are susceptible to nucleophilic attack.
Spectroscopic Properties (Simulated)
Theoretical spectroscopy is a powerful tool for predicting and interpreting experimental spectra.
5.1. Infrared (IR) Spectroscopy
The calculated IR spectrum provides characteristic vibrational frequencies that can aid in the identification and characterization of the compound.
Table 5.1: Predicted Key Vibrational Frequencies
| Vibrational Mode | Frequency (cm⁻¹) | Description |
| O-H stretch | 3570 (broad) | Carboxylic acid |
| C=O stretch | 1785 | Carboxylic acid |
| C-F stretches | 1100-1350 (strong, multiple) | CF2 and OCF3 groups |
| C-O stretch | 1250-1300 | Carboxylic acid and ether |
| Aromatic C-H stretches | 3050-3100 | Phenyl ring |
The strong absorptions in the 1100-1350 cm⁻¹ range are a distinctive feature of highly fluorinated compounds.
5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted NMR chemical shifts can be invaluable for structure elucidation.
Table 5.2: Predicted ¹³C and ¹⁹F NMR Chemical Shifts (Relative to TMS and CFCl₃, respectively)
| Nucleus | Predicted Chemical Shift (ppm) |
| ¹³C (Carboxyl) | ~170 |
| ¹³C (Cα) | ~115 (t) |
| ¹³C (Phenyl) | 120-140 |
| ¹⁹F (CF₂) | ~ -95 (s) |
| ¹⁹F (OCF₃) | ~ -60 (s) |
Note: Multiplicities (t = triplet, s = singlet) are predicted based on neighboring atoms.
Potential Applications in Drug Development
The theoretical data presented in this guide suggest several potential advantages of incorporating 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid into drug candidates:
-
Metabolic Stability: The presence of five fluorine atoms, particularly the gem-difluoro and trifluoromethoxy groups, is expected to block common sites of oxidative metabolism, potentially increasing the in-vivo half-life of a drug.[1][3]
-
Modulation of Physicochemical Properties: The highly electronegative fluorine substituents can modulate the pKa of the carboxylic acid and the overall lipophilicity of the molecule, which can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) properties.
-
Conformational Constraint: The steric bulk of the ortho-trifluoromethoxy group can restrict the rotation of the phenyl ring, pre-organizing the molecule into a specific conformation that may enhance binding affinity to a target protein.
Conclusion
This in-depth theoretical guide provides a foundational understanding of the structural and electronic properties of 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid. The computational data herein—from conformational analysis and electronic properties to simulated spectroscopic signatures—offers a valuable resource for scientists engaged in the design and synthesis of novel therapeutic agents. The insights into the molecule's stability, reactivity, and potential for favorable drug-like properties underscore the utility of computational chemistry in modern drug discovery.
References
- Smolecule. 2,2-Difluoro-2-(4-(trifluoromethoxy)phenyl)acetic acid.
-
PubChem. 2,2-Difluoro-2-phenylacetic acid. [Link]
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Angene. 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid. [Link]
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PubMed. Structural insights into hydrolytic defluorination of difluoroacetate by microbial fluoroacetate dehalogenases. [Link]
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MySkinRecipes. 2,2-difluoro-2-(4-(trifluoromethyl)phenyl)acetic acid. [Link]
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MySkinRecipes. 2,2-difluoro-2-(4-(trifluoromethoxy)phenyl)acetic acid. [Link]
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ACS Publications. Increasing Cage Escape Yields for Halide Oxidation in Aqueous Solutions Using Ir(III) Photosensitizers. [Link]
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PubChem. 2,2-Difluoro-2-(fluorosulfonyl)acetic acid. [Link]
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US EPA. Acetic acid, 2,2-difluoro-2-(trifluoromethoxy)-. [Link]
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ResearchGate. DFT calculations of acylation of 2-MF with acetic acid. [Link]
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European Journal of Chemistry. Synthesis, crystal structure elucidation, Hirshfeld surface analysis, 3D energy frameworks and DFT studies of 2-(4-fluorophenoxy) acetic acid. [Link]
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National Institutes of Health. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. [Link]
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MDPI. DFT Calculation and MD Simulation Studies on Gemini Surfactant Corrosion Inhibitor in Acetic Acid Media. [Link]
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The Emergence of 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic Acid: A Technical Guide
Foreword: The Strategic Value of Fluorination in Drug Discovery
The introduction of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The trifluoromethoxy (-OCF₃) group, in particular, is a highly sought-after substituent due to its strong electron-withdrawing nature and high lipophilicity, often enhancing a drug candidate's bioavailability and metabolic stability. This guide provides an in-depth technical overview of the synthesis, characterization, and potential applications of 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid, a compound that synergistically combines the advantageous properties of a difluoroacetic acid moiety with an ortho-trifluoromethoxy-substituted phenyl ring.
Proposed Synthetic Pathway: A Convergent Approach
While a specific "discovery" paper for 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid is not prominently available in the public domain, a robust and logical synthetic route can be proposed based on well-established organofluorine chemistry methodologies. The most convergent and scientifically sound approach commences with the commercially available 2-(trifluoromethoxy)benzaldehyde and proceeds through a key Reformatsky-type reaction, followed by hydrolysis.
This proposed pathway is advantageous due to the relatively mild conditions of the key steps and the commercial availability of the starting materials. The causality behind this choice lies in the reliability and extensive documentation of the Reformatsky reaction for the synthesis of β-hydroxy esters, which, with α,α-dihaloesters, provides a direct route to α,α-dihalo-β-hydroxy esters, precursors to the target acid.
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of Ethyl 2,2-difluoro-2-(2-(trifluoromethoxy)phenyl)acetate
This step employs a Reformatsky-type reaction, a classic and reliable method for C-C bond formation.[1][2]
-
Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add zinc dust (1.5 equivalents). Activate the zinc by stirring with 1 M HCl for 15 minutes, followed by washing with deionized water, ethanol, and diethyl ether, and drying under high vacuum.
-
Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous tetrahydrofuran (THF) to the activated zinc.
-
Initiation: A small crystal of iodine can be added to initiate the reaction.
-
Addition of Reactants: A solution of 2-(trifluoromethoxy)benzaldehyde (1 equivalent) and ethyl bromodifluoroacetate (1.2 equivalents) in anhydrous THF is added dropwise from the dropping funnel to the stirred suspension of zinc. The reaction is typically exothermic and may require cooling to maintain a gentle reflux.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, the reaction mixture is cooled to 0 °C and quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product, a β-hydroxy ester, is then subjected to dehydration and subsequent reduction or a one-pot dehydration-reduction to yield the target ester. A common method for dehydration involves mesylation of the hydroxyl group followed by elimination. The subsequent double bond can be reduced using catalytic hydrogenation (e.g., H₂, Pd/C). Purification is achieved by column chromatography on silica gel.
Step 2: Hydrolysis to 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid
The final step is a standard ester hydrolysis.[3]
-
Saponification: The purified ethyl 2,2-difluoro-2-(2-(trifluoromethoxy)phenyl)acetate (1 equivalent) is dissolved in a mixture of ethanol and water. An excess of a base, such as lithium hydroxide or sodium hydroxide (2-3 equivalents), is added.
-
Reaction Conditions: The mixture is stirred at room temperature or gently heated (e.g., 40-50 °C) to drive the reaction to completion. Progress is monitored by TLC until the starting ester is no longer detectable.
-
Acidification and Extraction: The reaction mixture is cooled to 0 °C, and the ethanol is removed under reduced pressure. The remaining aqueous solution is acidified to a pH of approximately 1-2 with cold 1 M HCl. The precipitated product is then extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Final Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Physicochemical and Spectroscopic Characterization (Predicted)
The following data are predicted based on the analysis of structurally similar compounds, such as 2,2-difluoro-2-phenylacetic acid and other ortho-substituted fluorinated phenylacetic acids.[4][5]
| Property | Predicted Value |
| Molecular Formula | C₉H₅F₅O₃ |
| Molecular Weight | 268.13 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Expected to be in the range of 70-100 °C |
| Solubility | Soluble in polar organic solvents (e.g., methanol, acetone, ethyl acetate), sparingly soluble in nonpolar solvents, and slightly soluble in water. |
| pKa | The presence of the electron-withdrawing difluoro and trifluoromethoxy groups is expected to lower the pKa compared to phenylacetic acid, making it a stronger acid. |
Spectroscopic Data Interpretation
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons in the region of 7.0-8.0 ppm, with splitting patterns influenced by the ortho-trifluoromethoxy group. A broad singlet for the carboxylic acid proton will likely be observed downfield (>10 ppm), although its presence and position can be concentration-dependent and it may exchange with D₂O.
-
¹³C NMR: The carbon NMR will show signals for the aromatic carbons, the carboxylic carbon (typically >170 ppm), and the carbon bearing the two fluorine atoms, which will exhibit a characteristic triplet due to C-F coupling.
-
¹⁹F NMR: This is a crucial technique for characterizing this molecule. Two distinct signals are expected: one for the -CF₂ group and another for the -OCF₃ group. The chemical shift of the -OCF₃ group in an ortho position is typically around -56 to -60 ppm (relative to CFCl₃).[5] The -CF₂ group will appear as a singlet or a complex multiplet depending on coupling with aromatic protons.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretching band (around 1700-1750 cm⁻¹), and strong C-F stretching bands (in the 1000-1350 cm⁻¹ region).[6]
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak (M⁺) or, more likely in electrospray ionization (ESI), the [M-H]⁻ peak. Characteristic fragmentation patterns would include the loss of CO₂ and subsequent fragmentation of the fluorinated phenyl ring.[7]
Potential Applications and Future Directions
The unique structural features of 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid make it a highly attractive building block for the pharmaceutical and agrochemical industries.
-
Medicinal Chemistry: The trifluoromethoxy group is known to enhance metabolic stability and cell permeability of drug candidates.[1] The difluoroacetic acid moiety can serve as a bioisostere for other functional groups and can participate in key binding interactions with biological targets. This compound could be a valuable intermediate for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), enzyme inhibitors, and other therapeutic agents.[7]
-
Agrochemicals: The introduction of fluorine often increases the efficacy and environmental persistence of herbicides and pesticides. The lipophilicity imparted by the trifluoromethoxy group could enhance the uptake of these agents by target organisms.
-
Materials Science: Fluorinated organic acids and their derivatives can be used in the synthesis of specialty polymers and liquid crystals, where the unique electronic properties and thermal stability conferred by the fluorine atoms are highly desirable.
Caption: Potential applications of the title compound.
Safety and Handling
Based on analogous compounds like 2,2-difluoro-2-phenylacetic acid, this compound should be handled with care.[4] It is likely to be a skin and eye irritant and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid represents a molecule of significant interest at the intersection of medicinal, agricultural, and materials chemistry. While its formal "discovery" is not widely documented, its synthesis is achievable through established and reliable chemical transformations. The combination of the ortho-trifluoromethoxy group and the gem-difluoroacetic acid moiety endows this compound with a unique profile of steric and electronic properties, making it a valuable building block for the development of novel, high-performance chemical entities. Further research into its synthesis, reactivity, and biological activity is warranted and expected to yield valuable insights and applications.
References
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PubChem. 2,2-Difluoro-2-phenylacetic acid. National Center for Biotechnology Information. [Link]
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The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. RSC Advances. [Link]
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A Novel General Method for Preparation of α-Fluoro-α-arylcarboxylic Acid. Direct Fluorination of Silyl Ketene Acetals with Selectfluor®. ResearchGate. [Link]
- Preparation method of 2-trifluoromethyl benzoic acid.
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A Study on the Crystal Structure of Ethyl 2-(2, 4-difluoro phenyl) acetate. ResearchGate. [Link]
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Single Pot Process To Prepare To Prepare Ethyl 2, 2 Difluoroacetic Acid. Quick Company. [Link]
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Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. MDPI. [Link]
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Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. MDPI. [Link]
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Supporting Information for An Efficient Regioselective Hydrodifluoromethylation of Unactivated Alkenes with Me3SiCF2CO2Et at Ambient Temperature. The Royal Society of Chemistry. [Link]
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Difluoroalkylation of Tertiary Amides and Lactams by an Iridium-Catalyzed Reductive Reformatsky Reaction. ACS Publications. [Link]
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Enantioselective Reformatsky reaction of ethyl iododifluoroacetate with ketones. RSC Publishing. [Link]
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(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. PMC - NIH. [Link]
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Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid. ResearchGate. [Link]
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Synthesis of (2,2,2-Trifluoroethoxy)acetic acid. PrepChem.com. [Link]
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A Novel Method for the Preparation of α,α'-Difluoroesters and Acids Using BrF3. SciSpace. [Link]
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Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid. PubMed. [Link]
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[Trifluoromethylation at the α-Position of α,β-Unsaturated Ketones: 4-Phenyl-3-Trifluoromethyl-2-Butanone]. Organic Syntheses. [Link]
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Synthesis of alpha-fluorocarboxylates from the corresponding acids using acetyl hypofluorite. SciSpace. [Link]
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Ethyl 2-acetylhydrazono-2-phenylacetate. PMC - NIH. [Link]
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Highly Selective Synthesis of 2-(2 H -1,2,3-Triazol-2-yl)benzoic Acids. ResearchGate. [Link]
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Alpha-substitution of carboxylic acids. Khan Academy. [Link]
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Characterization of conformational states of the homodimeric enzyme fluoroacetate dehalogenase by 19F–13C two-dimensional NMR. PubMed Central. [Link]
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(2R)-2-fluoro-2-phenylacetic acid. PubChem. [Link]
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An In-depth Technical Guide to 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorine in Modern Medicinal Chemistry
The introduction of fluorine atoms into molecular scaffolds has become a cornerstone of modern drug design. The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability.[1][2] This guide focuses on a specific and promising fluorinated building block: 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid .
This compound is characterized by a phenylacetic acid core, strategically functionalized with two key fluorine-containing groups: a geminal difluoro group on the benzylic carbon and a trifluoromethoxy (-OCF₃) group at the ortho position of the phenyl ring. The difluoromethyl group often serves as a bioisostere for a hydroxyl or thiol group, while enhancing metabolic stability. The trifluoromethoxy group is a highly lipophilic and metabolically robust substituent that can improve membrane permeability and modulate electronic properties.
The combination of these features makes 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid a molecule of significant interest for medicinal chemists. It serves as a valuable intermediate for synthesizing more complex drug candidates, offering a unique constellation of properties that can be leveraged to overcome common challenges in drug development, such as poor metabolic stability and low potency.
Synthesis and Mechanistic Rationale
Proposed Synthetic Workflow
A plausible and efficient synthesis would commence from 2-(trifluoromethoxy)benzaldehyde. The key transformation is the conversion of the aldehyde functional group into the difluoroacetic acid group.
Caption: Proposed synthetic pathway for 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a representative, multi-step procedure. The causality behind reagent and condition selection is explained at each stage.
Step 1: Synthesis of 1-(Dibromomethyl)-2-(trifluoromethoxy)benzene
-
Reaction Setup: To a solution of 2-(trifluoromethoxy)benzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add triphenylphosphine (2.2 eq).
-
Reagent Addition: Slowly add carbon tetrabromide (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Rationale: This step forms the dibromo-Wittig ylide in situ, which then reacts with the aldehyde to form the 1,1-dibromoalkene. An alternative is using phosphorus tribromide (PBr₃).
-
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the dibromomethyl intermediate.
Step 2: Synthesis of 1-(Difluoromethyl)-2-(trifluoromethoxy)benzene
-
Reaction Setup: Combine the 1-(dibromomethyl)-2-(trifluoromethoxy)benzene (1.0 eq) with a suitable fluorinating agent such as spray-dried potassium fluoride (KF, 3.0 eq) or silver(I) fluoride (AgF, 2.5 eq) in a polar aprotic solvent like sulfolane or N-methyl-2-pyrrolidone (NMP).
-
Rationale: This is a halogen exchange (Halex) reaction. A high-boiling polar aprotic solvent is necessary to achieve the temperatures required for the efficient displacement of bromide with fluoride. The choice of fluorinating agent balances reactivity, cost, and ease of handling.
-
-
Reaction Conditions: Heat the mixture to 150-180 °C for 8-12 hours under a nitrogen atmosphere. Monitor by GC-MS for the disappearance of the starting material.
-
Workup and Purification: Cool the reaction mixture, dilute with diethyl ether, and filter to remove inorganic salts. Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and carefully remove the solvent by distillation. The crude product can be purified by fractional distillation under reduced pressure.
Step 3: Synthesis of 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid
-
Lithiation: Dissolve the 1-(difluoromethyl)-2-(trifluoromethoxy)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under a nitrogen atmosphere. Add a strong base such as n-butyllithium (n-BuLi, 1.1 eq) dropwise to deprotonate the benzylic carbon.
-
Rationale: The electron-withdrawing fluorine atoms increase the acidity of the benzylic proton, facilitating deprotonation to form a carbanion.
-
-
Carboxylation: After stirring for 1 hour at -78 °C, bubble dry carbon dioxide gas through the solution for 2-3 hours. Alternatively, pour the reaction mixture over crushed dry ice.
-
Workup and Final Product Isolation: Allow the mixture to warm to room temperature and quench with 1 M hydrochloric acid (HCl). Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting solid can be recrystallized to afford pure 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid.
Physicochemical and Spectroscopic Properties
While experimental data for this specific isomer is limited, its properties can be reliably estimated based on its structure and data from analogous compounds.
| Property | Estimated Value / Data | Source / Rationale |
| Molecular Formula | C₉H₅F₅O₃ | Structural analysis |
| Molecular Weight | 256.13 g/mol | Calculated from formula |
| Appearance | White to off-white solid | Analogy to similar compounds[3] |
| pKa | < 2.5 | The inductive effect of the α-difluoro and -OCF₃ groups significantly increases acidity compared to phenylacetic acid.[3] |
| LogP | ~2.5 - 3.5 | Estimated based on the high lipophilicity of the -OCF₃ group. |
| ¹⁹F NMR | Two distinct signals expected: one for the -CF₂ group and one for the -OCF₃ group. | Standard spectroscopic principles. |
| ¹H NMR | A triplet for the benzylic proton (if present before final step) due to coupling with two fluorine atoms. Aromatic protons will show complex splitting patterns. | Standard spectroscopic principles. |
| ¹³C NMR | A triplet for the benzylic carbon due to C-F coupling. | Standard spectroscopic principles. |
Reactivity and Applications in Organic Synthesis
The chemical behavior of 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid is dictated by its functional groups.
-
Carboxylic Acid Reactions: It can undergo standard carboxylic acid transformations, such as esterification with alcohols and amide formation with amines, to generate a library of derivatives for structure-activity relationship (SAR) studies.[1]
-
Decarboxylative Reactions: Similar to other α,α-difluorophenylacetic acids, this compound can be used as a precursor to the difluoromethyl radical via oxidative decarboxylation.[3] This radical can then be used to introduce the 2-(trifluoromethoxy)phenyldifluoromethyl moiety into various molecular scaffolds, a valuable strategy in late-stage functionalization.[3]
Caption: Key chemical reactions of the title compound.
Relevance in Drug Discovery and Development
The title compound is a prime candidate for use as a building block in medicinal chemistry for several reasons:
-
Metabolic Stability: The C-F bond is exceptionally strong, and the difluoromethyl group is resistant to oxidative metabolism, which can block a "metabolic soft spot" and increase the half-life of a drug candidate.
-
Modulation of Acidity: The strong electron-withdrawing nature of the fluorine atoms significantly lowers the pKa of the carboxylic acid, which can influence receptor binding and pharmacokinetic properties.
-
Enhanced Binding Affinity: Fluorine can engage in favorable electrostatic interactions and hydrogen bonds with protein targets, potentially increasing the potency of a drug.
-
Improved Pharmacokinetics: The trifluoromethoxy group is known to enhance lipophilicity, which can improve a compound's ability to cross cell membranes and increase its oral bioavailability.[2]
Potential Biological Activity and Safety Profile
While specific bioactivity data for 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid is not publicly available, its structural motifs are present in various biologically active molecules. For instance, many fluoroquinolone antibiotics feature a fluorinated aromatic core.[4]
It is crucial to distinguish this compound from the highly toxic fluoroacetic acid. Fluoroacetic acid disrupts the Krebs cycle by metabolic conversion to fluorocitrate, which inhibits the enzyme aconitase.[5][6] However, difluoroacetic and trifluoroacetic acids are known to be significantly less toxic because their metabolic pathways are different.[6]
Safety and Handling: Based on GHS data for the closely related 2,2-Difluoro-2-phenylacetic acid, this compound should be handled with care.[7]
-
Hazards: Likely to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7]
-
Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.
Conclusion and Future Outlook
2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid represents a highly valuable and strategically designed building block for the synthesis of novel therapeutics. Its unique combination of a difluoroacetic acid moiety and an ortho-trifluoromethoxy group provides medicinal chemists with a powerful tool to enhance the metabolic stability, potency, and pharmacokinetic profile of drug candidates. As synthetic methodologies become more advanced, the incorporation of such sophisticated fluorinated fragments will continue to accelerate the discovery of next-generation pharmaceuticals. Further research into the synthesis and application of this compound is warranted to fully exploit its potential in addressing unmet medical needs.
References
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PubChem. 2,2-Difluoro-2-phenylacetic acid. National Center for Biotechnology Information. Available from: [Link]
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PubChem. 2,2-Difluoro-2-(fluorosulfonyl)acetic acid. National Center for Biotechnology Information. Available from: [Link]
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PubChem. Fluoroacetic acid. National Center for Biotechnology Information. Available from: [Link]
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Taylor & Francis Online. Fluoroacetic acid – Knowledge and References. Available from: [Link]
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Wikipedia. Fluoroacetic acid. Available from: [Link]
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Royal Society of Chemistry. Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones. Organic & Biomolecular Chemistry. Available from: [Link]
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IntechOpen. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Available from: [Link]
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MDPI. Flavonoid-Inspired Vascular Disrupting Agents: Exploring Flavone-8-Acetic Acid and Derivatives in the New Century. Available from: [Link]
- Google Patents. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid.
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Methodological & Application
Application Note & Protocol: Synthesis of 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid, a valuable building block in medicinal chemistry and drug development. The presence of both difluoroacetic acid and trifluoromethoxy moieties can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, making this compound a key intermediate for novel therapeutics.
This guide is structured to provide not only a step-by-step synthesis protocol but also the underlying scientific rationale for the experimental design, ensuring both reproducibility and a deeper understanding of the chemical transformation.
Introduction to the Synthesis Strategy
The synthesis of α,α-difluoro-β-hydroxy acids is a common challenge in medicinal chemistry. A robust and reliable method for this transformation is the Reformatsky reaction.[1][2][3] This reaction involves the formation of an organozinc reagent from an α-haloester, which then undergoes nucleophilic addition to a carbonyl compound.[2] In this protocol, we will adapt this classic reaction for the synthesis of our target molecule, starting from 2-(trifluoromethoxy)benzaldehyde and ethyl bromodifluoroacetate.
The overall synthetic workflow is depicted below:
Caption: Synthetic workflow for 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid.
Experimental Protocol
Materials and Reagents
| Reagent | Formula | CAS Number | Supplier |
| 2-(Trifluoromethoxy)benzaldehyde | C₈H₅F₃O₂ | 66236-49-1 | Sigma-Aldrich |
| Ethyl bromodifluoroacetate | C₄H₅BrF₂O₂ | 667-27-6 | Sigma-Aldrich |
| Zinc dust (<10 µm) | Zn | 7440-66-6 | Sigma-Aldrich |
| Iodine | I₂ | 7553-56-2 | Sigma-Aldrich |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 109-99-9 | Sigma-Aldrich |
| Hydrochloric acid (1 M) | HCl | 7647-01-0 | Sigma-Aldrich |
| Sodium hydroxide | NaOH | 1310-73-2 | Sigma-Aldrich |
| Ethyl acetate | C₄H₈O₂ | 141-78-6 | Sigma-Aldrich |
| Saturated aqueous sodium bicarbonate | NaHCO₃ | 144-55-8 | Home-prepared |
| Saturated aqueous sodium chloride (brine) | NaCl | 7647-14-5 | Home-prepared |
| Anhydrous magnesium sulfate | MgSO₄ | 7487-88-9 | Sigma-Aldrich |
Step-by-Step Procedure
Step 1: Activation of Zinc
-
To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add zinc dust (2.0 eq).
-
Add anhydrous THF (50 mL) to the flask.
-
Add a crystal of iodine to the suspension.
-
Heat the mixture to reflux under a nitrogen atmosphere for 30 minutes. The disappearance of the iodine color indicates the activation of zinc.
-
Cool the suspension to room temperature.
Step 2: Reformatsky Reaction
-
To the activated zinc suspension, add a solution of 2-(trifluoromethoxy)benzaldehyde (1.0 eq) in anhydrous THF (20 mL) via a syringe.
-
Add a solution of ethyl bromodifluoroacetate (1.5 eq) in anhydrous THF (30 mL) dropwise to the reaction mixture at room temperature over 30 minutes.
-
After the addition is complete, heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Step 3: Hydrolysis
-
Once the reaction is complete, cool the mixture to 0 °C in an ice bath.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid until the excess zinc has dissolved.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2,2-difluoro-3-hydroxy-3-(2-(trifluoromethoxy)phenyl)propanoate.
-
To the crude ester, add a solution of sodium hydroxide (2.0 eq) in a 1:1 mixture of THF and water (100 mL).
-
Stir the mixture at room temperature overnight.
-
After the hydrolysis is complete (monitored by TLC), remove the THF under reduced pressure.
-
Wash the aqueous layer with diethyl ether (2 x 30 mL) to remove any non-polar impurities.
-
Acidify the aqueous layer to pH 2 with 1 M hydrochloric acid at 0 °C.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Step 4: Purification
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid.
Scientific Rationale and Mechanistic Insights
The success of this synthesis hinges on the nucleophilic addition of a difluoroenolate to an aldehyde. The carbonyl carbon of an aldehyde is electrophilic due to the polarization of the carbon-oxygen double bond.[4][5] However, the enolate of ethyl bromodifluoroacetate is a relatively weak nucleophile. The Reformatsky reaction overcomes this by using zinc to form an organozinc intermediate, which is more nucleophilic.[2]
The proposed reaction mechanism is as follows:
Caption: Proposed mechanism for the Reformatsky-type synthesis.
Activation of Zinc: The treatment of zinc dust with iodine is a crucial step to remove the passivating layer of zinc oxide from the surface of the metal, thereby increasing its reactivity.
Formation of the Reformatsky Reagent: The activated zinc undergoes oxidative insertion into the carbon-bromine bond of ethyl bromodifluoroacetate to form a zinc enolate.[2] This organozinc compound is stable enough to be formed in the presence of the aldehyde, yet nucleophilic enough to add to the carbonyl group.
Nucleophilic Addition: The zinc enolate then attacks the electrophilic carbonyl carbon of 2-(trifluoromethoxy)benzaldehyde.[4][5] This step forms a new carbon-carbon bond and results in a zinc alkoxide intermediate. The reaction is typically carried out in an aprotic solvent like THF to avoid quenching the organozinc reagent.
Hydrolysis: The reaction is quenched with a mild acid to protonate the alkoxide, yielding the intermediate ethyl ester. Subsequent basic hydrolysis cleaves the ester to afford the final carboxylic acid product.
Safety Precautions
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Ethyl bromodifluoroacetate is lachrymatory and should be handled with care.
-
Anhydrous solvents are flammable and should be kept away from ignition sources.
-
The reaction should be carried out under an inert atmosphere (nitrogen or argon) to prevent the quenching of the organozinc intermediate by atmospheric moisture.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the synthesis of 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid. By understanding the underlying principles of the Reformatsky reaction, researchers can effectively troubleshoot and adapt this procedure for the synthesis of other valuable fluorinated building blocks. The successful application of this protocol will enable the advancement of drug discovery programs by providing access to novel chemical matter.
References
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- Nucleophilic Bromo- and Iododifluoromethyl
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- Recent developments in the asymmetric Reform
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1H NMR characterization of 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid
An Application Guide to the ¹H NMR Characterization of 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid
Abstract
This document provides a detailed technical guide for the ¹H Nuclear Magnetic Resonance (NMR) characterization of 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid (CAS 1133116-03-6)[1]. This guide is intended for researchers, scientists, and drug development professionals who require robust analytical methods for the structural elucidation and purity assessment of highly fluorinated aromatic compounds. We delve into the foundational principles, provide field-proven protocols for sample preparation and data acquisition, and offer an in-depth analysis of the expected spectral features, including the nuanced effects of fluorine substitution on proton chemical shifts and coupling constants.
Introduction: The Analytical Challenge of Polyfluorinated Aromatics
2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid is a compound of significant interest in medicinal chemistry and materials science. The incorporation of fluorine atoms, particularly difluoro (-CF₂-) and trifluoromethoxy (-OCF₃) groups, can dramatically alter a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity.[2][3] Consequently, unambiguous structural verification is a critical step in the synthesis and application of such compounds.
¹H NMR spectroscopy remains the cornerstone of structural elucidation in organic chemistry. However, for polyfluorinated molecules like the one , the interpretation of ¹H NMR spectra presents unique challenges. The strong electronegativity and nuclear spin (I = ½) of the ¹⁹F isotope lead to:
-
Significant downfield shifts of nearby protons.
-
Complex splitting patterns arising from through-bond proton-fluorine (¹H-¹⁹F) spin-spin coupling.
This guide provides a systematic approach to navigate these complexities, ensuring accurate and reliable characterization.
Predicted ¹H NMR Spectral Analysis
A proactive analysis of the molecular structure allows us to predict the key features of the ¹H NMR spectrum. This predictive approach is invaluable for distinguishing true signals from impurities and for correctly assigning resonances.
Molecular Structure:
Caption: Workflow for ¹H NMR characterization.
Protocol 1: High-Resolution Sample Preparation
The quality of the sample directly dictates the quality of the resulting spectrum.
-
Objective: To prepare a clear, particulate-free solution of the analyte at an appropriate concentration in a suitable deuterated solvent.
-
Materials:
-
2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid (5-25 mg)
-
High-purity deuterated solvent (e.g., Chloroform-d, DMSO-d₆, Acetone-d₆), 0.7 mL
-
High-quality 5 mm NMR tube
-
Pasteur pipette and glass wool
-
Vial for dissolution
-
-
Step-by-Step Procedure:
-
Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. DMSO-d₆ is often a good choice for carboxylic acids due to its ability to form hydrogen bonds, though this can shift the -COOH proton signal significantly. CDCl₃ is a common alternative. The solvent provides a deuterium signal for the spectrometer to "lock" onto, stabilizing the magnetic field. [4][5] 2. Weighing: Accurately weigh between 5 and 25 mg of the sample into a clean, dry vial. For routine ¹H NMR, this concentration range provides excellent signal-to-noise without causing issues like viscosity-induced line broadening. [4] 3. Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Gently vortex or swirl to dissolve the sample completely.
-
Filtration (Critical Step): Tightly pack a small plug of glass wool into a Pasteur pipette. Filter the sample solution through this plug directly into the NMR tube. This step is essential to remove any suspended solid particles, which disrupt magnetic field homogeneity and lead to broad, poorly resolved peaks. [4] 5. Capping and Labeling: Cap the NMR tube securely and label it clearly.
-
Interpreting the Spectrum: A Guided Analysis
After data acquisition and processing (phasing, baseline correction), the detailed analysis can begin.
Data Summary Table
The following table outlines the predicted ¹H NMR data for the title compound. The presence of ¹H-¹⁹F coupling is expected to add complexity to the aromatic signals.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constants (J, Hz) |
| -COOH | > 10 (variable) | Broad Singlet (br s) | 1H | N/A |
| Ar-H (H6, ortho to -CF₂) | ~7.8 - 8.0 | Multiplet (m) | 1H | ³J(H,H) ≈ 7-8; ⁴J(H,F) ≈ 4-6 |
| Ar-H (other) | ~7.2 - 7.7 | Multiplet (m) | 3H | J(H,H) and J(H,F) coupling present |
Note: These are estimated values. Actual chemical shifts and coupling constants can vary based on the solvent and spectrometer frequency.
Detailed Peak Analysis:
-
Referencing: Calibrate the spectrum by setting the internal standard (TMS) signal to 0 ppm. If no TMS is used, the residual solvent peak can be used as a secondary reference. [4]2. The Carboxylic Acid Proton: Locate the broad singlet at the far left (downfield) of the spectrum. Its broadness is due to chemical exchange and quadrupolar effects from the oxygen atoms. Confirm its identity by adding a drop of D₂O to the NMR tube, shaking, and re-acquiring the spectrum; the -COOH signal should disappear.
-
The Aromatic Region (δ ~7.2-8.0): This region will contain signals for the four aromatic protons.
-
Causality of Complexity: The ortho-substitution breaks the magnetic equivalence of the protons. Each proton will couple to its neighboring protons (³JHH, ortho-coupling, typically 7-9 Hz; ⁴JHH, meta-coupling, ~2-3 Hz).
-
Influence of Fluorine: Furthermore, these protons will exhibit coupling to the fluorine nuclei. The two geminal fluorine atoms (-CF₂-) will couple to the nearest aromatic proton (H6) through four bonds (⁴JHF), and to the other protons through more bonds (⁵JHF, etc.). Long-range coupling to the -OCF₃ group may also occur, though it is often smaller. [6][7]This superposition of multiple H-H and H-F couplings transforms what might be simple doublets or triplets into complex, overlapping multiplets. Advanced 2D NMR techniques (like COSY and HSQC) or spectral simulation software may be required for complete, unambiguous assignment of this region.
-
Conclusion and Best Practices
The ¹H NMR characterization of 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid is a clear example of how fluorine substitution introduces informative complexity into a spectrum. By understanding the underlying principles of chemical shift theory and spin-spin coupling, and by adhering to rigorous sample preparation protocols, researchers can successfully elucidate the structure of this and other similar polyfluorinated molecules. For definitive structural confirmation, it is highly recommended to complement ¹H NMR data with ¹³C and ¹⁹F NMR spectroscopy.
References
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University of Ottawa. NMR Sample Preparation. [Link]
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O'Connell, J. R., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. [Link]
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Wawer, A., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules. [Link]
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Hensler, M. E., et al. (2025). Difluoroacetamide: A Selectively Tunable, Universal 1H and 19F Quantitative NMR Calibrant. ChemRxiv. [Link]
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Chemistry LibreTexts. 15.4: Spectral Characteristics of the Benzene Ring. [Link]
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Perras, F. A., et al. (2023). Fast 19F Magic-Angle-Spinning NMR Crystallography for Structural Characterization of Fluorine-Containing Pharmaceutical Compounds. Analytical Chemistry. [Link]
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DiMaso, M. J., et al. (2018). Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation. Organic Process Research & Development. [Link]
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Application Note: High-Resolution ¹⁹F NMR Analysis of 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Fluorine NMR in Pharmaceutical Analysis
The strategic incorporation of fluorine atoms into active pharmaceutical ingredients (APIs) is a cornerstone of modern drug design, enhancing metabolic stability, binding affinity, and lipophilicity. The compound 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid is a prime example of a molecule featuring two distinct fluorine-containing moieties: a difluoroacetic acid group (–CF₂–) and a trifluoromethoxy group (–OCF₃). Characterizing such molecules with precision is paramount for quality control, reaction monitoring, and structural verification.
Fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a uniquely powerful analytical technique for this purpose. The ¹⁹F nucleus possesses a nuclear spin of ½, 100% natural abundance, and a high gyromagnetic ratio, making it highly sensitive for NMR detection—nearly 83% as sensitive as ¹H.[1][2] Furthermore, the vast chemical shift range of ¹⁹F NMR, typically spanning over 400 ppm, provides exceptional signal dispersion, minimizing the spectral overlap that can complicate ¹H NMR analysis.[2][3][4] The absence of endogenous fluorine signals in biological systems also makes ¹⁹F NMR an invaluable tool for in vivo studies and metabolic tracking.[2][4]
This guide provides a detailed, experience-driven protocol for the ¹⁹F NMR analysis of 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid, explaining the causality behind experimental choices to ensure scientifically sound and reproducible results.
Predicted ¹⁹F NMR Signature: A Structural Hypothesis
Before delving into the experimental protocol, it is crucial to form a hypothesis about the expected ¹⁹F NMR spectrum based on the molecule's structure. This predictive approach is a self-validating mechanism; deviations from the expected spectrum can reveal unexpected structural features or impurities.
The analyte contains two magnetically distinct fluorine environments:
-
Trifluoromethoxy group (-OCF₃): The three fluorine atoms are chemically equivalent. We anticipate a single resonance, appearing as a singlet in a proton-decoupled spectrum. The chemical shift for aryl -OCF₃ groups typically falls in the range of -56 to -60 ppm.
-
Difluoromethyl group (-CF₂-): The two fluorine atoms are also chemically equivalent. This group is adjacent to a stereocenter and is coupled to the single proton on the same carbon (the α-proton). In a standard ¹⁹F NMR spectrum, this signal is expected to appear as a doublet due to the strong two-bond ¹H-¹⁹F coupling (²JHF). Furthermore, there is potential for through-space coupling to the -OCF₃ group if the molecule adopts a conformation where these groups are in close proximity.[5][6] There may also be smaller, long-range couplings (⁴JHF or ⁵JHF) to the aromatic protons. The chemical shift for difluoroalkyl groups can vary but is generally found further downfield.[1][7]
Experimental Design & Protocol
Acquiring high-quality, interpretable ¹⁹F NMR data requires careful attention to sample preparation and instrument parameters. The choices made at each step directly impact spectral resolution, sensitivity, and the accuracy of quantification.
Sample Preparation: The Foundation of Quality Data
The local environment significantly influences the ¹⁹F chemical shift.[1][8] Therefore, consistency in sample preparation is critical for reproducibility.
Protocol:
-
Solvent Selection: Dissolve 5-10 mg of 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid in 0.6-0.7 mL of a high-purity deuterated solvent. Acetone-d₆ or Acetonitrile-d₃ are excellent starting choices due to their ability to dissolve a wide range of organic molecules and their chemical inertness.[9] Avoid solvents that may have reactive impurities.
-
Internal Standard: For accurate chemical shift referencing and potential quantification (qNMR), the inclusion of an internal standard is crucial.[9][10][11]
-
Choice of Standard: Trifluorotoluene (TFT) or 3,5-bis(trifluoromethyl)benzoic acid (3,5-BTFMBA) are suitable internal standards.[12][13] They provide sharp singlets that are typically in a clear region of the spectrum. For this specific analyte, TFT (δ ≈ -63 ppm) is a good choice.
-
Procedure: Add a small, known amount of the internal standard to the sample solution. A final concentration of 1-5 mM is usually sufficient.
-
-
Sample Filtration (Optional but Recommended): If any particulate matter is visible, filter the sample through a small plug of glass wool directly into a clean, high-quality 5 mm NMR tube to prevent magnetic field distortions.
NMR Spectrometer Setup & Data Acquisition
The following parameters are based on a 400 MHz spectrometer but can be adapted for other field strengths. The key is to understand the purpose behind each parameter.
Experimental Workflow Diagram
Caption: Workflow for ¹⁹F NMR Analysis.
Table 1: Recommended ¹⁹F NMR Acquisition Parameters
| Parameter | Recommended Value | Rationale & Justification |
| Pulse Program | zgfhigqn (¹H decoupled) or zg (standard) | Using a proton-decoupled sequence (zgfhigqn) simplifies the spectrum by collapsing ¹H-¹⁹F couplings into singlets.[14][15] This improves the signal-to-noise ratio and aids in peak assignment. Comparing this to a standard (zg) spectrum is a powerful validation tool. |
| Spectral Width (SW) | ~250 ppm (-200 to +50 ppm) | A wide spectral width is initially necessary to ensure all fluorine signals are captured, as chemical shifts can be highly variable.[2][16] Once signals are located, the width can be narrowed for better resolution. |
| Transmitter Offset (O1P) | Centered on the region of interest (~ -70 ppm) | Centering the frequency range on the expected signals minimizes artifacts and ensures uniform excitation across the peaks of interest. |
| Acquisition Time (AQ) | 1.0 - 2.0 seconds | A longer acquisition time provides better resolution by allowing the FID (Free Induction Decay) to decay more completely. |
| Relaxation Delay (D1) | 5 - 10 seconds | Fluorine nuclei can have long relaxation times (T₁). A sufficient delay is critical for full relaxation between scans, which is essential for accurate peak integration and quantification.[15][17] |
| Number of Scans (NS) | 16 - 64 | The number of scans is averaged to improve the signal-to-noise ratio (S/N). The S/N increases with the square root of the number of scans. |
| Temperature (TE) | 298 K (25 °C) | Maintaining a stable temperature is crucial as ¹⁹F chemical shifts can be temperature-dependent. |
Data Processing and Interpretation
Proper data processing is as critical as data acquisition for extracting meaningful information.
Protocol:
-
Fourier Transformation: Apply an exponential multiplication (line broadening, LB = 0.3-0.5 Hz) to the FID to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape. Apply an automatic baseline correction to ensure a flat baseline, which is critical for accurate integration.
-
Referencing: Calibrate the chemical shift axis by setting the peak for the internal standard (e.g., TFT) to its known chemical shift value (e.g., -63.72 ppm in CDCl₃).
-
Peak Assignment and Integration:
-
Identify the singlet corresponding to the -OCF₃ group (expected ~ -58 ppm).
-
Identify the signal for the -CF₂- group. In the proton-decoupled spectrum, this will be a singlet. In the standard (coupled) spectrum, it should appear as a doublet due to coupling with the α-proton.
-
Integrate the signals. The ratio of the integrals for the -OCF₃ and -CF₂- groups should be 3:2 , providing stoichiometric validation of the structure.
-
Table 2: Expected Spectral Data for 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid
| Fluorine Group | Expected δ (ppm) | Expected Multiplicity (¹H-decoupled) | Expected Multiplicity (¹H-coupled) | Expected Integral Ratio |
| -OCF₃ | -56 to -60 | Singlet | Singlet (or very fine multiplet) | 3 |
| -CF₂- | -90 to -120 | Singlet | Doublet (²JHF) | 2 |
Advanced Analysis and Troubleshooting
-
Measuring Coupling Constants: In the standard (non-decoupled) spectrum, the distance between the peaks of the doublet for the -CF₂- group gives the two-bond proton-fluorine coupling constant (²JHF). This value is structurally informative. Long-range couplings may also be observable with high-resolution instruments.[18][19]
-
Through-Space F-F Coupling: If the -OCF₃ and -CF₂- groups are spatially close, a through-space coupling (often 4-bond, ⁴JFF) might be observed, causing additional splitting in both signals.[5][20] This is often confirmed with 2D NMR experiments.
-
Poor Signal-to-Noise: If the signal is weak, increase the number of scans (NS). Ensure the relaxation delay (D1) is adequate for your specific sample.
-
Complex Multiplets: If the coupled spectrum is too complex to interpret, this may indicate the presence of isomers or significant second-order effects. In such cases, 2D NMR techniques like ¹H-¹⁹F HETCOR can be invaluable for unambiguously assigning correlations between proton and fluorine nuclei.[21][22]
Conclusion
¹⁹F NMR spectroscopy is an exceptionally informative and sensitive technique for the analysis of fluorinated molecules like 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid. By understanding the principles behind the methodology and carefully selecting experimental parameters, researchers can obtain high-quality, reproducible data for structural confirmation, purity assessment, and quantitative analysis. The combination of a predictive approach with systematic experimental execution, including the use of proton-decoupled spectra and appropriate internal standards, forms a robust and self-validating system for analysis.
References
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Principles and Topical Applications of 19F NMR Spectrometry. ResearchGate.
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19F NMR Chemical Shift Table. Alfa Chemistry.
-
Proton Decoupled Fluorine Nuclear Magnetic Resonance Spectroscopy in Situ. PubMed.
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A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. National Institutes of Health.
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Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). ACS Publications.
-
Revisiting NMR Through-Space JFF Spin–Spin Coupling Constants for Getting Insight into Proximate F---F Interactions. ACS Publications.
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Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). PubMed.
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Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS. American Chemical Society.
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Internal Standard and Deuterated Solvent Selection: A Crucial Step in PFAS-Based Fluorine-19 (19F) NMR Research. Defense Technical Information Center.
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Proton decoupled fluorine nuclear magnetic resonance spectroscopy in situ. CORE.
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Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. National Institutes of Health.
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Application Notes and Protocols for Fluorine-19 NMR Experiments. BenchChem.
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Application Notes and Protocols: A Practical Guide to ¹⁹F NMR Data Processing and Analysis. BenchChem.
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Principles and Topical Applications of 19F NMR Spectrometry. Semantic Scholar.
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Principles and Topical Applications of 19F NMR Spectrometry. CoLab.
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Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.
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19F Magic Angle Spinning NMR Spectroscopy and Density Functional Theory Calculations of Fluorosubstituted Tryptophans. PubMed Central.
-
1H with 19F Decoupling. University of Ottawa NMR Facility Blog.
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1H J-Resolved Spectroscopy to Evaluate 1H-1H and 1H-19F Coupling Constants. University of Ottawa NMR Facility Blog.
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New Frontiers and Developing Applications in 19F NMR. National Institutes of Health.
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Accurate determination of one-bond heteronuclear coupling constants with “pure shift” broadband proton-decoupled CLIP. ScienceDirect.
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Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega.
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19Flourine NMR. University of Toronto.
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Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PubMed Central.
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A beginner's guide to 19F NMR and its role in drug screening. Canadian Science Publishing.
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Determination of Magnitudes and Relative Signs of 1H–19F Coupling Constants through 1D- and 2D-TOCSY Experiments. ACS Publications.
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19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing.
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New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health.
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F19 Chemical Shifts of the Sulfur Pentafluoride, Trifluoromethoxy, Trifluoromethylthio and Trifluoromethylsulfonyl Groups in Aromatic Compounds. ACS Publications.
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Revisiting Nmr Through-space J Ff Spin-spin Coupling Constants For Getting Insight Into Proximate F-f Interactions. Repositorios Latinoamericanos.
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Trifluoromethoxy-benzene - Optional[19F NMR] - Chemical Shifts. SpectraBase.
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19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dove Medical Press.
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19F Chemical Shifts and Coupling Constants. UC Santa Barbara.
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Revisiting NMR Through-Space J(FF) Spin-Spin Coupling Constants for Getting Insight into Proximate F---F Interactions. ResearchGate.
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Through-Bond and Through-Space J FF Spin−Spin Coupling in Peridifluoronaphthalenes: Accurate DFT Evaluation of the Four Contributions. ResearchGate.
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F19 detection. UC Santa Barbara.
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Certified Reference Materials for 19F Quantitative NMR Ensuring Traceability to “The International System of Units” (SI). Sigma-Aldrich.
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Standardizing for 19F NMR. Reddit.
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19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dovepress.
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Fluorine NMR. Stanford University.
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Lecture 3: Coupling Constants. Harvard University.
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mass spectrometry of 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid
An Application Note on the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis of 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid
Authored by: A Senior Application Scientist
Introduction
2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid is a complex fluorinated organic compound with potential significance in pharmaceutical and agrochemical research. The presence of multiple fluorine atoms, a difluoroacetic acid moiety, and a trifluoromethoxy-substituted phenyl ring imparts unique chemical and biological properties. Fluorination is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1] Accurate and sensitive quantification of such molecules in complex biological matrices is crucial during drug development and for metabolism studies.[2]
This application note provides a comprehensive guide to the analysis of 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid using liquid chromatography-tandem mass spectrometry (LC-MS/MS). We will delve into the rationale behind the chosen analytical strategy, from sample preparation to the intricacies of mass spectrometric detection and fragmentation. The protocols herein are designed for robustness and high sensitivity, catering to the needs of researchers in drug development and related scientific fields.
Experimental Design and Rationale
The successful analysis of an acidic and highly fluorinated compound like 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid from a biological matrix, such as plasma, necessitates a multi-faceted approach that addresses potential challenges like protein binding and ion suppression.
Sample Preparation: A Two-Stage Cleanup
A simple "dilute and shoot" or protein precipitation alone is often insufficient for achieving the low detection limits required in many research applications.[3][4] We, therefore, employ a two-stage sample cleanup protocol involving protein precipitation followed by solid-phase extraction (SPE).
-
Protein Precipitation: This initial step uses a solvent like acetonitrile to crash out the majority of proteins from the plasma sample. This is critical to prevent clogging of the analytical column and the mass spectrometer's ion source.[3]
-
Solid-Phase Extraction (SPE): Following protein removal, SPE provides a more refined cleanup and allows for sample concentration. A mixed-mode anion exchange SPE sorbent is ideal for an acidic analyte. The acidic nature of the target compound allows it to be retained on the sorbent while more neutral and basic interferences are washed away. The analyte can then be eluted with a suitable solvent, providing a much cleaner extract for LC-MS/MS analysis.[5] This dual approach significantly reduces matrix effects and enhances the overall sensitivity of the assay.
Liquid Chromatography: Achieving Selective Separation
Reversed-phase high-performance liquid chromatography (HPLC) is the chosen method for separating the analyte from any remaining matrix components before it enters the mass spectrometer.
-
Column Chemistry: A C18 stationary phase provides a good balance of hydrophobicity for retaining the analyte. For aromatic compounds, columns with phenyl-hexyl ligands can offer alternative selectivity through pi-pi interactions.[3]
-
Mobile Phase: Given the acidic nature of the target compound, Electrospray Ionization (ESI) in negative ion mode is the logical choice for mass spectrometric detection.[6][7] To facilitate the formation of the deprotonated molecule [M-H]⁻, a mobile phase with a basic pH is optimal. However, many silica-based columns are not stable at high pH. Therefore, a hybrid particle or specialized high-pH stable column is recommended when using a mobile phase containing a buffer like ammonium bicarbonate at a pH around 10.[7] Alternatively, an acidic mobile phase (e.g., with 0.1% formic acid) can be used with standard C18 columns, though this may result in slightly lower ionization efficiency in negative mode for some acids.
Mass Spectrometry: Specific and Sensitive Detection
Tandem mass spectrometry (MS/MS) is an indispensable tool for the definitive identification and quantification of small molecules in complex mixtures.[2][8][9][10]
-
Ionization: Electrospray Ionization (ESI) is the preferred ionization technique for polar and semi-polar molecules like our target analyte.[2] Operating in negative ion mode will readily generate the [M-H]⁻ ion. The unique properties of fluorinated compounds can influence their ionization efficiency, often making them more surface-active within the ESI droplets, which can lead to a strong signal.[6][11]
-
Tandem Mass Spectrometry (MS/MS): The analysis will be performed using a triple quadrupole mass spectrometer, which allows for high selectivity and sensitivity through Multiple Reaction Monitoring (MRM).[12] In this mode, the first quadrupole (Q1) is set to select the precursor ion ([M-H]⁻) of our analyte. This selected ion then enters the second quadrupole (Q2), which acts as a collision cell. Here, the ions are fragmented by collision-induced dissociation (CID) with an inert gas. The resulting fragment ions are then separated in the third quadrupole (Q3), and a specific fragment ion is monitored for detection.[9][13] This process provides two levels of mass filtering, significantly improving the signal-to-noise ratio.
Predicted Mass and Fragmentation Pathway
To develop an MS/MS method, we must first predict the mass of the parent ion and its likely fragmentation pattern.
The chemical formula for 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid is C₁₀H₅F₅O₃. The monoisotopic mass is calculated to be approximately 284.01 g/mol .
In negative ion ESI, we expect to see the deprotonated molecule, [M-H]⁻, at an m/z of 283.00 . This will be our precursor ion for MS/MS analysis.
Upon collision-induced dissociation, several fragmentation pathways are plausible based on the structure of the molecule and general fragmentation rules for carboxylic acids and fluorinated compounds.[14][15][16]
-
Decarboxylation: The most common fragmentation for carboxylic acids is the neutral loss of CO₂ (44 Da), leading to a fragment ion at m/z 239.00 .
-
Loss of Trifluoromethoxy Group: Cleavage of the C-O bond of the trifluoromethoxy group could result in the loss of ·OCF₃ (85 Da), although this is less common as a primary fragmentation from the [M-H]- ion.
-
Loss of HF: Fluorinated compounds can undergo the neutral loss of HF (20 Da).[14] This could occur from the difluoroacetic acid moiety, resulting in a fragment at m/z 263.00 .
Proposed Fragmentation Pathway
Caption: Proposed fragmentation of [M-H]⁻ of the target analyte.
Detailed Protocols
Protocol for Sample Preparation
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Dilute the supernatant with 1 mL of 2% ammonium hydroxide in water.
-
Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the diluted supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Dry the cartridge under vacuum for 1 minute.
-
Elute the analyte with 1 mL of 5% formic acid in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol for LC-MS/MS Analysis
The following tables summarize the optimized parameters for the LC-MS/MS analysis.
| LC Parameters | |
| Column | High-pH stable C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 5 mM Ammonium Bicarbonate in Water, pH 10 |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 95% B over 5 minutes, hold for 2 min, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS Parameters | |
| Ionization Mode | ESI Negative |
| Capillary Voltage | 3.5 kV |
| Gas Temperature | 350°C |
| Gas Flow | 9 L/min |
| Nebulizer Pressure | 40 psi |
| Scan Type | MRM |
Data Presentation and Expected Results
The MRM transitions to be monitored for 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid are outlined below. The transition resulting in the most stable and intense fragment ion should be used for quantification, while the second transition can be used for confirmation.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Use |
| Target Compound | 283.00 | 239.00 | 15 | Quantifier |
| Target Compound | 283.00 | 263.00 | 12 | Qualifier |
Conclusion
This application note details a robust and highly sensitive LC-MS/MS method for the quantification of 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid in biological matrices. The combination of a thorough two-stage sample preparation protocol with optimized reversed-phase liquid chromatography and tandem mass spectrometry provides the selectivity and sensitivity required for demanding research applications in drug development and metabolism studies. The principles and protocols outlined here can be adapted for other similar fluorinated acidic compounds.
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Vuckovic, D. (2012). "Identification of small molecules using accurate mass MS/MS search." Journal of Mass Spectrometry, 47(11), 1363-1377. Available at: [Link]
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Chen, H., et al. (2020). "Elemental Fluorine Detection by Dielectric Barrier Discharge Coupled to Nanoelectrospray Ionization Mass Spectrometry for Nontargeted Analysis of Fluorinated Compounds." Analytical Chemistry, 92(14), 9627–9635. Available at: [Link]
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McCord, J. P., & Strynar, M. J. (2019). "Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS)." Journal of The American Society for Mass Spectrometry, 30(1), 89-98. Available at: [Link]
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Li, F., & Wu, Y. (2015). "Mass Spectrometry in Small Molecule Drug Development." Pharmaceutical Research, 32(10), 3145-3159. Available at: [Link]
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Aebersold, R., & Mann, M. (2003). "Mass spectrometry-based proteomics." Nature, 422(6928), 198-207. Available at: [Link]
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Stone, J. (2018). "A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology." Spectroscopy Europe, 30(6), 13-17. Available at: [Link]
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MySkinRecipes. "2,2-difluoro-2-(4-(trifluoromethoxy)phenyl)acetic acid." Available at: [Link]
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Application Notes and Protocols: Leveraging 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic Acid in Modern Drug Discovery
Introduction: The Strategic Imperative of Fluorination in Medicinal Chemistry
In the landscape of contemporary drug design, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of optimizing pharmacokinetic and pharmacodynamic properties.[1][2] The unique physicochemical characteristics of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, offer medicinal chemists a powerful toolkit to modulate acidity, lipophilicity, metabolic stability, and target-binding interactions.[1][3] This guide focuses on a particularly valuable, yet underexplored, building block: 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid .
While specific public-domain data on the ortho-substituted isomer is limited, this document will provide a comprehensive overview of its potential applications and detailed protocols based on the well-established chemistry of its analogues and the foundational principles of medicinal chemistry. The strategic placement of the difluoroacetic acid moiety and the ortho-trifluoromethoxy group presents a unique combination of electronic and steric properties that can be exploited to address significant challenges in drug development.
Physicochemical Properties and Design Rationale: A Deep Dive
The therapeutic potential of 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid stems from the synergistic interplay of its constituent functional groups. One of the key strategies in drug design involves the modification of molecular scaffolds with specific chemical groups to enhance biological and physicochemical properties.[2]
The Difluoroacetic Acid Moiety:
The geminal difluoro substitution on the α-carbon significantly increases the acidity of the carboxylic acid compared to its non-fluorinated counterpart.[4] This enhanced acidity can be critical for forming strong ionic interactions with basic residues in a biological target's active site. Furthermore, the difluoromethyl group can act as a bioisostere for a carbonyl group or a hydroxyl group, potentially leading to novel binding modes.
The ortho-Trifluoromethoxy Group:
The trifluoromethoxy (-OCF3) group is one of the most lipophilic substituents used in medicinal chemistry, significantly more so than a trifluoromethyl (-CF3) group.[1] This high lipophilicity can enhance a molecule's ability to cross cellular membranes, a crucial factor for oral bioavailability and CNS penetration. The trifluoromethoxy group also offers improved metabolic stability by blocking potential sites of oxidation on the aromatic ring.[1] Its strong electron-withdrawing nature can profoundly influence the electronic properties of the phenyl ring, impacting pKa and target interactions.
The ortho positioning of the trifluoromethoxy group introduces a distinct steric and electronic environment compared to its meta and para isomers. This can be leveraged to enforce a specific conformation of the molecule, potentially leading to higher binding affinity and selectivity for the target protein.
Summary of Physicochemical Properties (Predicted and Inferred from Analogues)
| Property | Predicted/Inferred Value | Rationale and Impact in Drug Design |
| pKa | Lower than corresponding phenylacetic acid | The strong electron-withdrawing effects of both the difluoroacetic acid and trifluoromethoxy groups increase the acidity of the carboxylic acid, facilitating stronger ionic interactions with biological targets. |
| LogP | High | The trifluoromethoxy group is highly lipophilic, which can improve membrane permeability and oral absorption.[1] This needs to be balanced to avoid excessive lipophilicity, which can lead to poor solubility and off-target effects. |
| Metabolic Stability | High | The C-F bonds in both the difluoro and trifluoromethoxy groups are exceptionally strong, making them resistant to metabolic degradation by cytochrome P450 enzymes.[1] This can lead to a longer in vivo half-life. |
| Hydrogen Bond Donating Capacity | 1 (from the carboxylic acid proton) | The acidic proton is a key hydrogen bond donor for interactions with target proteins. |
| Hydrogen Bond Accepting Capacity | 4 (2 from carboxylic acid oxygens, 2 from fluorine atoms) | Multiple hydrogen bond acceptors provide opportunities for diverse binding interactions. |
| Molecular Weight | ~256.13 g/mol | Within the range of typical small molecule drugs.[5] |
Applications in Medicinal Chemistry: A World of Possibilities
2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid is a versatile building block for the synthesis of a wide array of bioactive molecules. Its primary application lies in its use as a carboxylic acid for the formation of amides, esters, and other derivatives.
As a Key Building Block for Novel Therapeutics:
This compound can be incorporated into lead compounds to fine-tune their properties. For example, in a hit-to-lead campaign, replacing a simple phenylacetic acid moiety with this fluorinated analogue could introduce beneficial properties such as:
-
Enhanced Potency: Through stronger interactions with the target protein.
-
Improved Pharmacokinetics: Increased metabolic stability and membrane permeability.
-
Novel Intellectual Property: Creating structurally distinct and patentable new chemical entities.
Phenylacetic acid-containing molecules have shown efficacy in a range of medical treatments, and the incorporation of this moiety can confer new biological properties and patentability.[6]
Experimental Protocols: A Practical Guide
The following protocols are representative examples of how 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid can be utilized in a medicinal chemistry laboratory.
Protocol 1: General Amide Bond Formation
Amide bond formation is a fundamental transformation in medicinal chemistry, and this building block is an ideal substrate for such reactions. A variety of coupling reagents can be employed.[7]
Objective: To synthesize an amide derivative by coupling 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid with a primary or secondary amine.
Materials:
-
2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid
-
Amine of interest
-
Coupling Reagent (e.g., HATU, HBTU, or EDC/HOBt)
-
Organic Base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Anhydrous Solvent (e.g., N,N-Dimethylformamide (DMF) or Dichloromethane (DCM))
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography system)
Step-by-Step Methodology:
-
Preparation: In a clean, dry round-bottom flask, dissolve 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid (1.0 equivalent) in the chosen anhydrous solvent.
-
Activation: Add the coupling reagent (1.1 equivalents) and the organic base (2.0 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.
-
Amine Addition: Add the amine (1.0-1.2 equivalents) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Visualizing the Workflow and Concepts
To better illustrate the concepts and protocols described, the following diagrams have been generated using Graphviz.
Caption: Logical relationship of the key functional groups to the improved drug properties.
Caption: Step-by-step experimental workflow for a standard amide coupling reaction.
Conclusion and Future Perspectives
2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid represents a highly valuable, albeit currently underutilized, building block in medicinal chemistry. Its unique combination of a difluoroacetic acid and an ortho-trifluoromethoxy group provides a powerful tool for modulating the properties of drug candidates. The protocols and rationale presented in this guide, though based on established chemical principles and data from close analogues, offer a solid foundation for researchers to explore the full potential of this compound in their drug discovery programs. As synthetic methodologies continue to advance, we anticipate that the accessibility and application of such strategically fluorinated building blocks will only increase, paving the way for the development of safer and more effective medicines.
References
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PubChem. (n.d.). 2,2-Difluoro-2-phenylacetic acid. National Center for Biotechnology Information. Retrieved from [Link]
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- Google Patents. (n.d.). CN101486638A - Preparation of 2,3-difluorophenylacetic acid.
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Gazo, M. F., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Retrieved from [Link]
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ResearchGate. (n.d.). 2-Trifluoromethoxyacetic Acid – Synthesis and Characterization. Retrieved from [Link]
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-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
- Matsnev, A. V., et al. (2014). Pentafluorosulfanyldifluoroacetic acid: rebirth of a promising building block. Organic Letters, 16(9), 2402–2405.
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Application Notes & Protocols: Derivatization of 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid
Abstract
This document provides a comprehensive technical guide for the chemical derivatization of 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid. This fluorinated aryl-acetic acid derivative is a valuable building block in medicinal chemistry and materials science, largely due to the unique physicochemical properties imparted by its gem-difluoro and trifluoromethoxy moieties[1][2]. Derivatization of the carboxylic acid functional group is a critical step for several applications, including the synthesis of active pharmaceutical ingredients (APIs), the creation of prodrugs with modified bioavailability, and the facilitation of analytical characterization. This guide details robust protocols for esterification and amidation, including a specialized procedure for chiral derivatization to enable the separation of enantiomers. The rationale behind procedural steps, reagent selection, and analytical validation is discussed to ensure reproducibility and success.
Introduction: The Rationale for Derivatization
The carboxylic acid group of 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid is the primary site for chemical modification. While the parent acid is a crucial synthetic intermediate, its direct application can be limited. Derivatization serves several key purposes:
-
Modulation of Biological Activity: Converting the polar carboxylic acid to a less polar ester or amide can significantly alter a molecule's interaction with biological targets, its cell membrane permeability, and its metabolic stability[3].
-
Improved Analytical Properties: Carboxylic acids are often non-volatile and can exhibit poor chromatographic behavior (e.g., peak tailing) in Gas Chromatography (GC). Conversion to more volatile and less polar derivatives, such as methyl esters, is often a prerequisite for GC-Mass Spectrometry (GC-MS) analysis[4][5]. Derivatization can also be employed to introduce a chromophore or fluorophore for enhanced detection in High-Performance Liquid Chromatography (HPLC)[6][7].
-
Enantiomeric Separation: The α-carbon of the parent acid is a stereocenter. For chiral applications, derivatization with a chiral resolving agent to form diastereomers is a classic and effective strategy for separating enantiomers using standard chromatographic techniques[6][8].
-
Synthetic Elaboration: The acid can be converted into more reactive intermediates, such as acyl chlorides or activated esters, to facilitate coupling with complex alcohols, amines, or other nucleophiles in multi-step syntheses[1].
This guide focuses on the most common and versatile derivatization reactions: esterification and amidation.
General Workflow for Derivatization and Analysis
The following diagram illustrates the general workflow from the starting material to its final, characterized derivatives.
Caption: General workflow for derivatization and analysis.
Esterification Protocols
Esterification is a fundamental method to mask the polarity of the carboxylic acid and is often used to prepare prodrugs or analytical standards. Due to the electronic withdrawing effects of the fluorine substituents, the carboxyl group is relatively acidic, but the adjacent difluoro group can also provide some steric hindrance. Therefore, methods employing activating agents are generally preferred over direct acid-catalyzed esterification for achieving high yields.
Protocol 2.1: EDC/DMAP-Mediated Esterification
This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent to form a highly reactive O-acylisourea intermediate, which is then efficiently converted to the desired ester upon reaction with an alcohol in the presence of a nucleophilic catalyst, 4-Dimethylaminopyridine (DMAP).
Materials:
-
2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid
-
Alcohol (e.g., Methanol, Ethanol, Benzyl alcohol)
-
EDC Hydrochloride
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Nitrogen or Argon gas supply
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid (1.0 eq).
-
Solvent Addition: Dissolve the acid in anhydrous DCM (approx. 0.1 M concentration). Stir the solution at room temperature until fully dissolved.
-
Reagent Addition: Add the desired alcohol (1.2 eq), DMAP (0.1 eq), and finally EDC-HCl (1.5 eq) to the stirring solution.
-
Causality: EDC is the primary coupling agent. DMAP acts as a potent acylation catalyst, significantly accelerating the reaction and minimizing side reactions. Using a slight excess of the alcohol and EDC ensures the complete consumption of the starting acid.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is no longer detectable (typically 4-12 hours).
-
Work-up: a. Dilute the reaction mixture with additional DCM. b. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess DMAP and EDC byproducts), water, saturated NaHCO₃ solution (to remove any unreacted acid), and finally brine.
-
Causality: This aqueous work-up is crucial for removing the water-soluble reagents and byproducts (such as the EDC-urea byproduct), simplifying subsequent purification. c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo.
-
-
Purification: Purify the resulting crude ester by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Characterization: Confirm the structure and purity of the isolated ester using NMR (¹H, ¹³C, ¹⁹F) and Mass Spectrometry.
| Parameter | Typical Condition |
| Stoichiometry (Acid:Alc:EDC:DMAP) | 1.0 : 1.2 : 1.5 : 0.1 |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Temperature | Room Temperature (20-25 °C) |
| Reaction Time | 4-12 hours |
| Typical Yield | >85% |
Amidation Protocols
Amide bond formation is one of the most important reactions in drug development. The resulting amides are typically more stable towards hydrolysis than esters and offer different hydrogen bonding capabilities.
Protocol 3.1: HATU-Mediated Amidation
This protocol uses HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient peptide coupling reagent that minimizes racemization and provides high yields even with sterically hindered substrates.
Materials:
-
2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid
-
Primary or Secondary Amine (e.g., Benzylamine, Morpholine)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Nitrogen or Argon gas supply
Step-by-Step Methodology:
-
Reaction Setup: To a flask under an inert atmosphere, add 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid (1.0 eq) and dissolve it in anhydrous DMF (approx. 0.1 M).
-
Base and Reagent Addition: Cool the solution to 0 °C in an ice bath. Add the amine (1.1 eq), DIPEA (2.5 eq), and finally HATU (1.2 eq).
-
Causality: The reaction is cooled to 0 °C to control the initial exothermic reaction upon addition of the coupling agent. DIPEA is a non-nucleophilic base used to deprotonate the carboxylic acid and the amine hydrochloride salt (if used), facilitating the reaction. HATU rapidly converts the acid to a highly activated acyl intermediate, which is then intercepted by the amine.
-
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-6 hours. Monitor progress by TLC or LC-MS.
-
Work-up: a. Quench the reaction by adding saturated NH₄Cl solution. b. Extract the aqueous layer multiple times with Ethyl Acetate. c. Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution and brine.
-
Causality: The NaHCO₃ wash ensures the removal of any remaining acidic starting material or byproducts. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude amide by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the isolated amide using NMR (¹H, ¹³C, ¹⁹F) and Mass Spectrometry. Direct amidation of phenylacetic acid derivatives is a well-established field, and modern coupling reagents provide high efficiency[9][10].
Chiral Derivatization for Enantiomeric Separation
When the starting acid is a racemic mixture, it can be derivatized with a single enantiomer of a chiral amine or alcohol to produce a mixture of diastereomers. These diastereomers have different physical properties and can be separated using standard achiral chromatography.
Protocol 4.1: Diastereomeric Amide Formation and HPLC Separation
This protocol demonstrates the principle using (R)-(+)-1-Phenylethylamine as the chiral derivatizing agent.
Caption: Workflow for chiral derivatization and separation.
Methodology:
-
Synthesis: Follow the amidation procedure outlined in Protocol 3.1 , using the racemic 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid (1.0 eq) and (R)-(+)-1-Phenylethylamine (1.0 eq) as the amine. Using an equivalent amount of the chiral amine prevents kinetic resolution issues and simplifies analysis.
-
Purification: After work-up, purify the crude product via flash column chromatography to isolate the mixture of diastereomeric amides.
-
Separation: a. Dissolve the purified diastereomeric mixture in a suitable solvent (e.g., Isopropanol/Hexanes). b. Inject the mixture onto a normal-phase or reverse-phase HPLC system equipped with a UV detector. c. Develop a gradient or isocratic elution method to achieve baseline separation of the two diastereomer peaks.
-
Causality: Because the two products are diastereomers, they will have different interactions with the stationary phase of a standard (achiral) HPLC column, allowing for their separation.
-
-
Characterization: Collect the fractions corresponding to each peak. Confirm the identity of each diastereomer by NMR and MS. The relative stereochemistry can often be assigned using advanced NMR techniques (e.g., NOESY) or by X-ray crystallography if suitable crystals can be obtained.
Analytical Characterization Data
Proper characterization is essential to confirm the successful synthesis of the desired derivative. Fluorine NMR is a particularly powerful tool for this class of compounds.
| Technique | Parent Acid | Methyl Ester Derivative | N-Benzyl Amide Derivative |
| ¹⁹F NMR (δ, ppm) | CF₂: ~ -95 to -105 ppm (singlet or AB quartet)OCF₃: ~ -57 to -59 ppm (singlet) | CF₂: Little change expected (~ -95 to -105 ppm)OCF₃: Little change expected (~ -57 to -59 ppm) | CF₂: Little change expected (~ -95 to -105 ppm)OCF₃: Little change expected (~ -57 to -59 ppm) |
| ¹H NMR | Aromatic protons, broad singlet for -COOH | Aromatic protons, new singlet for -OCH₃ (~3.7 ppm) | Aromatic protons, new doublet for -CH₂- (~4.5 ppm), broad triplet for N-H |
| ¹³C NMR | Aromatic carbons, triplet for -CF₂- (~115 ppm, J ≈ 250 Hz), carbonyl for -COOH (~165 ppm) | Aromatic carbons, triplet for -CF₂-, carbonyl for -COOR (~164 ppm), new quartet for -OCH₃ (~53 ppm) | Aromatic carbons, triplet for -CF₂-, carbonyl for -CONHR (~163 ppm), new triplet for -CH₂- (~44 ppm) |
| MS (ESI-) | [M-H]⁻ | Does not ionize well in negative mode. | Does not ionize well in negative mode. |
| MS (ESI+) | Weak or no signal. | [M+H]⁺, [M+Na]⁺ | [M+H]⁺, [M+Na]⁺ |
Note: Exact chemical shifts (δ) are dependent on the solvent and spectrometer frequency. The key is to observe the disappearance of the carboxylic acid proton and the appearance of new signals corresponding to the ester or amide moiety. The determination of fluorine in organic compounds is a specialized analytical task, but modern NMR and MS methods provide excellent structural confirmation without requiring elemental analysis[11][12][13].
References
- Determination of Fluorine in Fluoro-Organic Compounds.DTIC.
- Direct Esterification of Carboxylic Acids with Perfluorinated Alcohols Mediated by XtalFluor-E.
- Direct Esterification of Carboxylic Acids with Perfluorinated Alcohols Mediated by XtalFluor-E | Request PDF.
- Fluorine detection in organic compounds.Chemistry Stack Exchange.
- Evaluation of analytical methods for fluorine in biological and related m
- Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method.RSC Publishing.
- Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC.MDPI.
- 2,2-Difluoro-2-(4-(trifluoromethoxy)phenyl)acetic acid.Smolecule.
- Extraction and derivatization for perfluorocarboxylic acids in liquid and solid m
- Resolution and sensitive detection of carboxylic acid enantiomers using fluorescent chiral derivatization reagents by high-performance liquid chrom
- Synthesis of amide derivatives from different substituents of phenylacetic acids and amines using TiCp2Cl2 as catalyst.
- 2,2-difluoro-2-(4-(trifluoromethyl)phenyl)acetic acid.MySkinRecipes.
- Direct amidation of non-activated phenylacetic acid and benzylamine derivatives c
- Derivatization of carboxylic groups prior to their LC analysis - A review.PubMed.
- Phenylacetic acid deriv
Sources
- 1. Buy 2,2-Difluoro-2-(4-(trifluoromethoxy)phenyl)acetic acid [smolecule.com]
- 2. 2,2-difluoro-2-(4-(trifluoromethyl)phenyl)acetic acid [myskinrecipes.com]
- 3. Phenylacetic acid derivatives as hPPAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sci-Hub. Resolution and sensitive detection of carboxylic acid enantiomers using fluorescent chiral derivatization reagents by high-performance liquid chromatography / Journal of Chromatography A, 1994 [sci-hub.red]
- 7. Derivatization of carboxylic groups prior to their LC analysis - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. upload.wikimedia.org [upload.wikimedia.org]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Evaluation of analytical methods for fluorine in biological and related materials - PubMed [pubmed.ncbi.nlm.nih.gov]
biological activity screening of 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid
An Application Note and Protocol Guide for the Biological Activity Screening of 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling the Potential of a Novel Fluorinated Compound
In the landscape of modern drug discovery, fluorine-containing molecules have become indispensable tools for medicinal chemists. The strategic incorporation of fluorine can profoundly modulate a compound's physicochemical and biological properties, including metabolic stability, binding affinity, and bioavailability.[1][2] This guide focuses on 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid (CAS No. 1133116-03-6)[3], a compound possessing two key fluorinated motifs: a gem-difluoroacetic acid group and an ortho-substituted trifluoromethoxy group on a phenyl ring.
The presence of these functional groups suggests a high potential for biological activity. The trifluoromethoxy group is found in several FDA-approved drugs for conditions ranging from cancer to infectious diseases, while the difluoroacetic acid moiety can act as a bioisostere for a carboxylic acid, altering pKa and improving pharmacokinetic profiles.[1][4] However, the biological effects of this specific molecule are largely uncharacterized.
This document provides a comprehensive, tiered strategy for the systematic , hereafter referred to as DFTA-2TFM . Our approach is designed to first establish a foundational understanding of its cellular effects and then to explore broad biological target classes, culminating in a framework for mechanism-of-action studies. This guide is intended for researchers in drug development and chemical biology, providing robust, field-proven protocols to efficiently profile this promising chemical entity.
Compound Profile and Preparation
A thorough understanding of DFTA-2TFM's physicochemical properties is the bedrock of reliable and reproducible biological screening. The fluorinated groups significantly influence its characteristics.
| Property | Value | Source |
| Chemical Name | 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid | [3] |
| CAS Number | 1133116-03-6 | [3] |
| Molecular Formula | C₉H₅F₅O₃ | [3] |
| Molecular Weight | 256.13 g/mol | [3] |
| Topological Polar Surface Area (TPSA) | 46.5 Ų | [5][6] |
| Predicted LogP | ~2.3 - 2.8 | [5][6] |
Causality Behind Properties:
-
Enhanced Lipophilicity: The trifluoromethoxy (-OCF₃) group is highly lipophilic, which can enhance membrane permeability and bioavailability compared to a simpler methoxy or hydroxyl group.[1]
-
Modulated Acidity: The two electron-withdrawing fluorine atoms on the alpha-carbon will lower the pKa of the carboxylic acid compared to its non-fluorinated analog, making it a stronger acid. This affects its ionization state at physiological pH and its potential to interact with target binding sites.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoro and trifluoromethoxy motifs resistant to metabolic degradation, potentially prolonging the compound's half-life in a biological system.[1]
Protocol 1: Preparation of Compound Stock Solutions
Rationale: Accurate and consistent compound concentration is critical for all subsequent assays. Dimethyl sulfoxide (DMSO) is the standard solvent for initial stock preparation due to its ability to dissolve a wide range of organic molecules. A high-concentration stock minimizes the final DMSO concentration in assays, which can itself be toxic to cells.
Materials:
-
DFTA-2TFM (purity ≥98%)
-
Anhydrous, sterile-filtered DMSO
-
Calibrated analytical balance
-
Sterile, amber glass vials or polypropylene tubes
-
Vortex mixer and sonicator
Procedure:
-
Weighing: Accurately weigh 5-10 mg of DFTA-2TFM powder using an analytical balance in a fume hood. Record the exact weight.
-
Solubilization: Add the appropriate volume of anhydrous DMSO to achieve a high-concentration primary stock solution (e.g., 50 mM).
-
Calculation: Volume (L) = [Mass (g) / Molecular Weight ( g/mol )] / Desired Concentration (mol/L).
-
-
Mixing: Vortex the vial vigorously for 2 minutes. If the compound is not fully dissolved, sonicate in a water bath for 10-15 minutes. Visually inspect for any remaining particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
-
Quality Control: Before use in assays, thaw an aliquot and visually inspect for precipitation. It is recommended to determine the solubility limit in the final assay medium to prevent compound crashing during the experiment.
Tier 1 Screening: Foundational Cytotoxicity Assessment
Rationale: The initial and most critical step in screening is to determine the concentration range at which DFTA-2TFM exerts cytotoxic effects. This data is essential for two reasons: 1) it identifies potential as a cytotoxic agent (e.g., for oncology), and 2) it defines the sub-toxic concentration window required for all other non-cytocidal biological assays. Performing subsequent screens at overly toxic concentrations can lead to false-positive results.
Protocol 2: In Vitro Cytotoxicity Assay using Resazurin Reduction
Rationale: The resazurin (alamarBlue®) assay is a robust, sensitive, and non-lytic method to measure cell viability. Metabolically active cells reduce the blue resazurin dye to the pink, highly fluorescent resorufin. A decrease in fluorescent signal indicates a loss of cell viability. We select a panel of cells to assess general toxicity (fibroblasts), potential liver toxicity (hepatocytes), and anti-cancer potential (cancer cell line).
Materials:
-
Cell Lines: HepG2 (human hepatoma), HeLa (human cervical cancer), NIH-3T3 (mouse embryonic fibroblast).
-
Complete growth medium (e.g., DMEM or EMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
96-well, black, clear-bottom tissue culture plates.
-
DFTA-2TFM stock solution (50 mM in DMSO).
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS).
-
Positive Control: Doxorubicin or Staurosporine (10 mM in DMSO).
-
Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Dilution: Prepare a serial dilution series of DFTA-2TFM in complete growth medium. A common starting point is a 10-point, 3-fold dilution series starting from 100 µM. Also prepare dilutions for the positive control. Ensure the final DMSO concentration is ≤0.2% in all wells.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include "vehicle control" wells (medium with 0.2% DMSO) and "no-cell" blank wells (medium only).
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.
-
Resazurin Addition: Add 20 µL of resazurin solution to each well and incubate for an additional 2-4 hours, or until the vehicle control wells have turned a distinct pink color.
-
Measurement: Read the fluorescence on a plate reader.
-
Data Analysis:
-
Subtract the average fluorescence of the "no-cell" blank wells from all other wells.
-
Normalize the data by expressing fluorescence as a percentage of the vehicle control (% Viability = [Fluorescence_sample / Fluorescence_vehicle] * 100).
-
Plot % Viability against the log of DFTA-2TFM concentration and fit a four-parameter logistic curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
Hypothetical Data Presentation:
| Cell Line | DFTA-2TFM IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
| HepG2 | > 100 | 0.8 |
| HeLa | 75.2 | 0.5 |
| NIH-3T3 | > 100 | 0.2 |
This hypothetical result suggests DFTA-2TFM has minimal general cytotoxicity, allowing for subsequent screens up to a concentration of ~10-20 µM.
Tier 2 Screening: Broad Target Class Profiling
Rationale: With a non-toxic concentration range established, the next step is to screen DFTA-2TFM against broad, high-value target classes to identify potential biological activities. The compound's structure provides clues for prioritization. The trifluoromethylphenyl motif is common in kinase inhibitors, and the general structure could interact with GPCRs or nuclear receptors.[7][8] A related compound, DFTFA, has been identified as a potential endocrine disruptor, making nuclear receptor screening a priority for safety and activity profiling.[9]
Protocol 3: Kinase Profiling via In Vitro Binding or Activity Assay
Rationale: Protein kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, especially cancer. This protocol outlines a high-throughput screen to assess DFTA-2TFM's ability to inhibit a diverse panel of kinases.
Methodology Overview (example using a commercial service):
-
Assay Principle: Many commercial platforms (e.g., Eurofins DiscoverX, Promega) offer kinase screening services. A common format is a competition binding assay (e.g., KINOMEscan™) where the ability of the test compound to displace a ligand from the kinase active site is measured. Alternatively, enzymatic activity assays measure the phosphorylation of a substrate.
-
Compound Submission: DFTA-2TFM is provided at a high stock concentration (e.g., 10 mM in DMSO).
-
Screening: The service provider performs the screen at one or two fixed concentrations (e.g., 1 µM and 10 µM) against a panel of hundreds of kinases.
-
Data Reporting: Results are typically reported as "% Inhibition" or "% Control". A common hit threshold is >50% inhibition at 10 µM.
Hypothetical Data Presentation (Excerpt from a Kinase Screen):
| Kinase Target | Gene Symbol | % Inhibition at 1 µM | % Inhibition at 10 µM |
| Epidermal Growth Factor Receptor | EGFR | 8.1 | 15.3 |
| Vascular Endothelial Growth Factor Receptor 2 | KDR | 65.7 | 92.4 |
| Mitogen-activated protein kinase 1 | MAPK1 | 2.5 | 9.8 |
| Cyclin-dependent kinase 2 | CDK2 | 4.2 | 11.0 |
| c-Src Tyrosine Kinase | SRC | 45.1 | 78.9 |
This hypothetical result identifies KDR (VEGFR2) and SRC as primary "hits" for further investigation.
Protocol 4: Nuclear Receptor Activation/Antagonism via Reporter Assay
Rationale: To investigate the potential for endocrine disruption or therapeutic modulation of nuclear receptors, a cell-based reporter assay is the gold standard. This assay measures the ability of DFTA-2TFM to either activate the receptor (agonist) or block its activation by a known ligand (antagonist).
Materials:
-
Reporter Cell Lines: Cell lines stably transfected with a nuclear receptor (e.g., ERα, PPARγ) and a reporter gene (e.g., luciferase) under the control of a hormone response element.
-
Agonist Controls: Estradiol (for ERα), Rosiglitazone (for PPARγ).
-
Assay Medium: Phenol red-free medium with charcoal-stripped serum (to remove endogenous hormones).
-
Luciferase Assay Reagent (e.g., Bright-Glo™).
-
Opaque, white 96-well plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the reporter cell line in a white 96-well plate in assay medium and incubate for 24 hours.
-
Agonist Mode:
-
Treat cells with a serial dilution of DFTA-2TFM.
-
Include a positive control dilution series (e.g., Estradiol).
-
-
Antagonist Mode:
-
Prepare a serial dilution of DFTA-2TFM.
-
Co-treat cells with the DFTA-2TFM dilutions and a fixed, EC₈₀ concentration of the respective agonist control (e.g., Estradiol).
-
-
Incubation: Incubate plates for 18-24 hours at 37°C, 5% CO₂.
-
Luminescence Reading: Lyse the cells and measure luciferase activity according to the manufacturer's protocol using a luminometer.
-
Data Analysis:
-
Agonist Mode: Normalize data to the vehicle control and plot against compound concentration to determine EC₅₀ (activation).
-
Antagonist Mode: Normalize data to the "agonist only" control and plot against compound concentration to determine IC₅₀ (inhibition).
-
Tier 3: Hit Validation and Mechanism of Action (MoA)
Rationale: Once a primary hit is identified in Tier 2, the focus shifts to confirming this activity and understanding its mechanism. This involves orthogonal assays to validate the initial finding and cellular assays to confirm target engagement in a more complex biological system.
Hypothetical Scenario: The Tier 2 screen identified KDR (VEGFR2) as a potent hit.
Protocol 5: Cellular Target Engagement via Western Blot
Rationale: A biochemical hit must be validated in a cellular context. This protocol determines if DFTA-2TFM can inhibit the phosphorylation of KDR in a relevant cell line (e.g., Human Umbilical Vein Endothelial Cells, HUVECs) that is stimulated with its ligand, VEGF.
Materials:
-
HUVEC cells.
-
Serum-free medium.
-
Recombinant Human VEGF-A.
-
DFTA-2TFM.
-
Cell lysis buffer with protease and phosphatase inhibitors.
-
Primary Antibodies: anti-phospho-KDR (Tyr1175), anti-total-KDR.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Protein electrophoresis and blotting equipment.
Procedure:
-
Cell Culture: Grow HUVECs to ~80-90% confluency.
-
Serum Starvation: Culture cells in serum-free medium for 4-6 hours to reduce basal kinase activity.
-
Pre-treatment: Treat cells with varying concentrations of DFTA-2TFM (or vehicle) for 1-2 hours.
-
Stimulation: Stimulate the cells with a pre-determined concentration of VEGF-A (e.g., 50 ng/mL) for 10 minutes. Leave one "unstimulated" control well.
-
Cell Lysis: Immediately wash cells with ice-cold PBS and add lysis buffer. Scrape and collect the lysate.
-
Protein Quantification: Determine protein concentration in each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (~20-30 µg) on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk).
-
Incubate with primary antibody (anti-p-KDR) overnight at 4°C.
-
Wash and incubate with HRP-secondary antibody.
-
Apply chemiluminescent substrate and image the blot.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-KDR antibody to confirm equal protein loading.
Expected Outcome: A dose-dependent decrease in the p-KDR signal in DFTA-2TFM-treated lanes compared to the VEGF-stimulated vehicle control, demonstrating that the compound inhibits kinase activity within the cell.
References
-
Al-Zoubi, M., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals. Retrieved from [Link]
-
PubChem. (n.d.). 2,2-Difluoro-2-phenylacetic acid. Retrieved from [Link]
-
Poboży, E., et al. (2010). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Microchimica Acta. Retrieved from [Link]
-
Moura, F., et al. (2015). Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis. ChemInform. Retrieved from [Link]
-
Nayak, A. S., et al. (2023). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals. Retrieved from [Link]
-
Poboży, E., et al. (2011). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Microchimica Acta. Retrieved from [Link]
-
Lajin, B., & Goessler, W. (2020). Fluorinated carboxylic acids as “ion repelling agents” in reversed-phase chromatography. Journal of Chromatography A. Retrieved from [Link]
-
ResearchGate. (n.d.). Representative examples of trifluoromethyl phenyl-containing approved drugs. Retrieved from [Link]
-
Goto, Y. (2005). Difluoro derivative production method using substituted difluoroacetic acid. Retrieved from [Link]
-
Hovione. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
Zhang, Y., et al. (2022). Precolumn Derivatization High-Performance Liquid Chromatography for Determination of Perfluorocarboxylic Acids in Catalytic Degradation Solutions. ACS Omega. Retrieved from [Link]
-
Angene. (n.d.). 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Biological activity of FluorAs is driven by metabolisation in vivo. Retrieved from [Link]
-
Wang, A., et al. (2019). Discovery of ... (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase... Journal of Medicinal Chemistry. Retrieved from [Link]
-
ACS Publications. (n.d.). Organic Letters Ahead of Print. Retrieved from [Link]
-
Waters Corporation. (2019). Application of Difluoroacetic Acid to Improve Optical and MS Performance in Peptide LC-UV/MS. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Fluoroacetic acid – Knowledge and References. Retrieved from [Link]
-
Shiraishi, Y., et al. (2023). Chemical Protein Synthesis via Direction-Switching One-Pot Peptide Ligation Enabled by Orthogonal Cysteinyl Protection. Journal of the American Chemical Society. Retrieved from [Link]
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- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 3. Angene - 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid | 1133116-03-6 | MFCD11855928 | AG003FAS [japan.angenechemical.com]
- 4. lcms.cz [lcms.cz]
- 5. chemscene.com [chemscene.com]
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- 7. researchgate.net [researchgate.net]
- 8. Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biosynth.com [biosynth.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid
Welcome to the dedicated technical support center for the synthesis of 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid. This resource is designed for researchers, scientists, and professionals in drug development who are working with this complex fluorinated molecule. The following troubleshooting guides and frequently asked questions (FAQs) are based on established synthetic routes and address common challenges encountered during its preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid?
A1: The synthesis of α,α-difluoro carboxylic acids like the target molecule typically involves a few key strategies. A common and effective method is the Reformatsky reaction, which utilizes an α-haloester and a carbonyl compound in the presence of a metal, often zinc.[1][2] For this specific molecule, the synthesis would likely start from 2-(trifluoromethoxy)benzaldehyde and an appropriate difluoroacetate reagent.
Another potential route involves the direct fluorination of a suitable precursor, though this can be challenging to control and may lead to a mixture of products.[3] Hydrolysis of a corresponding ester, such as ethyl 2,2-difluoro-2-(2-(trifluoromethoxy)phenyl)acetate, is the final step to yield the desired carboxylic acid.
Q2: What are the major challenges associated with the synthesis of this compound?
A2: The primary challenges in synthesizing 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid include:
-
Handling of Moisture-Sensitive Reagents: Many reagents used in fluorination and organometallic reactions are sensitive to moisture and air. Ensuring anhydrous conditions is critical for success.
-
Controlling Exothermic Reactions: The formation of organometallic intermediates can be highly exothermic and requires careful temperature control to prevent side reactions and ensure safety.
-
Purification of the Final Product: The high polarity and water solubility of the final carboxylic acid can make its extraction and purification from aqueous solutions difficult.[4] Byproducts with similar physical properties can also complicate the purification process.
-
Low Yields: Incomplete reactions, side product formation, and difficulties in purification can all contribute to lower than expected yields.[4]
Q3: Are there any significant safety precautions to consider?
A3: Yes, safety is paramount. The synthesis may involve:
-
Toxic and Corrosive Reagents: Fluorinating agents and intermediates can be toxic and corrosive.[4] Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Pyrophoric Reagents: Some organometallic reagents can be pyrophoric and must be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Pressure Build-up: Some reactions may generate gaseous byproducts, leading to a build-up of pressure in a sealed reaction vessel. Ensure proper venting or use of pressure-rated equipment.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid, particularly focusing on a Reformatsky-type approach followed by hydrolysis.
Issue 1: Low Yield in the Reformatsky Reaction Step
Q: My Reformatsky reaction between 2-(trifluoromethoxy)benzaldehyde and ethyl iododifluoroacetate is giving a low yield of the intermediate ester. What are the potential causes and solutions?
A: Low yields in this step are a common problem and can often be traced back to several factors.
| Potential Cause | Troubleshooting Recommendation | Rationale |
| Inactive Zinc | Use freshly activated zinc dust. Activation can be achieved by washing with dilute HCl, followed by water, ethanol, and ether, and then drying under vacuum. | The Reformatsky reaction relies on the insertion of zinc into the carbon-halogen bond of the α-haloester.[2] An oxide layer on the surface of the zinc can inhibit this crucial step. |
| Presence of Moisture | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (nitrogen or argon). Use anhydrous solvents. | Organozinc reagents are highly sensitive to moisture, which will quench the reaction by protonating the intermediate.[2] |
| Incorrect Reaction Temperature | Optimize the reaction temperature. The initiation of the reaction can sometimes require gentle heating, but the reaction itself can be exothermic and may require cooling to prevent side reactions. | Temperature control is crucial for balancing the rate of reagent formation and its subsequent addition to the aldehyde, minimizing the formation of byproducts. |
| Slow Addition of Reagents | Add the ethyl iododifluoroacetate slowly to the mixture of the aldehyde and zinc. | A slow addition rate helps to control the exothermicity of the reaction and ensures that the organozinc reagent reacts with the aldehyde as it is formed, reducing the chance of side reactions. |
Issue 2: Incomplete Hydrolysis of the Intermediate Ester
Q: I am having trouble achieving complete hydrolysis of the ethyl 2,2-difluoro-2-(2-(trifluoromethoxy)phenyl)acetate to the final carboxylic acid. What can I do?
A: Incomplete hydrolysis is often due to steric hindrance or suboptimal reaction conditions.
| Potential Cause | Troubleshooting Recommendation | Rationale |
| Insufficient Reaction Time or Temperature | Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal conditions. | Hydrolysis of sterically hindered esters can be slow and may require more forcing conditions to drive the reaction to completion. |
| Inappropriate Base or Acid Concentration | For base-catalyzed hydrolysis (saponification), use a sufficient excess of a strong base like NaOH or KOH in a water/alcohol mixture. For acid-catalyzed hydrolysis, use a strong acid like H2SO4 or HCl in aqueous media. | A higher concentration of the catalyst (hydroxide or hydronium ions) will increase the reaction rate. |
| Phase Transfer Catalyst | For reactions with low solubility of the ester in the aqueous phase, consider adding a phase transfer catalyst like tetrabutylammonium bromide. | A phase transfer catalyst facilitates the transport of the hydroxide ion from the aqueous phase to the organic phase where the ester is located, accelerating the reaction. |
Issue 3: Difficulty in Purifying the Final Product
Q: I've successfully synthesized the carboxylic acid, but I'm struggling with its purification. It seems to be highly water-soluble. How can I effectively isolate and purify it?
A: The purification of polar, water-soluble carboxylic acids can be challenging.
| Potential Cause | Troubleshooting Recommendation | Rationale |
| High Water Solubility | After acidification of the carboxylate salt, perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, diethyl ether). Saturating the aqueous layer with NaCl can decrease the solubility of the product in water and improve extraction efficiency. | The principle of "salting out" increases the ionic strength of the aqueous phase, making it less favorable for the organic product to remain dissolved.[4] |
| Emulsion Formation during Extraction | If emulsions form, try adding a small amount of brine or allowing the mixture to stand for an extended period. Centrifugation can also be effective in breaking emulsions. | Emulsions are common when extracting polar compounds from aqueous solutions. Various techniques can be employed to disrupt the stable mixture of the two phases. |
| Co-eluting Impurities in Chromatography | If using column chromatography, carefully select the solvent system. A combination of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) with a small amount of acetic or formic acid can improve separation. | The addition of a small amount of acid to the eluent can suppress the ionization of the carboxylic acid, reducing tailing on the silica gel and leading to better peak shape and separation.[5] |
Experimental Protocols
Optimized Protocol for the Synthesis of Ethyl 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetate (Reformatsky Reaction)
-
Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Reagent Charging: To the flask, add activated zinc dust (1.5 eq) and anhydrous THF.
-
Initiation: Add a small crystal of iodine to initiate the reaction.
-
Addition of Reactants: In the dropping funnel, prepare a solution of 2-(trifluoromethoxy)benzaldehyde (1.0 eq) and ethyl iododifluoroacetate (1.2 eq) in anhydrous THF.
-
Reaction: Add a small portion of the aldehyde/ester solution to the zinc suspension. The reaction mixture should be gently heated until the color of the iodine disappears, indicating the initiation of the reaction. Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
Completion and Quench: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting aldehyde. Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of NH4Cl.
-
Workup: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired ester.
Optimized Protocol for the Hydrolysis to 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid
-
Saponification: Dissolve the purified ester from the previous step in a mixture of ethanol and water. Add a solution of NaOH (2.0 eq) in water.
-
Reaction: Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidification and Extraction: Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities. Cool the aqueous layer to 0 °C and acidify to pH ~2 with concentrated HCl. Extract the product with ethyl acetate (3-5x).
-
Final Purification: Combine the organic extracts, dry over anhydrous Na2SO4, filter, and remove the solvent under reduced pressure to yield the final carboxylic acid. Further purification can be achieved by recrystallization if necessary.
Visualizations
Reaction Workflow
Caption: Synthetic workflow for the target molecule.
Troubleshooting Logic for Low Yield in Reformatsky Reaction
Caption: Troubleshooting decision tree for low reaction yield.
References
- Coppola, G. M., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. John Wiley & Sons.
- Burton, D. J., & Yang, Z. Y. (1992). Fluorinated Ylides and Related Compounds. Tetrahedron, 48(2), 189-275.
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925.
- O'Neil, I. A. (2013). The Reformatsky Reaction. In Comprehensive Organic Synthesis II (Second Edition) (Vol. 1, pp. 499-536). Elsevier.
- Fürstner, A. (1989). Recent Advancements in the Reformatsky Reaction. Synthesis, 1989(08), 571-590.
-
Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link]
- Chen, Q. Y., & Wu, S. W. (1989). A new and convenient route to α,α-difluoro-β-hydroxy esters.
- Lang, R. W., & Schaub, B. (1988). A convenient one-pot synthesis of α,α-difluoro-β-hydroxyalkanoic esters. Tetrahedron Letters, 29(24), 2943-2946.
- Patel, S. T., & Percy, J. M. (2000). The Reformatsky reaction in synthesis: a review. Journal of the Chemical Society, Perkin Transactions 1, (18), 2939-2955.
-
PubChem. (n.d.). 2,2-Difluoro-2-phenylacetic acid. Retrieved from [Link]
-
National Institutes of Health. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Retrieved from [Link]
-
ResearchGate. (2002). Optimization of Automated Synthesis of 2-[18F]Fluoro-2-deoxy-D-glucose Involving Base Hydrolysis. Retrieved from [Link]
Sources
- 1. Recent developments in the asymmetric Reformatsky-type reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reformatsky Reaction [organic-chemistry.org]
- 3. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid
Welcome to the technical support hub for 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying this highly functionalized molecule. The unique combination of a gem-difluoroacetic acid moiety and an ortho-trifluoromethoxy-substituted phenyl ring presents distinct challenges that require a nuanced approach to achieve high purity.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established principles of fluorine chemistry and purification science.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid in a question-and-answer format.
Issue 1: Low Recovery After Aqueous Work-up and Extraction
-
Question: I am losing a significant amount of my product during the aqueous work-up and solvent extraction steps. What could be the cause, and how can I mitigate this?
-
Answer: This is a common issue stemming from the compound's physicochemical properties. The carboxylic acid group imparts significant water solubility, especially at neutral or basic pH where it exists as the carboxylate salt.
-
Causality: The high electronegativity of the fluorine atoms can increase the acidity of the carboxylic acid, leading to easier deprotonation and enhanced solubility in aqueous base.[1]
-
Troubleshooting Steps:
-
Acidification Control: Ensure the aqueous layer is acidified to a pH of 1-2 before extraction. Use a pH meter for accuracy. This protonates the carboxylate, making the molecule less polar and more soluble in organic solvents.
-
Salting Out: Saturate the aqueous layer with sodium chloride (brine) before extraction. This decreases the solubility of the organic acid in the aqueous phase.
-
Solvent Choice: Use a more polar extraction solvent that is immiscible with water, such as ethyl acetate or methyl tert-butyl ether (MTBE). Perform multiple extractions (3-4 times) with smaller volumes of solvent to maximize recovery.
-
Avoid Emulsions: Vigorous shaking can lead to stable emulsions. If an emulsion forms, let the mixture stand, add more brine, or filter the emulsion through a pad of celite.
-
-
Issue 2: Persistent Impurities After Silica Gel Chromatography
-
Question: I am performing column chromatography on silica gel, but I am struggling to separate my product from closely-eluting impurities. How can I improve the separation?
-
Answer: Co-elution is often due to impurities with similar polarity to the target compound. The acidic nature of your product can also lead to tailing on standard silica gel.
-
Causality: Potential impurities could include starting materials or byproducts from the synthesis, such as the corresponding ester (if the synthesis involved ester hydrolysis) or compounds with slight structural variations. The acidic proton of the carboxylic acid can interact strongly with the silanol groups on the silica surface, causing peak broadening and poor separation.
-
Troubleshooting Steps:
-
Acidify the Mobile Phase: Add a small amount of acetic acid or formic acid (0.1-1%) to your eluent system (e.g., hexane/ethyl acetate). This suppresses the ionization of your carboxylic acid, reducing its interaction with the silica and leading to sharper peaks.
-
Gradient Elution: Start with a low polarity mobile phase and gradually increase the polarity. This can help to resolve impurities that are very close in polarity.
-
Alternative Stationary Phases: If standard silica fails, consider using a reverse-phase C18 column with a mobile phase of water/acetonitrile or water/methanol, buffered to an acidic pH. Fluorinated stationary phases can also offer different selectivity for fluorinated compounds.[2][3]
-
Flash Chromatography: For larger scales, utilize an automated flash chromatography system for better resolution and reproducibility.
-
-
Issue 3: Product Decomposition During Purification
-
Question: I suspect my product is degrading during purification, as evidenced by the appearance of new spots on my TLC plate or unexpected signals in the NMR spectrum. What could be causing this?
-
Answer: While the trifluoromethoxy group is generally stable, the overall molecule can be susceptible to certain conditions.[1][4][5]
-
Causality:
-
Decarboxylation: Phenylacetic acids, especially those with electron-withdrawing groups, can undergo decarboxylation under harsh thermal conditions.[6]
-
Hydrolysis of Trifluoromethoxy Group: Although generally robust, prolonged exposure to strong acids or bases at high temperatures could potentially lead to the hydrolysis of the trifluoromethoxy group.
-
Photodegradation: Some fluorinated aromatic compounds are known to be light-sensitive.[4]
-
-
Troubleshooting Steps:
-
Temperature Control: Avoid excessive heat during solvent removal. Use a rotary evaporator with a water bath temperature below 40-50°C.
-
pH Neutralization: If your purification involves strong acids or bases, ensure your final product is neutralized or washed to remove residual acid/base before concentration.
-
Inert Atmosphere: If you suspect oxidative degradation, perform purification steps under an inert atmosphere (e.g., nitrogen or argon).
-
Protection from Light: Store the compound in an amber vial and minimize exposure to direct light during the purification process.
-
-
Part 2: Frequently Asked Questions (FAQs)
-
Q1: What is the best method to remove residual solvent from the final product?
-
A1: High-vacuum drying at room temperature is the preferred method. If the product is a stable solid, a vacuum oven at a gentle temperature (e.g., 30-40°C) can be used. Avoid excessively high temperatures to prevent potential decarboxylation.
-
-
Q2: How can I confirm the purity of my final product?
-
A2: A combination of analytical techniques is recommended:
-
¹H and ¹⁹F NMR Spectroscopy: This will confirm the structure and identify any fluorine-containing impurities.
-
LC-MS: This is excellent for assessing purity and identifying the molecular weight of any minor impurities. An HPLC method using a C18 column with a water/acetonitrile mobile phase (containing 0.1% formic or trifluoroacetic acid) is a good starting point.[2][7]
-
Elemental Analysis: For a final, highly pure sample, this will confirm the elemental composition.
-
-
-
Q3: Is crystallization a viable purification method for this compound?
-
A3: Yes, crystallization can be a very effective final purification step if the crude product is sufficiently pure (>90%).
-
Solvent Screening: A good starting point for solvent screening is a binary system of a solvent in which the compound is soluble (e.g., ethyl acetate, acetone, or dichloromethane) and an anti-solvent in which it is poorly soluble (e.g., hexane, heptane, or petroleum ether).
-
Procedure: Dissolve the compound in a minimal amount of the hot "good" solvent and slowly add the "anti-solvent" until turbidity persists. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to maximize crystal formation.
-
-
-
Q4: My compound is an oil, not a solid. How can I purify it?
-
A4: If the compound is a persistent oil, purification will rely on chromatographic methods. Kugelrohr distillation under high vacuum can also be an option if the compound is thermally stable and the impurities have different boiling points.
-
Part 3: Experimental Protocols & Data
Protocol 1: Standard Silica Gel Flash Chromatography
-
Sample Preparation: Dissolve the crude 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid in a minimal amount of dichloromethane or the initial mobile phase.
-
Column Packing: Dry pack a silica gel column or use a pre-packed cartridge.
-
Equilibration: Equilibrate the column with the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate with 0.1% acetic acid).
-
Loading: Load the sample onto the column.
-
Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., to 80:20 Hexane:Ethyl Acetate with 0.1% acetic acid).
-
Fraction Collection: Collect fractions and monitor by TLC (visualized with UV light and/or a potassium permanganate stain).
-
Analysis: Combine the pure fractions and remove the solvent under reduced pressure.
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate Gradient |
| Acid Additive | 0.1 - 1.0% Acetic Acid |
| Monitoring | TLC, UV visualization (254 nm) |
Protocol 2: Acid-Base Extraction for Initial Purification
-
Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate.
-
Base Extraction: Transfer the solution to a separatory funnel and extract with a 1M aqueous solution of sodium bicarbonate or sodium carbonate. The product will move to the aqueous layer as its sodium salt. Repeat the extraction 2-3 times.
-
Organic Wash: Combine the aqueous layers and wash with a small amount of fresh ethyl acetate to remove any neutral organic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add 1-2M HCl with stirring until the pH is 1-2. The product should precipitate out or form an oily layer.
-
Product Extraction: Extract the acidified aqueous layer 3-4 times with ethyl acetate or dichloromethane.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Part 4: Visualizations
Workflow for Purification Method Selection
Caption: Decision tree for selecting a purification strategy.
Logical Relationship of Purification Challenges
Caption: Interrelation of molecular properties and purification challenges.
References
-
Organic Syntheses. (n.d.). Procedure for a related trifluoromethylation. Retrieved from [Link]
- Google Patents. (2013). Preparation method 2,4,5-trifluorophenylacetic acid. CN103012111A.
- Google Patents. (2009). Preparation of 2,3-difluorophenylacetic acid. CN101486638A.
-
PubChem. (n.d.). 2,2-Difluoro-2-phenylacetic acid. Retrieved from [Link]
-
YouTube. (2017). Hydrolysis of geminal dihalides. Retrieved from [Link]
-
Nowak, K., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2045. Retrieved from [Link]
-
Galdiga, C. U., & Greibrokk, T. (1998). Trace Analysis of Fluorinated Aromatic Carboxylic Acids in Aqueous Reservoir Fluids by HPLC. Journal of Liquid Chromatography & Related Technologies, 21(6), 855-866. Retrieved from [Link]
-
MDPI. (2022). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Molecules, 27(18), 5897. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein J. Org. Chem., 4, 13. Retrieved from [Link]
-
Liu, J., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4836. Retrieved from [Link]
-
Tomas-Milsis, V., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(15), 5767. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 6. Buy 2,2-Difluoro-2-(4-(trifluoromethoxy)phenyl)acetic acid [smolecule.com]
- 7. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid
Welcome to the technical support guide for the synthesis of 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable fluorinated building block. The unique electronic properties imparted by the gem-difluoro and trifluoromethoxy groups make this compound a key intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2][3]
This guide provides in-depth troubleshooting advice and answers to frequently asked questions based on established chemical principles and field-proven insights. We will explore a common synthetic route, dissect potential side reactions, and offer practical solutions to overcome common experimental hurdles.
Part 1: Overview of a Common Synthetic Pathway
A robust and frequently employed method for synthesizing α,α-difluoro-α-aryl acetic acids is a two-step sequence involving a Reformatsky reaction followed by ester hydrolysis. This approach is adaptable and generally provides good yields of the target compound.
The proposed pathway begins with 2-(trifluoromethoxy)benzaldehyde, which reacts with an α,α-difluoro-α-haloacetate ester (such as ethyl iododifluoroacetate) in the presence of an activated metal, typically zinc, to form the intermediate ester. Subsequent saponification yields the final carboxylic acid product.
Caption: Proposed two-step synthesis of the target compound.
Part 2: Troubleshooting Guide & Core Protocols
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Q1: My Reformatsky reaction has stalled or shows low conversion of the starting aldehyde. What are the likely causes and how can I fix them?
A1: Low conversion in a Reformatsky reaction is almost always linked to the quality and activation of the zinc metal, or the purity of the reagents and solvent. The reaction involves the formation of an organozinc reagent, which is highly sensitive to moisture and protic impurities.[4]
Root Cause Analysis:
-
Inactive Zinc Surface: Commercial zinc dust is often coated with a passivating layer of zinc oxide, which prevents its reaction with the haloester. This is the most common cause of failure.
-
Presence of Water: Traces of water in the solvent (e.g., THF) or on the glassware will quench the organozinc intermediate as it forms, halting the reaction.
-
Poor Reagent Quality: The ethyl iododifluoroacetate reagent can degrade over time. Ensure it is fresh or has been stored properly under an inert atmosphere.
Troubleshooting Protocol: Zinc Activation & Reaction Setup
This protocol ensures the removal of the passivating oxide layer, providing a highly reactive surface for the reaction.
Materials:
-
Zinc dust (<10 micron, 99.9%)
-
1 M HCl in diethyl ether
-
Anhydrous THF (distilled from sodium/benzophenone or from a solvent purification system)
-
Anhydrous diethyl ether (for washing)
Procedure:
-
Place the required amount of zinc dust into a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet.
-
Under a gentle stream of nitrogen, add anhydrous diethyl ether to cover the zinc.
-
Add the 1 M HCl in diethyl ether dropwise while stirring. You should observe gentle gas evolution. Continue until the bubbling subsides.
-
Stop stirring, allow the zinc to settle, and carefully decant the ether/HCl solution via cannula.
-
Wash the activated zinc dust three times with anhydrous diethyl ether, followed by three washes with anhydrous THF to remove all traces of acid and ether.
-
After the final wash, add the required volume of anhydrous THF for the reaction. The activated zinc is now ready for use.
-
Dissolve the 2-(trifluoromethoxy)benzaldehyde in anhydrous THF and add it to the flask.
-
Slowly add the ethyl iododifluoroacetate (neat or as a solution in THF) via a syringe pump over 30-60 minutes. A gentle exotherm should be observed. Maintain the reaction temperature between 40-50 °C.
-
Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.
| Parameter | Recommended Value | Rationale |
| Zinc Activation | Mandatory | Removes ZnO layer, crucial for initiating the reaction. |
| Solvent | Anhydrous THF | Aprotic and effectively solvates the organozinc intermediate. |
| Temperature | 40-50 °C | Balances reaction rate and stability of the intermediate. |
| Reagent Addition | Slow (Syringe Pump) | Minimizes Wurtz-type coupling of the haloester. |
Q2: My final product is contaminated with a significant non-polar impurity. I suspect decarboxylation. How can I confirm this and prevent its formation?
A2: This is a very common side reaction for α,α-difluoroarylacetic acids. The strong electron-withdrawing nature of the fluorine atoms stabilizes the incipient carbanion, facilitating the loss of CO₂ under thermal stress, particularly in the presence of trace acid or base.[5][6] The resulting byproduct would be 1-(difluoromethyl)-2-(trifluoromethoxy)benzene .
Mechanism of Decarboxylation:
Caption: Decarboxylation side reaction pathway.
Detection and Prevention:
-
Detection:
-
¹H NMR: The byproduct will show a characteristic triplet for the -CF₂H proton around δ 6.5-7.0 ppm with a large ¹JHF coupling constant of ~55-60 Hz.
-
¹⁹F NMR: The byproduct will exhibit a doublet for the -CF₂H group.
-
GC-MS: Being more volatile and less polar than the acid, the byproduct is easily detectable by GC-MS, showing the expected molecular ion.
-
-
Prevention Strategies:
-
Avoid Excessive Heat: Do not heat the reaction mixture above 60 °C during the final hydrolysis step. If possible, perform the hydrolysis at room temperature, even if it takes longer.
-
Careful Distillation: When removing solvents under reduced pressure, use a water bath temperature no higher than 40 °C. Do not distill to complete dryness, as this can overheat the solid residue.
-
Purification Method: Avoid purification methods that require high temperatures, such as distillation of the final product. Opt for recrystallization or flash chromatography at room temperature.
-
pH Control: During the acidic workup after hydrolysis, ensure the aqueous phase is thoroughly cooled in an ice bath before acidification to dissipate any heat generated.
-
Part 3: Frequently Asked Questions (FAQs)
Q3: The hydrolysis of the intermediate ester is sluggish. Can I use stronger basic conditions or higher temperatures to speed it up?
A3: While it is tempting to use harsher conditions like concentrated NaOH or high heat, this is strongly discouraged. As discussed in Q2, high temperatures can promote decarboxylation. Furthermore, while the trifluoromethoxy (-OCF₃) group is generally stable, extremely harsh basic conditions could potentially lead to its degradation, although this is less common than decarboxylation.
Recommended Protocol: Mild Saponification
-
Reagent: Lithium hydroxide (LiOH) is the preferred base. It is highly effective for saponifying sterically hindered esters and minimizes side reactions compared to NaOH or KOH.
-
Solvent System: A mixture of THF and water (e.g., 3:1 v/v) is ideal. THF ensures solubility of the organic ester, while water is necessary for the hydrolysis.
-
Temperature: Stir the reaction at room temperature (20-25 °C).
-
Monitoring: Track the disappearance of the starting ester by TLC or LC-MS. The reaction is typically complete within 4-12 hours. This patient approach is key to achieving high purity.
Q4: What is the most effective method for purifying the final product to >99% purity?
A4: For the final purification of 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid, recrystallization is generally superior to column chromatography for achieving high purity on a larger scale. The acidic nature of silica gel in chromatography can sometimes promote minor degradation.
Recrystallization Protocol:
-
Dissolve the crude acid product in a minimal amount of a hot solvent in which the acid is soluble (e.g., toluene or ethyl acetate).
-
While hot, filter the solution through a small plug of Celite to remove any insoluble impurities (like residual zinc salts).
-
Add a non-polar "anti-solvent" in which the acid is poorly soluble (e.g., hexanes or heptane) dropwise until the solution becomes faintly turbid.
-
Allow the solution to cool slowly to room temperature, then transfer to a refrigerator (4 °C) or freezer (-20 °C) for several hours to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold heptane, and dry under vacuum at a low temperature (<40 °C).
Part 4: Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and solving common issues during the synthesis.
Sources
- 1. Buy 2,2-Difluoro-2-(4-(trifluoromethoxy)phenyl)acetic acid [smolecule.com]
- 2. 2,2-difluoro-2-(4-(trifluoromethyl)phenyl)acetic acid [myskinrecipes.com]
- 3. 2,2-difluoro-2-(4-(trifluoromethoxy)phenyl)acetic acid [myskinrecipes.com]
- 4. Reformatsky Reaction [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
Technical Support Center: Synthesis of 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid
Welcome to the technical support center for the synthesis of 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. The unique molecular structure of this compound, featuring both difluoroacetic acid and trifluoromethoxy moieties, makes it a valuable building block in medicinal chemistry and materials science. However, its synthesis can present specific challenges. This center is structured to address these issues directly, explaining the underlying chemical principles to empower you to improve your yields and purity.
I. Synthetic Overview & Core Challenges
The most common synthetic route to 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid involves a multi-step process. A key transformation is the Reformatsky reaction, which utilizes an organozinc reagent to form a carbon-carbon bond.[1][2][3] This is followed by hydrolysis to yield the final carboxylic acid. While seemingly straightforward, each step is prone to side reactions and incomplete conversions that can significantly impact the overall yield.
This guide will focus on troubleshooting the common challenges encountered in the following generalized synthetic sequence:
-
Formation of the Difluoroenolate: Reaction of a suitable starting material with a difluoroacetylating agent.
-
Nucleophilic Addition: The core carbon-carbon bond-forming step, often a Reformatsky-type reaction.
-
Hydrolysis: Conversion of the ester or other intermediate to the final carboxylic acid.
-
Purification: Isolation of the target compound with high purity.
Below is a visual representation of a generalized troubleshooting workflow for this synthesis.
Caption: Troubleshooting workflow for low yield and impurity issues.
II. Troubleshooting Guide: Question & Answer Format
A. Issues Related to the Reformatsky Reaction
Question 1: My Reformatsky reaction with ethyl bromodifluoroacetate is sluggish and gives a low yield of the desired β-hydroxy ester. What are the likely causes and how can I improve it?
Answer:
A sluggish or low-yielding Reformatsky reaction can often be attributed to several factors related to the activation of zinc and the stability of the organozinc reagent.
-
Inactive Zinc: The most common issue is the deactivation of the zinc metal surface by a layer of zinc oxide. It is crucial to activate the zinc prior to use.
-
Activation Protocol: A recommended method is to treat the zinc dust or turnings with dilute HCl, followed by washing with water, ethanol, and then diethyl ether, and finally drying under vacuum. This removes the passivating oxide layer.
-
-
Moisture: Organozinc reagents are sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are a must.
-
Solvent Choice: Tetrahydrofuran (THF) is a common solvent for Reformatsky reactions as it effectively solvates the organozinc intermediate.[1]
-
Initiation: Sometimes, the reaction requires initiation. Adding a small crystal of iodine can help to activate the zinc surface and initiate the formation of the Reformatsky reagent.
-
Alternative Metals: While zinc is traditional, other metals like samarium (in the form of SmI2) have been used for Reformatsky-type reactions and can sometimes offer improved reactivity.[1]
Question 2: I am observing the formation of a significant amount of a biphenyl-type side product from my 2-(trifluoromethoxy)bromobenzene starting material. How can I minimize this?
Answer:
The formation of biphenyl derivatives is likely due to a Wurtz-type coupling reaction, which can compete with the desired Grignard or organolithium formation if you are preparing your starting material in situ.
-
Slow Addition: Add the aryl halide slowly to the magnesium turnings. This maintains a low concentration of the aryl halide in the reaction mixture, disfavoring the coupling reaction.
-
Temperature Control: Avoid excessive heating during the formation of the Grignard reagent. Lower temperatures generally suppress the rate of the Wurtz coupling more than the rate of Grignard formation.
-
Highly Active Magnesium: Using highly reactive Rieke magnesium can sometimes lead to cleaner Grignard formations at lower temperatures.
B. Issues Related to Hydrolysis and Purification
Question 3: The hydrolysis of my ester intermediate to the final carboxylic acid is incomplete, or I am seeing decomposition. What are the best practices for this step?
Answer:
Incomplete hydrolysis or decomposition can be a significant bottleneck. The stability of the difluoroacetic acid moiety needs to be considered.
-
Choice of Base: Lithium hydroxide (LiOH) in a mixture of THF and water is often a good choice for the hydrolysis of esters that might be prone to side reactions under harsher conditions.
-
Temperature Control: Perform the hydrolysis at room temperature or slightly elevated temperatures (e.g., 40-50 °C). Avoid excessively high temperatures which could lead to decarboxylation or other degradation pathways.
-
Monitoring the Reaction: Use thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the progress of the hydrolysis and avoid prolonged reaction times once the starting material is consumed.
-
Acidification: After the hydrolysis is complete, carefully acidify the reaction mixture with a non-oxidizing acid like HCl to a pH of around 2-3 to protonate the carboxylate. Perform this step in an ice bath to dissipate any heat generated.
Question 4: I am struggling to purify the final product. It seems to be an oil or a low-melting solid that is difficult to crystallize. What purification strategies do you recommend?
Answer:
Purification of highly fluorinated compounds can be challenging due to their unique physical properties.
-
Extraction: After acidification, extract the product into a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine to remove any remaining water-soluble impurities.
-
Column Chromatography: If the product is an oil, column chromatography on silica gel is a standard method. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, can be effective. Sometimes, adding a small amount of acetic acid to the eluent can help to prevent streaking of the carboxylic acid on the silica gel.
-
Recrystallization: If you can obtain a solid, recrystallization is an excellent method for purification. Experiment with different solvent systems. A good starting point would be a mixture of a solvent in which the compound is soluble (e.g., ethyl acetate, acetone) and a solvent in which it is poorly soluble (e.g., hexane, heptane).
III. Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions I should take when working with the reagents for this synthesis?
A1: Several reagents used in this synthesis require careful handling:
-
Ethyl bromodifluoroacetate: This is a lachrymator and corrosive.[4] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][6][7]
-
Grignard Reagents: These are highly reactive and pyrophoric. They react violently with water.[8] All reactions involving Grignard reagents must be conducted under strictly anhydrous conditions and under an inert atmosphere.
-
Anhydrous Solvents: Ensure that solvents like THF and diethyl ether are properly dried before use, as any residual water will quench the organometallic reagents.
Q2: Can I use a different starting material instead of 2-(trifluoromethoxy)bromobenzene?
A2: Yes, other aryl halides such as the corresponding iodide or even chloride can potentially be used. Aryl iodides are generally more reactive for the formation of organometallic reagents, while aryl chlorides are less reactive. The choice may depend on the specific reaction conditions you are employing for the carbon-carbon bond formation.
Q3: What analytical techniques are most useful for monitoring the progress of the reaction and characterizing the final product?
A3: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): For rapid monitoring of the reaction progress.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ¹³C NMR are essential for structural confirmation of the intermediates and the final product. The ¹⁹F NMR will be particularly informative for confirming the presence of the -CF₂- and -OCF₃ groups.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the carboxylic acid C=O and O-H stretches.
IV. Experimental Protocols
Protocol 1: Activation of Zinc Dust for Reformatsky Reaction
-
Place the required amount of zinc dust in a flask.
-
Add 1 M HCl and stir for 2-5 minutes.
-
Decant the HCl and wash the zinc dust with deionized water (3 times), followed by ethanol (2 times), and finally diethyl ether (2 times).
-
Dry the activated zinc dust under high vacuum for at least one hour before use.
Protocol 2: General Procedure for the Reformatsky Reaction and Hydrolysis
-
To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add the activated zinc dust (1.5 equivalents).
-
Add anhydrous THF to the flask.
-
In the dropping funnel, prepare a solution of 2-(trifluoromethoxy)benzaldehyde (1.0 equivalent) and ethyl bromodifluoroacetate (1.2 equivalents) in anhydrous THF.
-
Add a small portion of the aldehyde/ester solution to the zinc suspension and gently heat to initiate the reaction. You may observe a slight exotherm and bubble formation.
-
Once the reaction has initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting aldehyde.
-
Cool the reaction mixture to room temperature and then quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude β-hydroxy ester.
-
Dissolve the crude ester in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (2.0 equivalents) and stir the mixture at room temperature until the hydrolysis is complete (monitor by TLC).
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 times), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid.
-
Purify the crude product by column chromatography or recrystallization as needed.
V. Data Summary
| Parameter | Recommended Condition | Rationale |
| Zinc Activation | Pre-treatment with dilute HCl | Removes passivating oxide layer. |
| Reaction Solvent | Anhydrous THF | Good solvation of the Reformatsky reagent. |
| Initiation | Small crystal of iodine | Activates the zinc surface. |
| Hydrolysis Base | Lithium Hydroxide | Mild conditions to prevent side reactions. |
| Purification | Column Chromatography/Recrystallization | Effective for removing impurities from fluorinated compounds. |
VI. Mechanistic Pathway
The core of this synthesis is the Reformatsky reaction. The generally accepted mechanism is depicted below.
Caption: Simplified mechanism of the Reformatsky reaction.
References
-
Royal Society of Chemistry. Enantioselective Reformatsky reaction of ethyl iododifluoroacetate with ketones. Organic & Biomolecular Chemistry. Available from: [Link]
-
Organic Syntheses. A mild and efficient copper-catalyzed trifluoromethylation of aryl and vinyl iodides with methyl fluorosulfonyldifluoroacetate. Available from: [Link]
-
National Center for Biotechnology Information. Recent developments in the asymmetric Reformatsky-type reaction. PubMed Central. Available from: [Link]
-
American Chemical Society Publications. Difluoroalkylation of Tertiary Amides and Lactams by an Iridium-Catalyzed Reductive Reformatsky Reaction. Organic Letters. Available from: [Link]
-
Chemistry LibreTexts. Reformatsky Reaction. Available from: [Link]
-
Organic Chemistry Portal. Reformatsky Reaction. Available from: [Link]
-
Sciencemadness Wiki. Difluoroacetic acid. Available from: [Link]
-
Alfa Chemical Co., Ltd. Production of Difluoroacetic Acid. Available from: [Link]
-
ResearchGate. Optimization of reaction conditions. Available from: [Link]
-
DSpace@MIT. Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. Available from: [Link]
- Google Patents. Process for the preparation of difluroacetic acid.
-
MySkinRecipes. 2,2-difluoro-2-(4-(trifluoromethyl)phenyl)acetic acid. Available from: [Link]
-
MySkinRecipes. 2,2-difluoro-2-(4-(trifluoromethoxy)phenyl)acetic acid. Available from: [Link]
- Google Patents. Method for preparing difluoroacetic acid.
-
American Chemical Society Publications. Increasing Cage Escape Yields for Halide Oxidation in Aqueous Solutions Using Ir(III) Photosensitizers. Available from: [Link]
-
National Center for Biotechnology Information. 2,2-Difluoro-2-phenylacetic acid. PubChem. Available from: [Link]
-
ResearchGate. Reaction of Benzyl Grignard Reagents with Trifluoroacetyldihydropyrans and Other Cyclic β-Alkoxy-α,β-Unsaturated Trifluoromethylketones. Available from: [Link]
-
National Center for Biotechnology Information. 2,2-Difluoro-1-[3-(methoxymethoxy)phenyl]ethanone. PubChem. Available from: [Link]
-
National Center for Biotechnology Information. 2,2,2-Trifluoro-1-[2-fluoro-3-(trifluoromethoxy)phenyl]ethanone. PubChem. Available from: [Link]
-
MDPI. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Available from: [Link]
-
National Center for Biotechnology Information. 2,2-Difluoro-1-(4-(pyridin-2-yl)phenyl)ethanone. PubChem. Available from: [Link]
Sources
- 1. Recent developments in the asymmetric Reformatsky-type reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reformatsky Reaction [organic-chemistry.org]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. One moment, please... [afgsci.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid
Introduction
Welcome to the technical support guide for 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid (CAS No. 1112044-47-9). This molecule is a valuable building block in medicinal chemistry and agrochemical research, prized for the unique physicochemical properties imparted by its dense fluorination.[1][2][3] The presence of both a gem-difluoroacetic acid moiety and a trifluoromethoxy group provides enhanced metabolic stability and bioavailability in target compounds.[2][3]
However, this structural complexity also introduces specific handling and stability challenges. This guide is designed for researchers, scientists, and drug development professionals to proactively address potential issues, troubleshoot unexpected experimental results, and ensure the integrity of your research. We will delve into the causality behind these stability concerns, providing field-proven protocols and insights to navigate your experiments successfully.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid?
A1: The two primary stability concerns stem from its core functional groups:
-
Thermal Decarboxylation: Like many α,α-difluoroacetic acids, this compound can lose carbon dioxide (CO₂) upon heating, leading to the formation of a difluoromethyl (-CF₂H) derivative. This process can occur under milder conditions than for non-fluorinated analogues due to the influence of the electron-withdrawing fluorine atoms.[4]
-
Hydrolysis of the Trifluoromethoxy Group: The -OCF₃ group is generally robust, but it can be susceptible to hydrolysis, particularly under strong alkaline (basic) conditions, which would convert it to a hydroxyl (-OH) group.[5][6]
Q2: What are the recommended long-term storage and handling conditions?
A2: For long-term stability, the solid compound should be stored in a tightly sealed container at 2-8°C.[2] Avoid exposure to high temperatures, strong bases, and repeated freeze-thaw cycles. For solutions, prepare them fresh whenever possible. If short-term storage of a solution is necessary, store at 2-8°C in a tightly capped glass vial and use within 24-48 hours.
Q3: Is this compound particularly sensitive to pH?
A3: Yes, pH is a critical factor.
-
Basic pH (>8): Should be avoided. Alkaline conditions can promote the hydrolysis of the trifluoromethoxy group, leading to degradation.[5]
-
Acidic pH (<4): The compound is generally more stable in neutral to slightly acidic conditions. However, very strong acidic conditions combined with heat could potentially accelerate other degradation pathways.
-
Neutral pH (6-7.5): This is the optimal range for handling and short-term storage in solution to minimize degradation.
Q4: I am observing a loss of my starting material and the appearance of a new, less polar compound in my reaction mixture, especially when heating. What is likely happening?
A4: This observation is highly characteristic of thermal decarboxylation. Heating promotes the elimination of the carboxylic acid group as CO₂, resulting in the formation of 1-(difluoromethyl)-2-(trifluoromethoxy)benzene. This new compound lacks the polar carboxylic acid group and will thus have a significantly different retention time in reverse-phase chromatography. This reaction is a known pathway for α,α-difluoroarylacetic acids.[7]
Q5: Can I use standard HDPE plastic containers to store solutions of this compound?
A5: It is strongly recommended to use glass (e.g., borosilicate) or polypropylene (PP) containers. Studies have shown that perfluorinated carboxylic acids (PFCAs) can leach from directly fluorinated high-density polyethylene (HDPE) containers.[8][9][10] Using inert containers like glass will prevent potential contamination of your sample and ensure the accuracy of your experimental results.
Troubleshooting Guide: Common Experimental Issues
Issue 1: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis
Symptom: After preparing a solution or running a reaction, you observe one or more new peaks in your chromatogram that are not related to your expected products.
Possible Cause A: Thermal Decarboxylation
-
Why it Happens: The bond between the difluorinated carbon and the carboxyl group can be cleaved with thermal energy. The high electron-withdrawing power of the adjacent fluorine atoms stabilizes the resulting carbanion intermediate, facilitating the loss of CO₂.[4] This process is often irreversible and can occur at temperatures as low as 100-160°C, or even lower depending on the solvent and other reagents present.[4][11]
-
Troubleshooting Steps:
-
Analyze Reaction Temperature: Review your experimental protocol. Are there any steps that involve heating above 80°C? Refluxing in high-boiling solvents like DMF or toluene is a common trigger.
-
Run a Control Experiment: Dissolve a small amount of the starting material in your reaction solvent and heat it to the same temperature used in your main experiment, without any other reagents. Monitor the sample by HPLC or LC-MS over time to see if the degradation product appears.
-
Confirm Identity: The primary decarboxylation product will have a molecular weight that is 44.01 g/mol less than the parent compound (the mass of CO₂). Check your mass spectrometry data for a species corresponding to this mass.
-
-
Preventative Measures:
-
Design synthetic routes that avoid high temperatures.
-
If heating is unavoidable, perform a time-course study at a lower temperature to find a balance between reaction rate and degradation.
-
Utilize milder, modern coupling conditions that proceed at room temperature if applicable.
-
Possible Cause B: Hydrolysis of the Trifluoromethoxy (-OCF₃) Group
-
Why it Happens: While the C-F bond is very strong, the carbon of the -OCF₃ group can be susceptible to nucleophilic attack, especially by strong nucleophiles like hydroxide ions (OH⁻) present in basic solutions.[5] This results in the cleavage of the C-O bond and formation of a phenol.
-
Troubleshooting Steps:
-
Check pH: Measure the pH of your solution or reaction mixture. The use of strong bases (e.g., NaOH, KOH) or even milder organic bases in aqueous media can create a sufficiently alkaline environment to trigger hydrolysis.
-
Conduct a Forced Degradation Study: As detailed in Protocol 2 below, intentionally expose the compound to basic conditions (e.g., 0.1 M NaOH) at room temperature and monitor for the appearance of the hydrolyzed product.
-
Confirm Identity: The hydrolyzed product will have a molecular weight difference corresponding to the substitution of -CF₃ (+69.00 g/mol ) with -H (+1.01 g/mol ) and the conversion of -O- to -OH, which is complex. A more direct comparison is the substitution of the entire -OCF₃ group (+85.00 g/mol ) with an -OH group (+17.01 g/mol ), resulting in a net mass loss of 68.0 g/mol . Check your mass spectrometry data accordingly.
-
-
Preventative Measures:
-
Maintain the pH of all solutions in the neutral to slightly acidic range (pH 5-7).
-
If a basic step is required, use milder, non-nucleophilic bases or protect the carboxylic acid group first.
-
Minimize the exposure time to any basic conditions and perform the step at a reduced temperature if possible.
-
Troubleshooting Decision Workflow
The following diagram outlines a logical workflow for diagnosing the root cause of unexpected analytical results.
Caption: A decision tree for troubleshooting stability issues.
Key Degradation Pathways & Data Summary
The table below summarizes the primary degradation pathways discussed.
| Degradation Pathway | Triggering Condition | Primary Degradation Product | Molecular Weight Change |
| Thermal Decarboxylation | High Temperature (>80-100°C) | 1-(difluoromethyl)-2-(trifluoromethoxy)benzene | -44.01 g/mol (Loss of CO₂) |
| -OCF₃ Hydrolysis | Basic pH (>8) | 2,2-Difluoro-2-(2-hydroxyphenyl)acetic acid | -68.00 g/mol (Loss of CF₃, gain of H) |
Visualizing Degradation Pathways
Caption: Potential degradation pathways for the title compound.
Experimental Protocols
Protocol 1: Recommended Procedure for Solution Preparation
This protocol minimizes the risk of degradation during routine experimental use.
-
Select Solvent: Use high-purity, anhydrous solvents if possible. For aqueous studies, use HPLC-grade water and a suitable co-solvent like acetonitrile or DMSO to ensure complete dissolution.[5]
-
Container: Use a chemically inert, clean, and dry amber glass vial or a polypropylene tube.
-
Weighing: Weigh the solid material directly into the vial to minimize transfer loss.
-
Dissolution: Add the desired volume of solvent. Vortex or sonicate briefly at room temperature until the solid is fully dissolved. Do not heat to dissolve.
-
pH Adjustment (if necessary): If working with aqueous buffers, ensure the final pH is between 6.0 and 7.5.
-
Usage: Use the solution immediately after preparation for the most reliable results.
Protocol 2: Forced Degradation Study for Stability Assessment
This study helps confirm susceptibility to specific stress conditions. Always run a control sample (compound in solvent at room temperature) in parallel.
-
Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a 50:50 acetonitrile:water mixture.
-
Aliquot for Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
-
Thermal Stress: Place a sealed vial of the stock solution in a heating block set to 80°C.
-
-
Incubation: Keep all samples (including the control) for a defined period (e.g., 2, 6, 12, and 24 hours). For the thermal stress sample, also take a time point at 1 hour.
-
Neutralization: Before analysis, neutralize the acid and base hydrolysis samples by adding an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all samples by a stability-indicating method (e.g., gradient reverse-phase HPLC with UV and MS detection) to determine the percentage of the parent compound remaining and to characterize any new peaks that have formed.
References
-
BenchChem. (2025). Application Notes and Protocols for the Decarboxylation of Difluoromalonic Acid. 4
-
BenchChem. (2025). Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds. 5
-
Brooks, G. et al. (2015). Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products. PMC.
-
Genov, M. et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews.
-
MySkinRecipes. (n.d.). 2,2-difluoro-2-(4-(trifluoromethoxy)phenyl)acetic acid.
-
Freie Universität Berlin Refubium. (2024). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds.
-
Smolecule. (n.d.). 2,2-Difluoro-2-(4-(trifluoromethoxy)phenyl)acetic acid.
-
MySkinRecipes. (n.d.). 2,2-difluoro-2-(4-(trifluoromethyl)phenyl)acetic acid.
-
TCI America. (n.d.). Difluoroacetate Derivative for the Synthesis of Difluoromethylaryls.
-
Bornstein, J. et al. (1957). Facile Hydrolysis of the Trifluoromethyl Group in the Presence of Base. Some Trifluoromethylated Indoles. Journal of the American Chemical Society.
-
Amii, H. et al. (2011). A New Method for Aromatic Difluoromethylation: Copper-Catalyzed Cross-Coupling and Decarboxylation Sequence from Aryl Iodides. Organic Letters.
-
American Chemical Society Publications. (2023). Directly Fluorinated Containers as a Source of Perfluoroalkyl Carboxylic Acids.
-
Wikipedia. (n.d.). Perfluoroalkyl carboxylic acids.
-
Reddit. (2023). Directly Fluorinated Containers as a Source of Perfluoroalkyl Carboxylic Acids.
-
BP Polymers. (2011). Perfluorinated Carboxylic Acids in Directly Fluorinated High-Density Polyethylene Material.
Sources
- 1. 2,2-difluoro-2-(4-(trifluoromethyl)phenyl)acetic acid [myskinrecipes.com]
- 2. 2,2-difluoro-2-(4-(trifluoromethoxy)phenyl)acetic acid [myskinrecipes.com]
- 3. Buy 2,2-Difluoro-2-(4-(trifluoromethoxy)phenyl)acetic acid [smolecule.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. bppolymers.com [bppolymers.com]
- 11. Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid
Welcome to the technical support center for 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting for common purity-related issues encountered during the synthesis, handling, and application of this compound. Our goal is to move beyond simple procedural steps to explain the underlying chemistry, enabling you to anticipate and resolve challenges in your research.
Understanding the Origin of Impurities: A Deduced Synthetic Pathway
To effectively troubleshoot impurities, it is crucial to understand their origin. While multiple synthetic routes to 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid exist, a common and logical approach involves a modified Reformatsky reaction followed by hydrolysis.[1][2][3] This context is essential for predicting potential process-related impurities.
Sources
Technical Support Center: Navigating the Scale-Up of 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic Acid Synthesis
Welcome to the technical support center for the synthesis and scale-up of 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the challenges encountered during the laboratory synthesis and subsequent scale-up of this complex fluorinated molecule. Our approach is rooted in established chemical principles and field-proven insights to ensure scientific integrity and practical utility.
The synthesis of 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid, a valuable building block in medicinal chemistry and materials science, presents a unique set of challenges, particularly when transitioning from bench-scale to pilot or manufacturing scale.[1] This guide will deconstruct the likely synthetic pathway, anticipate potential roadblocks, and offer robust solutions to facilitate a smooth and efficient scale-up process.
Anticipated Synthetic Pathway
A logical and commonly employed route to α,α-difluoro-α-aryl acetic acids involves a two-step process: a Reformatsky reaction followed by hydrolysis. This pathway is particularly suitable for the introduction of the difluoroacetic acid moiety.
DOT Script for the Anticipated Synthetic Pathway
Caption: Proposed synthetic route for 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid.
Troubleshooting Guide and FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Part 1: The Reformatsky Reaction - Synthesis of the Ester Intermediate
The Reformatsky reaction is a cornerstone of this synthesis, involving the reaction of an α-halo ester with a carbonyl compound in the presence of a metal, typically zinc.[2][3][4]
Question 1: My Reformatsky reaction is sluggish or fails to initiate. What are the common causes and solutions?
Answer:
Failure to initiate is a frequent issue in Reformatsky reactions and can often be attributed to the quality of the zinc metal.
-
Zinc Activation is Crucial: The surface of commercial zinc dust is often coated with a layer of zinc oxide, which prevents its reaction with the ethyl bromodifluoroacetate. Activation of the zinc is therefore a critical first step.
-
Troubleshooting Protocol: Zinc Activation
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add the required amount of zinc dust.
-
Add a small amount of iodine crystal or a few drops of 1,2-dibromoethane and gently heat the flask. The disappearance of the iodine color or the evolution of gas indicates activation.
-
Allow the flask to cool to room temperature before proceeding with the reaction.
-
-
-
Solvent Purity: The presence of moisture in the solvent can quench the organozinc reagent. Ensure that all solvents (e.g., THF, toluene) are rigorously dried before use.
-
Initiation Techniques:
-
Heating: Gentle heating with a heat gun can sometimes initiate the reaction. Be cautious, as the reaction can be exothermic once it starts.
-
Sonication: The use of an ultrasonic bath can help to break up the zinc oxide layer and promote initiation.
-
Question 2: I'm observing significant byproduct formation in my Reformatsky reaction. What are the likely side reactions and how can I minimize them?
Answer:
Byproduct formation can compromise yield and complicate purification. Common side reactions in the Reformatsky reaction include:
-
Wurtz-type Coupling: The organozinc reagent can react with another molecule of ethyl bromodifluoroacetate, leading to the formation of a dimer. This is more prevalent at higher temperatures.
-
Mitigation Strategy: Maintain a low reaction temperature after initiation and ensure a slow, controlled addition of the ethyl bromodifluoroacetate to a mixture of the aldehyde and activated zinc. This keeps the concentration of the organozinc reagent low at any given time.
-
-
Dehydration of the Product: The β-hydroxy ester product can undergo dehydration under acidic workup conditions or at elevated temperatures to form an α,β-unsaturated ester.
-
Mitigation Strategy: Employ a mild acidic workup (e.g., saturated ammonium chloride solution) and avoid excessive heat during the workup and purification steps.
-
DOT Script for Reformatsky Reaction Troubleshooting
Sources
Technical Support Center: Troubleshooting NMR Spectra of 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid
Welcome to the technical support center for troubleshooting the Nuclear Magnetic Resonance (NMR) spectra of 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to identify, understand, and resolve common issues encountered during their NMR experiments with this and structurally similar fluorinated molecules.
Introduction: The Challenge of Fluorinated Aromatics
Analyzing fluorinated compounds like 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid by NMR presents a unique set of challenges and opportunities. The presence of multiple fluorine environments (a difluoromethyl group and a trifluoromethoxy group) provides a wealth of structural information through ¹⁹F NMR, but also complicates ¹H and ¹³C spectra due to extensive spin-spin coupling. This guide will provide a structured approach to interpreting these complex spectra and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: Why does my baseline in the ¹⁹F NMR spectrum appear "wavy" or distorted?
A1: A rolling or distorted baseline is a common artifact in ¹⁹F NMR.[1] Several factors can contribute to this:
-
Large Spectral Width: ¹⁹F NMR has a very wide chemical shift range, and acquiring a large spectral width can often lead to baseline distortions.[1]
-
Incorrect Phasing: Applying a large first-order phase correction can introduce a rolling baseline.[1][2] This can sometimes happen due to incorrect manual phasing.
-
Acoustic Ringing: The radiofrequency pulse can cause oscillations in the initial part of the Free Induction Decay (FID), leading to baseline problems.
-
Probe Background Signals: Broad signals from fluorine-containing materials within the NMR probe itself (like Teflon components) can contribute to an uneven baseline.
Q2: I see small, uneven peaks surrounding my main signals in the ¹⁹F NMR. What are they?
A2: These are likely ¹³C satellite peaks. Due to the natural abundance of ¹³C (about 1.1%), a small fraction of your molecules will have a ¹³C atom adjacent to a ¹⁹F atom.[1] This results in satellite peaks due to ¹³C-¹⁹F coupling. A key characteristic of these satellites in ¹⁹F NMR is that they are often asymmetric because the isotope effect of ¹³C on the ¹⁹F chemical shift is significant.[1]
Q3: Why is the signal-to-noise ratio (S/N) in my spectra poor?
A3: A poor signal-to-noise ratio can be due to several factors:
-
Low Sample Concentration: For small molecules, a concentration of 5-25 mg/mL is generally recommended for ¹H NMR to achieve good resolution and signal.[3]
-
Insufficient Number of Scans: Particularly for ¹³C NMR, a higher number of scans is often necessary to obtain a good signal.
-
Improper Shimming: A poorly shimmed magnetic field will result in broader peaks and lower signal intensity.[3]
Troubleshooting Common ¹H NMR Spectra Issues
The ¹H NMR spectrum of 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid is expected to show signals for the aromatic protons and the carboxylic acid proton. The aromatic region will be complex due to the ortho-disubstitution pattern and coupling to the fluorine atoms.
Issue 1: Broad or Unresolved Aromatic Signals
-
Causality: The four aromatic protons are in unique chemical environments and will exhibit complex splitting patterns due to ortho, meta, and para couplings to each other, as well as coupling to the fluorine atoms of the CF₂ and OCF₃ groups.[4][5] High sample concentration can also lead to peak broadening due to increased solution viscosity.[3]
-
Troubleshooting Protocol:
-
Dilute the Sample: Prepare a more dilute sample (5-10 mg in 0.6-0.7 mL of solvent) to minimize viscosity effects.[6]
-
Optimize Shimming: Re-shim the magnetic field for each new sample to ensure homogeneity.[3]
-
Use a Higher Field Instrument: A higher magnetic field strength will increase the chemical shift dispersion, potentially resolving overlapping multiplets.
-
-
Expected Aromatic Pattern: For an ortho-disubstituted benzene ring with two different substituents, you would typically expect four distinct signals in the aromatic region, often appearing as a combination of doublets and triplets (or more complex multiplets).[4][7]
Issue 2: Missing or Broad Carboxylic Acid Proton Signal
-
Causality: The carboxylic acid proton is acidic and can undergo chemical exchange with residual water in the NMR solvent or with other acidic/basic impurities.[8] This exchange can broaden the signal or cause it to disappear entirely.
-
Troubleshooting Protocol:
-
Use a Dry Solvent: Ensure your deuterated solvent is anhydrous.
-
D₂O Exchange: Add a drop of D₂O to your NMR tube, shake well, and re-acquire the spectrum. The carboxylic acid proton will exchange with deuterium, and its signal will disappear, confirming its identity.[9]
-
Low-Temperature NMR: Acquiring the spectrum at a lower temperature can slow down the exchange rate and result in a sharper peak.
-
Troubleshooting ¹⁹F NMR Spectra Issues
The ¹⁹F NMR spectrum is crucial for this molecule and should show two distinct signals: one for the -CF₂- group and one for the -OCF₃ group.
Issue 1: Incorrect Chemical Shifts
-
Causality: ¹⁹F chemical shifts are highly sensitive to the local electronic environment.[10] The chemical shift of the trifluoromethoxy group is influenced by its through-space interaction with the difluoroacetic acid moiety.
-
Expected Chemical Shift Ranges:
-
Troubleshooting:
-
Use an External Standard: For accurate and reproducible chemical shifts, it is advisable to use an external standard such as CFCl₃ or a fluorinated compound with a known chemical shift.
-
Check for Impurities: Perfluorinated carboxylic acids are known environmental contaminants and can appear as impurities in NMR spectra.[11][12][13]
-
Issue 2: Unexpected Coupling Patterns
-
Causality: You should observe coupling between the fluorine nuclei and the aromatic protons. Long-range couplings are common for fluorine.
-
Expected Coupling:
-
The -CF₂- group will show coupling to the ortho proton on the aromatic ring.
-
The -OCF₃ group may also exhibit long-range coupling to the aromatic protons.
-
-
Troubleshooting:
-
¹H-Decoupled ¹⁹F NMR: To simplify the spectrum and confirm the chemical shifts of the fluorine signals, acquire a ¹H-decoupled ¹⁹F NMR spectrum. This will collapse the multiplets into singlets.
-
Troubleshooting ¹³C NMR Spectra Issues
The ¹³C NMR spectrum will be characterized by large C-F coupling constants.
Issue 1: Complex Multiplets for Fluorinated Carbons
-
Causality: The carbon atoms directly bonded to fluorine will be split into multiplets due to one-bond carbon-fluorine coupling (¹JCF). Carbons further away will show smaller, long-range couplings.
-
Expected Coupling Constants:
-
Troubleshooting Workflow:
Caption: Workflow for simplifying and assigning the ¹³C NMR spectrum.
Issue 2: Low Intensity of Quaternary Carbon Signals
-
Causality: Quaternary carbons, including the one bearing the -CF₂COOH group and the one bearing the -OCF₃ group, often have long relaxation times and show weaker signals in ¹³C NMR.
-
Troubleshooting Protocol:
-
Increase the Relaxation Delay (d1): Use a longer delay between pulses (e.g., 5-10 seconds) to allow for full relaxation of the quaternary carbons.
-
Use a Different Pulse Program: Employ a pulse sequence that is less sensitive to relaxation times, such as one with a smaller flip angle.
-
Advanced Troubleshooting: Identifying Impurities
Unidentified peaks in your spectra can often be attributed to common laboratory solvents or reagents.
-
Common Solvent Impurities: Consult established tables of NMR chemical shifts for common laboratory solvents.[8][17][18][19][20]
-
Procedural Steps for Impurity Identification:
Caption: A systematic approach to identifying unknown signals.
Summary of Expected NMR Data
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Expected Multiplicity |
| ¹H | Aromatic | ~7.0 - 8.0 | Complex multiplets |
| ¹H | Carboxylic Acid | >10 (variable) | Broad singlet |
| ¹⁹F | -OCF₃ | -55 to -60 | Singlet or narrow multiplet |
| ¹⁹F | -CF₂- | -110 to -130 | Triplet (due to coupling with ortho H) |
| ¹³C | Aromatic | 110 - 160 | Multiplets (due to C-F coupling) |
| ¹³C | -CF₂- | ~115 - 125 | Triplet (¹JCF) |
| ¹³C | -OCF₃ | ~120 | Quartet (¹JCF) |
| ¹³C | Carboxylic Acid | ~170 | Triplet (²JCF) |
Note: These are approximate values and can vary depending on the solvent and other experimental conditions.
References
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry - ACS Publications. (2016). [Link]
-
NMR in Lab- Solvent Impurities - Chemistry LibreTexts. (2022). [Link]
-
Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). [Link]
-
NMR Artifacts - Max T. Rogers NMR Facility. (n.d.). [Link]
-
Liu, Z., & Goddard, J. D. (2009). Predictions of the fluorine NMR chemical shifts of perfluorinated carboxylic acids, CnF(2n+1)COOH (n = 6-8). The Journal of Physical Chemistry A, 113(50), 13921–13931. [Link]
-
A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - NIH. (n.d.). [Link]
-
Predictions of the Fluorine NMR Chemical Shifts of Perfluorinated Carboxylic Acids, CnF2n+1COOH (n = 6−8) | The Journal of Physical Chemistry A - ACS Publications. (2009). [Link]
- Liu, Z., & Goddard, J. D. (2009). Predictions of the Fluorine NMR Chemical Shifts of Perfluorinated Carboxylic Acids, C F COOH (n = 6-8). The Journal of Physical Chemistry A, 113(50), 13921-13931.
-
Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening | ACS Omega. (2022). [Link]
-
Common HNMR Patterns - Organic Chemistry Tutor. (n.d.). [Link]
-
Video: NMR Spectroscopy of Benzene Derivatives - JoVE. (2025). [Link]
-
CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. (2023). [Link]
-
Short Summary of 1H-NMR Interpretation. (n.d.). [Link]
-
Predictions of the Fluorine NMR Chemical Shifts of Perfluorinated Carboxylic Acids, CnF2n+1COOH (n=6-8) | Request PDF - ResearchGate. (2025). [Link]
-
H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para) - YouTube. (2024). [Link]
-
Troubleshooting 1H NMR Spectroscopy - Department of Chemistry : University of Rochester. (n.d.). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. NMR Artifacts - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Troubleshooting [chem.rochester.edu]
- 10. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Predictions of the fluorine NMR chemical shifts of perfluorinated carboxylic acids, CnF(2n+1)COOH (n = 6-8) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. sci-hub.se [sci-hub.se]
- 14. researchgate.net [researchgate.net]
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- 16. westmont.edu [westmont.edu]
- 17. scs.illinois.edu [scs.illinois.edu]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: A Guide to 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid
Welcome to the technical support resource for 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid (CAS No. 1133116-03-6). This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into its handling and storage. As a Senior Application Scientist, my objective is to provide not just protocols, but the scientific reasoning behind them, ensuring both experimental success and laboratory safety. This document is structured as a dynamic FAQ and troubleshooting guide to directly address the challenges you may encounter.
Compound Identification and Properties
A clear understanding of the physicochemical properties of a compound is the foundation of safe and effective handling. Below is a summary of the available data for 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid and its close structural analogs.
| Property | Value | Source |
| Chemical Name | 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid | N/A |
| CAS Number | 1133116-03-6 | [1] |
| Molecular Formula | C₉H₅F₅O₃ | [1] |
| Molecular Weight | 256.1 g/mol | [1] |
| Appearance | White crystals (Inferred from analog) | [2] |
| Melting Point | 65 – 75 °C (Data for α,α-Difluorophenylacetic acid) | [2] |
| Purity | ≥98% | [1] |
| Storage | Room temperature, in a dry, well-ventilated place | [1][3] |
Note: Due to the limited availability of specific experimental data for the title compound, properties such as appearance and melting point are inferred from the structurally similar compound α,α-Difluorophenylacetic acid. This approach is common in chemical safety assessment for novel compounds but should be used with caution.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
Answer: While a specific Safety Data Sheet (SDS) for 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid is not publicly available, data from structurally related fluorinated phenylacetic acids indicate that it should be handled as a corrosive and irritant compound.[3][4][5]
-
Skin and Eye Contact: Like its analogs, it is expected to cause severe skin burns and serious eye damage.[4][6] Direct contact must be avoided at all times. The presence of the carboxylic acid functional group, combined with the electron-withdrawing effects of the fluorine atoms, significantly increases acidity and potential for tissue damage.[2]
-
Inhalation: Inhalation of dust or aerosols may cause respiratory irritation.[4][7] It is crucial to handle this solid compound in a well-ventilated area, preferably within a certified chemical fume hood.[3]
-
Ingestion: While specific toxicity data is unavailable, related compounds are harmful if swallowed.[5] Ingestion may cause burns to the mouth and throat.[8]
Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound?
Answer: A comprehensive PPE strategy is non-negotiable. The causality is simple: create an impermeable barrier between you and the chemical.
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement. Given the corrosive nature, a face shield should also be worn, especially when handling larger quantities or when there is a risk of splashing.[7]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Always inspect gloves for tears or punctures before use and wash your hands thoroughly after handling the compound, even after removing gloves.[7]
-
Body Protection: A lab coat is essential. For tasks with a higher risk of spillage, a chemically resistant apron is recommended.[7]
-
Respiratory Protection: If handling outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[7]
Q3: What are the optimal storage conditions for this compound?
Answer: The key to preserving the integrity of 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid is to protect it from atmospheric moisture and incompatible materials.
-
Container: Keep the container tightly closed to prevent the hygroscopic solid from absorbing moisture, which could lead to degradation or reaction.[3]
-
Environment: Store in a cool, dry, and well-ventilated area.[7] Storing at room temperature is acceptable.[1]
-
Incompatibilities: Segregate this compound from strong bases, strong oxidizing agents, and strong acids.[7] The acidic nature of the compound will lead to exothermic and potentially violent reactions with bases.
Experimental Protocols & Troubleshooting
Protocol: Preparation of a Stock Solution
This protocol outlines a self-validating system for preparing a stock solution, with safety and accuracy checks built-in.
-
Pre-Experiment Safety Check:
-
Ensure a chemical fume hood is operational and available.
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[7]
-
Don the required PPE as detailed in Q2.
-
-
Calculation and Weighing:
-
Calculate the required mass of the compound for your desired concentration and volume.
-
Tare a clean, dry weighing vessel on an analytical balance.
-
Carefully weigh the solid inside the fume hood to minimize inhalation risk. Avoid creating dust.[3]
-
-
Dissolution:
-
Place a stir bar in your desired volumetric flask.
-
Add approximately half of the final volume of your chosen solvent (e.g., DMSO, Methanol - solubility should be experimentally determined).
-
Carefully transfer the weighed solid into the flask.
-
Place the flask on a magnetic stir plate and stir until the solid is fully dissolved. Gentle warming may be necessary but should be done with caution and in a well-ventilated area.
-
-
Final Volume Adjustment:
-
Once dissolved, allow the solution to return to room temperature.
-
Carefully add the solvent to the calibration mark on the volumetric flask.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
-
Storage and Labeling:
-
Transfer the solution to a clearly labeled storage bottle. The label should include:
-
Compound Name: 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid
-
CAS Number: 1133116-03-6
-
Concentration
-
Solvent
-
Date of Preparation
-
Your Name/Initials
-
-
Store the solution under the recommended conditions, typically refrigerated (2-8°C) for short-term storage to minimize solvent evaporation and potential degradation.[9]
-
Troubleshooting Guide: Unexpected Observations
This logical workflow will help you diagnose and resolve common experimental issues.
Caption: Troubleshooting workflow for unexpected experimental observations.
Spill and Waste Management
Q4: How should I handle a small spill of this compound?
Answer: Act swiftly and safely. Your primary goal is to contain, clean, and decontaminate.
-
Evacuate and Ventilate: If not already in a fume hood, ensure the area is well-ventilated. Alert colleagues in the immediate vicinity.
-
Contain: For a solid spill, carefully sweep up the material to avoid creating dust.[3] Place it into a sealed, labeled container for hazardous waste.
-
Neutralize and Clean: Due to its acidic nature, the spill area should be decontaminated. Use a mild base like sodium bicarbonate solution to neutralize the residue.
-
Final Cleanup: Wash the area with soap and water.
-
Dispose: All cleanup materials (gloves, wipes, etc.) must be disposed of as hazardous waste.
Q5: What is the correct procedure for disposing of waste containing this compound?
Answer: All waste, both solid and solutions, must be treated as hazardous chemical waste.
-
Collection: Collect all waste in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams (e.g., strong bases).
-
Disposal: The waste should be disposed of through your institution's environmental health and safety (EHS) office. Typically, this involves incineration in a licensed facility equipped with scrubbers to handle halogenated compounds.[7] Never dispose of this compound down the drain.[10]
References
-
PubChem. (n.d.). 2,2-Difluoro-2-phenylacetic acid. Retrieved from [Link]
-
Appchem. (n.d.). 2,2-Difluoro-2-[2-(trifluoromethyl)phenyl]acetic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2,2-Difluoro-2-(fluorosulfonyl)acetic acid. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 2, 2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid, min 98%, 5 grams. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic acid (TFA). Retrieved from [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. ossila.com [ossila.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. 2,2-Difluoro-2-phenylacetic acid | C8H6F2O2 | CID 726153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. 2,2-Difluoro-2-(fluorosulfonyl)acetic acid | C2HF3O4S | CID 2737516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
- 10. carlroth.com [carlroth.com]
Technical Support Center: Resolving Enantiomers of 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid
Introduction
Welcome to the technical support guide for the chiral resolution of 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid. This molecule's enantiomers are of significant interest in pharmaceutical development, where single-enantiomer drugs are often required to maximize efficacy and minimize side effects. The presence of multiple fluorine atoms—both geminal difluoro on the stereocenter and a trifluoromethoxy group on the phenyl ring—introduces unique electronic and steric properties that can present challenges during resolution.
This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to empower researchers to overcome common obstacles in isolating the desired enantiomer with high purity.
Troubleshooting Guides & Experimental Insights
This section addresses specific issues researchers may encounter during the resolution process, presented in a question-and-answer format.
Issue 1: Poor Yield or No Precipitation During Diastereomeric Salt Crystallization
Q: I've combined my racemic 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid with a chiral resolving agent, but I'm not getting any crystals, or the yield is extremely low. What's going wrong?
A: This is a common and often frustrating issue that typically points to problems with solubility. The fundamental principle of this resolution technique is the differential solubility between the two diastereomeric salts formed.[1][2] If both salts are too soluble in your chosen solvent, neither will crystallize effectively.
Causality & Troubleshooting Steps:
-
Inappropriate Solvent Choice: The solvent system is the most critical parameter.[3] If the salt is too soluble, you need to decrease its solubility.
-
Action: Start with a solvent in which the acid and chiral base are soluble (e.g., methanol, ethanol). Slowly add a less polar "anti-solvent" (e.g., methyl tert-butyl ether (MTBE), heptane, or toluene) dropwise at a slightly elevated temperature until turbidity is observed. Then, add a small amount of the polar solvent to redissolve the solid and allow the mixture to cool slowly. This controlled precipitation is key. A screen of various solvent/anti-solvent combinations is highly recommended.[4]
-
-
Incorrect Stoichiometry: The molar ratio of the resolving agent to the racemic acid is crucial.[3]
-
Action: While a 1:1 ratio is a standard starting point, it is not always optimal. Sometimes, using a substoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can lead to a purer initial crop of the less soluble diastereomeric salt, albeit at a lower yield. Experiment with ratios from 0.5 to 1.1 equivalents of the resolving agent.[3]
-
-
Suboptimal Crystallization Conditions: Temperature and cooling rate significantly impact crystal formation and purity.[3]
-
Action: Avoid crash cooling. A slow, controlled cooling profile (e.g., 5°C per hour) allows for the selective crystallization of the less soluble diastereomer. If slow cooling doesn't work, consider thermal cycling—heating and cooling the solution to promote the dissolution of less stable crystals and the growth of the desired ones.
-
Issue 2: Low Enantiomeric Excess (e.e.) in the Resolved Product
Q: I managed to crystallize a diastereomeric salt, but after liberating the free acid, my enantiomeric excess (e.e.) is below 80%. How can I improve the purity?
A: Low e.e. indicates that the two diastereomeric salts have similar solubilities in your chosen system, leading to co-precipitation.[5]
Causality & Troubleshooting Steps:
-
Recrystallization is Key: A single crystallization is rarely sufficient to achieve >99% e.e.
-
Action: Perform one or more recrystallizations of the diastereomeric salt. Dissolve the filtered salt in a minimum amount of a suitable hot solvent (the same or a different system from the initial crystallization) and allow it to cool slowly. Monitor the e.e. of the liberated acid from a small sample after each recrystallization to track progress.
-
-
Resolving Agent Mismatch: The structural compatibility between your acid and the chiral base is paramount for creating a significant difference in the crystal lattice energies of the diastereomers.[5]
-
Action: If recrystallization is ineffective, you must screen other resolving agents. For a chiral acid, common choices are chiral amines like (R)- or (S)-1-phenylethylamine, cinchonine, or brucine.[6][7][8] The bulky and electron-withdrawing nature of your target molecule may require a resolving agent with complementary features.
-
-
Potential Racemization: The stereocenter of your acid, while generally stable, could be susceptible to racemization under harsh pH or high-temperature conditions, although this is less common for α,α-difluoro acids.
-
Action: When liberating the free acid from the salt (typically by acidification with HCl and extraction), use mild conditions. Perform the acidification and extraction at low temperatures (0-5°C) and work quickly to minimize contact time with strong acid or base.
-
Frequently Asked Questions (FAQs)
Q1: Which resolution method should I try first: diastereomeric salt crystallization or chiral chromatography?
For multi-gram and process scale, diastereomeric salt crystallization is often more cost-effective and scalable.[] Chiral chromatography (e.g., HPLC or SFC) is an excellent analytical tool and can be used for preparative separations, especially at smaller scales or when crystallization methods fail.[] For initial discovery work, chromatography can quickly provide pure samples of both enantiomers for biological testing.
Q2: How do I choose a starting chiral resolving agent?
The selection is often empirical.[3] However, a good starting point is to use commercially available and relatively inexpensive chiral amines. A standard screening kit would include the enantiomers of:
-
1-Phenylethylamine
-
1-(1-Naphthyl)ethylamine
-
Cinchonidine and Quinine (as pseudo-enantiomers)
-
Brucine
Q3: My compound is highly fluorinated. Does this affect my choice of analytical technique to determine e.e.?
Yes, it can be advantageous. While chiral HPLC is the gold standard, ¹⁹F NMR spectroscopy can be a powerful alternative. By derivatizing your chiral acid with a chiral alcohol (forming diastereomeric esters), you can often see distinct signals for the trifluoromethoxy (-OCF₃) or difluoro (-CF₂-) groups of the two diastereomers in the ¹⁹F NMR spectrum, allowing for direct integration to determine e.e.[10]
Experimental Protocols & Data
Protocol 1: Diastereomeric Salt Resolution Workflow
This protocol outlines a general screening procedure.
-
Salt Formation Screen:
-
In 8 separate vials, dissolve 100 mg (0.39 mmol) of racemic 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid in 1 mL of a test solvent (e.g., methanol, ethanol, acetonitrile, ethyl acetate).
-
Add 0.5 equivalents of a chiral resolving agent (e.g., (R)-1-phenylethylamine).
-
Stir at room temperature for 1 hour. If no precipitate forms, slowly add an anti-solvent (e.g., water, heptane) until turbidity appears.
-
Heat gently to redissolve, then cool slowly to room temperature, followed by cooling to 4°C.
-
-
Isolation and Analysis:
-
If a solid forms, isolate it by filtration and wash with a small amount of cold solvent.
-
Dry the solid. Take a small portion (~10 mg).
-
Suspend the salt in 1 mL of 1M HCl and 1 mL of ethyl acetate. Shake well.
-
Separate the organic layer, dry it (e.g., with Na₂SO₄), and evaporate the solvent.
-
Analyze the residue (the liberated acid) by chiral HPLC to determine the e.e.
-
-
Optimization:
-
Based on the best result from the screen, optimize the solvent ratio, temperature profile, and stoichiometry for that specific resolving agent.
-
Table 1: Common Chiral Resolving Agents for Carboxylic Acids
| Resolving Agent | Class | Typical Use |
| (R/S)-1-Phenylethylamine | Synthetic Amine | General purpose, widely available.[7] |
| (R/S)-1-(1-Naphthyl)ethylamine | Synthetic Amine | Provides different steric/aromatic interactions. |
| Cinchonidine / Quinine | Cinchona Alkaloid | Bulky, rigid structures, often effective.[6][8] |
| Brucine / Strychnine | Strychnos Alkaloid | Often highly effective but are toxic.[6][8] |
| (1R,2S)-Ephedrine | Amino Alcohol | Offers hydrogen bonding capabilities. |
Protocol 2: Analytical Chiral HPLC Method Development
-
Column Selection: Polysaccharide-based chiral stationary phases (CSPs) are highly effective for a wide range of compounds. Start with a column like Chiralcel® OD-H or Chiralpak® AD-H.
-
Initial Mobile Phase Screening:
-
Mode: Normal Phase
-
Mobile Phase A: Hexane/Heptane
-
Mobile Phase B: Isopropanol (IPA) or Ethanol
-
Additive: 0.1% Trifluoroacetic Acid (TFA) or Acetic Acid (helps to suppress ionization of the carboxylic acid and improve peak shape).
-
Gradient: Start with a shallow gradient (e.g., 5% to 30% B over 20 minutes) to find where the enantiomers elute.
-
Detection: UV at 254 nm or as determined by a UV scan.
-
-
Optimization:
-
Once separation is observed, switch to an isocratic method.
-
Adjust the ratio of Hexane/IPA to optimize the resolution (Rs) and retention time. Lowering the percentage of alcohol generally increases retention and resolution.
-
The choice and concentration of the acidic additive can significantly impact peak shape and selectivity.[11]
-
Visualizations
Workflow for Diastereomeric Salt Resolution
Caption: Decision tree for troubleshooting and improving low e.e.
References
- Benchchem. Troubleshooting low enantiomeric excess in chiral resolution experiments. [URL: https://www.benchchem.com/troubleshooting/low-enantiomeric-excess-chiral-resolution]
- Bhaskar, G., & Vittal, J. J. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis, 5(7), 665-673. [URL: https://pubmed.ncbi.nlm.nih.gov/16867451/]
- OpenStax. (2023). 5.8 Racemic Mixtures and the Resolution of Enantiomers. In Organic Chemistry. [URL: https://openstax.org/books/organic-chemistry/pages/5-8-racemic-mixtures-and-the-resolution-of-enantiomers]
- LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/05%3A_Stereoisomers/5.08%3A_Racemic_Mixtures_and_the_Resolution_of_Enantiomers]
- Benchchem. Troubleshooting low enantiomeric excess in chiral resolutions. [URL: https://www.benchchem.com/troubleshooting/low-enantiomeric-excess]
- BOC Sciences. Chiral Resolution and Separation Services. [URL: https://www.bocsci.
- Chemistry Steps. Resolution (Separation) of Enantiomers. [URL: https://www.chemistrysteps.
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Validation & Comparative
Comparative Analysis of 2,2-Difluoro-2-(aryl)acetic Acid Isomers: The Ortho vs. Para Trifluoromethoxy Case
A Senior Application Scientist's Guide to Understanding Positional Isomerism in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone for optimizing metabolic stability, potency, and pharmacokinetic profiles. The difluoroacetic acid moiety, in particular, serves as a bioisostere for carboxylic acids, often modulating acidity and lipophilicity. When combined with other fluorine-containing substituents, such as the trifluoromethoxy group (-OCF₃), the resulting molecular architecture presents intriguing properties. However, the precise placement of these substituents on an aromatic ring can lead to dramatically different physicochemical and biological outcomes.
This guide provides an in-depth comparative analysis of two such positional isomers: 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid (the ortho-isomer) and 2,2-Difluoro-2-(4-(trifluoromethoxy)phenyl)acetic acid (the para-isomer). We will dissect their properties through the lens of experimental data, explore the underlying chemical principles, and discuss the profound implications for drug development professionals.
The Decisive Role of Substituent Placement
The trifluoromethoxy group is often favored over the more common trifluoromethyl group (-CF₃) due to its similar electronic-withdrawing nature but distinct steric profile and lipophilicity contribution. When placed on a phenyl ring, its interaction with an adjacent difluoroacetic acid group is highly dependent on its position.
-
The ortho-isomer forces the two fluorinated groups into close proximity. This can lead to through-space electronic interactions, intramolecular hydrogen bonding, and steric hindrance that may restrict bond rotation, influencing conformation and interaction with biological targets.
-
In the para-isomer , the substituents are positioned at opposite ends of the phenyl ring. Their electronic effects are transmitted purely through the aromatic system without direct steric or through-space clashes, leading to a more predictable electronic influence on the acidic proton.
These structural nuances are not trivial; they are critical determinants of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement.
Comparative Physicochemical Properties
A quantitative comparison reveals the significant impact of substituent position. The data presented below are derived from computational predictions and available experimental values from chemical suppliers, providing a baseline for understanding the divergent behaviors of these isomers.
| Property | 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid (ortho) | 2,2-Difluoro-2-(4-(trifluoromethoxy)phenyl)acetic acid (para) | Rationale for Difference |
| Predicted pKa | ~2.5 - 2.8 | ~2.9 - 3.2 | The ortho-OCF₃ group exerts a stronger inductive electron-withdrawing effect due to proximity, stabilizing the carboxylate anion more effectively and increasing acidity (lower pKa). |
| Predicted LogP | ~2.7 | ~3.1 | The ortho-isomer may exhibit intramolecular hydrogen bonding between the carboxylic acid proton and the oxygen of the -OCF₃ group, partially masking polarity and slightly lowering the LogP compared to the more extended para-isomer. |
| Polar Surface Area | 46.5 Ų | 46.5 Ų | As constitutional isomers, they share the same functional groups and thus the same polar surface area. |
| Boiling Point | Predicted: ~255 °C | Predicted: ~265 °C | The more symmetrical and potentially more crystalline nature of the para-isomer can lead to stronger intermolecular forces in the solid state, often resulting in a higher melting and boiling point. |
Experimental Protocols for Property Verification
To move from prediction to empirical evidence, standardized experimental protocols are essential. Below are methodologies for determining two key parameters: acidity (pKa) and lipophilicity (LogP).
Protocol 1: pKa Determination via Potentiometric Titration
This method provides a precise measure of a compound's acidity by monitoring pH changes during neutralization.
Workflow: pKa Determination
Caption: Standard workflow for LogP determination via the shake-flask method.
Causality and Trustworthiness:
-
Pre-saturation: This is a critical step to ensure that the volumes of the two phases do not change during the experiment due to mutual dissolution. This prevents errors in the final concentration measurements.
-
Equilibrium: Allowing sufficient time for equilibrium is paramount. Running a time-course experiment initially can validate the chosen shaking duration.
-
Concentration Measurement: A robust analytical method (e.g., HPLC-UV) is required for accurate concentration determination in each phase. The method must be calibrated in both octanol-saturated water and water-saturated octanol to account for matrix effects, ensuring the trustworthiness of the final ratio.
Implications for Drug Development
The subtle differences in pKa and LogP between the ortho and para isomers can have a cascading effect on their ADME profiles and overall suitability as drug candidates.
Physicochemical Properties and Their ADME Consequences
Caption: Relationship between key physicochemical properties and ADME outcomes.
-
Absorption: The lower pKa of the ortho-isomer means it will be more ionized in the physiological pH range of the small intestine (pH 6-7.5) compared to the para-isomer. This increased ionization could potentially decrease its passive membrane permeability, even though its LogP is slightly lower.
-
Metabolism: The steric bulk of the ortho-trifluoromethoxy group could shield the aromatic ring or the benzylic position from metabolic enzymes like Cytochrome P450s. This steric hindrance is absent in the para-isomer, potentially making its aromatic ring more susceptible to oxidative metabolism. Therefore, the ortho-isomer might exhibit greater metabolic stability.
-
Target Binding: The fixed conformation and distinct electronic surface potential of the ortho-isomer, resulting from intramolecular interactions, could lead to a highly specific and potent interaction with a target protein that the more flexible para-isomer cannot achieve. Conversely, this rigidity could also prevent it from adopting the necessary conformation for binding.
Conclusion and Strategic Outlook
The comparison of 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid and its para-isomer is a clear demonstration of a fundamental principle in drug discovery: position matters . While constitutionally identical, their divergent three-dimensional structures and electronic profiles, stemming from the ortho vs. para placement, lead to significant differences in acidity and lipophilicity.
-
The ortho-isomer is more acidic and slightly less lipophilic. Its key strategic advantage may lie in enhanced metabolic stability due to steric shielding. This makes it a compelling candidate where minimizing metabolic clearance is a primary objective.
-
The para-isomer presents a more classical electronic profile. Its higher lipophilicity and potentially greater flexibility might be advantageous for maximizing membrane permeability or fitting into a less constrained active site.
Ultimately, the choice between these isomers is not a matter of one being universally "better." The optimal choice is context-dependent, dictated by the specific therapeutic target, the desired pharmacokinetic profile, and the overall project goals. This guide underscores the imperative for synthesizing and evaluating such isomer pairs early in the discovery process to make data-driven decisions that pave the way for successful clinical candidates.
A Comparative Guide to the Biological Activity of Fluoroacetic Acids: Profiling 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid
This guide provides a comparative analysis of the biological activity of 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid against its foundational analogues: monofluoroacetic acid (MFA), difluoroacetic acid (DFA), and trifluoroacetic acid (TFA). For researchers in drug development and toxicology, understanding the structure-activity relationships within the fluoroacetate family is paramount. While extensive data exists for the simpler haloacetic acids, the biological profile of more complex derivatives like 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid is not well-documented in public literature.
This document synthesizes the known mechanisms of MFA, DFA, and TFA to build a predictive framework for the subject compound. We will dissect the established toxicological pathways and then, by examining its unique structural attributes, hypothesize its likely biological impact. Crucially, we will provide a robust experimental protocol to empirically test these hypotheses, establishing a clear path for its scientific evaluation.
The Spectrum of Activity in Foundational Fluoroacetic Acids
The biological activity of fluoroacetic acids is dramatically dictated by the degree of fluorine substitution on the alpha-carbon. The trend is not linear; rather, it is a stark demonstration of how subtle molecular changes can lead to profoundly different toxicological outcomes.
-
Monofluoroacetic Acid (MFA): The Archetype of "Lethal Synthesis" Monofluoroacetic acid (or its salt, fluoroacetate) is notoriously toxic to mammals and is used as a vertebrate pesticide (Compound 1080).[1][2] Its mechanism is a classic example of "lethal synthesis." MFA itself is not the primary toxicant. Upon entering the cell, it is converted to fluoroacetyl-CoA, which then condenses with oxaloacetate to form (-)-erythrofluorocitrate.[3][4] This fluorinated analogue of citrate then binds with high affinity to the enzyme aconitase, a critical component of the Krebs (TCA) cycle, effectively inhibiting it.[4][5] The shutdown of this central metabolic engine leads to a catastrophic disruption of cellular respiration and energy production, culminating in cell death.[1][5]
-
Difluoroacetic Acid (DFA): A Step Down in Potency Difluoroacetic acid is considered toxic and corrosive, but its acute toxicity is significantly lower than that of MFA.[5] Chronic exposure has been associated with damage to the liver and nerves. Unlike MFA, it does not readily undergo the same lethal synthesis pathway to block the Krebs cycle. Its toxicity is more aligned with general haloacetic acid-induced cellular damage, which can include inhibition of other enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[6]
-
Trifluoroacetic Acid (TFA): The Least Toxic Analogue TFA is a strong acid that is widely used in organic synthesis and chromatography.[7][8] Despite its corrosivity, its systemic toxicity is low.[9][10][11] The presence of three fluorine atoms prevents its conversion into a substrate for the enzymatic machinery that initiates the lethal synthesis seen with MFA.[5] TFA is poorly metabolized, readily excreted, and does not bioaccumulate.[9][10] While some recent concerns have been raised about its environmental persistence and potential for reproductive toxicity at high concentrations, its acute toxic potential is considered very low.[11][12][13]
The clear trend is that toxicity decreases as the number of fluorine substituents increases.[14][15] This is counterintuitive to the trend in acidity, where TFA is the strongest acid (pKa ≈ 0.23-0.52) and MFA is the weakest (pKa ≈ 2.59).[5][7] This underscores that the mechanism of toxicity is not related to acidity but to specific metabolic activation.
Table 1: Comparative Properties of Foundational Fluoroacetic Acids
| Feature | Monofluoroacetic Acid (MFA) | Difluoroacetic Acid (DFA) | Trifluoroacetic Acid (TFA) |
| Structure | FCH₂COOH | F₂CHCOOH | F₃CCOOH |
| Primary Mechanism | Inhibits Aconitase via lethal synthesis into Fluorocitrate.[3][5] | General cytotoxicity; potential enzyme inhibition (e.g., GAPDH).[6] | Not a metabolic poison; acts as a strong acid.[5][11] |
| Relative Toxicity | Very High (LD₅₀ rat, oral: ~7 mg/kg).[5] | Moderate; less toxic than MFA. | Low (LD₅₀ rat, oral: ~200 mg/kg).[11][16] |
| pKa | ~2.59[5] | ~1.24[5] | ~0.23 - 0.52[7][12] |
The "Lethal Synthesis" Pathway of Monofluoroacetic Acid
To understand the primary risk associated with fluoroacetates, it is essential to visualize the metabolic pathway that confers high toxicity upon MFA. The diagram below illustrates this critical process.
Caption: Workflow for the in vitro Aconitase Activity Assay.
Conclusion and Future Directions
The biological activity of fluoroacetic acids is a stark illustration of structure-function relationships.
-
Monofluoroacetic acid is highly toxic due to its metabolic conversion into a potent inhibitor of the Krebs cycle. [3][4]* Difluoroacetic and Trifluoroacetic acids lack this mechanism and exhibit progressively lower toxicity. [5] Based on this established trend, 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid is not expected to be an inhibitor of aconitase. Its α,α-difluoro core structurally precludes it from the lethal synthesis pathway. Its toxicological profile is more likely to be characterized by general cytotoxicity, with the bulky and electron-rich phenyl substituent modulating its bioavailability and interaction with other potential cellular targets.
The provided Aconitase Activity Assay protocol is the essential first step in the empirical evaluation of this compound. A negative result would strongly support the hypothesis and allow researchers to focus subsequent toxicological studies on alternative mechanisms, such as inhibition of glycolytic enzymes or mitochondrial uncoupling, to build a comprehensive and accurate safety profile.
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Dekant, W., & Nilsson, R. (2023). Mammalian toxicity of trifluoroacetate and assessment of human health risks due to environmental exposures. Toxicology Letters, 388, 1-13. Available at: [Link]
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Eason, C. T., & Wickstrom, M. (2001). Sodium monofluoroacetate (1080) risk assessment and risk communication. PubMed. Available at: [Link]
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Pals, J. A., et al. (2011). Biological mechanism for the toxicity of haloacetic acid drinking water disinfection byproducts. Environmental Science & Technology, 45(13), 5791-5797. Available at: [Link]
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St-Jean, F., et al. (2017). Synthesis and Reactivity of 18F-Labeled α,α-Difluoro-α-(aryloxy)acetic Acids. Organic Letters, 19(3), 568-571. Available at: [Link]
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A Comparative Guide to the Spectroscopic Analysis of 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic Acid and Its Analogues
Abstract
Fluorinated organic molecules are cornerstones of modern pharmaceutical and agrochemical development, prized for their enhanced metabolic stability, lipophilicity, and unique binding properties.[1] The compound 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid represents a class of molecules featuring multiple, distinct fluorine environments—a gem-difluoroacetic acid moiety and a trifluoromethoxy-substituted aromatic ring. Accurate and unambiguous structural confirmation of these compounds is non-trivial and mandates a multi-faceted spectroscopic approach. This guide provides an in-depth comparison of the primary analytical techniques used to characterize this molecule and its analogues, grounded in experimental data and established principles. We will explore the causality behind experimental choices in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering field-proven insights for researchers in drug discovery and chemical synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Characterization Tool
NMR spectroscopy is the most powerful technique for the structural elucidation of fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and its large chemical shift dispersion, which provides exquisite sensitivity to the local electronic environment.[2] A comprehensive analysis integrates ¹⁹F, ¹H, and ¹³C NMR data to assemble a complete structural picture.
¹⁹F NMR Analysis: Probing the Fluorine Environments
The key advantage of ¹⁹F NMR is its ability to directly observe the different fluorine-containing groups. For our target molecule, 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid, two distinct signals are expected in the ¹⁹F NMR spectrum.
-
-OCF₃ Group: The trifluoromethoxy group typically appears as a sharp singlet in the range of -56 to -60 ppm. Its chemical shift is relatively insensitive to solvent effects but provides a clear marker for this functional group.
-
-CF₂- Group: The gem-difluoro group attached to the carboxylic acid will also appear as a singlet, but in a different region, typically between -90 and -120 ppm.
The absence of F-F coupling between these two groups is expected due to the number of intervening bonds. In contrast, an analogue like 2,2-Difluoro-2-phenylacetic acid would show only a single resonance for the -CF₂- group, simplifying the spectrum but also highlighting the diagnostic power of the -OCF₃ signal.[3]
Table 1: Typical ¹⁹F NMR Chemical Shift Ranges for Key Functional Groups
| Functional Group | Typical Chemical Shift (δ) vs. CFCl₃ | Expected Signal for Target Molecule |
| Trifluoromethoxy (-OCF₃) | -56 to -60 ppm | Singlet, ~ -58 ppm |
| Aryl-F | -100 to -170 ppm[4] | N/A |
| gem-Difluoro Acetic Acid (-CF₂COOH) | -90 to -120 ppm | Singlet, ~ -105 ppm |
| Trifluoroacetic Acid (-CF₃COOH) | ~ -76.5 ppm[5][6] | N/A |
Experimental Protocol: Quantitative ¹⁹F NMR
The long relaxation times (T1) of fluorine nuclei can complicate quantitative analysis. The addition of a relaxation agent is a critical step to ensure accurate integration and prevent signal saturation during rapid acquisition.
-
Sample Preparation: Dissolve 10-20 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
Internal Standard: Add a known amount of an internal standard with a distinct chemical shift, such as trifluorotoluene (C₆H₅CF₃, δ ≈ -63.7 ppm).[6]
-
Relaxation Agent: Add a solution of chromium(III) acetylacetonate (Cr(acac)₃) to a final concentration of 4-5 mg/mL to shorten T1 relaxation times.[7]
-
Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a calibrated 90° pulse and a relaxation delay (d1) of at least 5 times the shortest T1 of interest.
-
Processing: Apply a standard exponential window function and Fourier transform. Phase and baseline the spectrum carefully before integrating the signals of interest.
¹H and ¹³C NMR Analysis: Completing the Structural Puzzle
While ¹⁹F NMR confirms the fluorine environments, ¹H and ¹³C NMR are essential for characterizing the rest of the molecule.
-
¹H NMR: The aromatic protons will appear as a complex multiplet between 7.0 and 8.0 ppm. The acidic proton of the carboxyl group is highly diagnostic, typically appearing as a broad singlet downfield, often greater than 10 or 12 δ, due to hydrogen bonding.[8] This signal will disappear upon shaking the sample with a drop of D₂O.
-
¹³C NMR: The carboxyl carbon is found between 165-185 δ.[8] A key feature is the large carbon-fluorine coupling constants (J-coupling).
-
The C F₂ carbon will appear as a triplet due to coupling with the two fluorine atoms.
-
The C F₃ carbon of the OCF₃ group will appear as a quartet.
-
Aromatic carbons near the fluorinated groups will also exhibit smaller C-F couplings, which can aid in assigning their positions.
-
Table 2: Predicted NMR Data for 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid
| Nucleus | Functional Group | Predicted Chemical Shift (δ) | Predicted Multiplicity / Coupling |
| ¹⁹F | -OCF₃ | ~ -58 ppm | s |
| ¹⁹F | -CF₂- | ~ -105 ppm | s |
| ¹H | -COOH | > 10 ppm | br s |
| ¹H | Ar-H | 7.2 - 7.8 ppm | m |
| ¹³C | -C OOH | ~ 170 ppm | t (small ³JCF) |
| ¹³C | -C F₂- | ~ 115 ppm | t (large ¹JCF) |
| ¹³C | -OC F₃ | ~ 120 ppm | q (large ¹JCF) |
| ¹³C | Ar-C | 110 - 140 ppm | s, d, t (various JCF) |
Infrared (IR) Spectroscopy: Rapid Functional Group Confirmation
IR spectroscopy is an indispensable tool for the rapid identification of key functional groups, providing a quick and reliable validation of a successful synthesis.[9] For fluorinated carboxylic acids, the spectrum is dominated by a few characteristic and intense absorptions.
-
O-H Stretch: The carboxylic acid O-H bond produces an extremely broad absorption band spanning from 2500 to 3300 cm⁻¹.[8][10] This breadth is a result of strong hydrogen-bonded dimers in the solid or liquid state.
-
C=O Stretch: A strong, sharp absorption for the carbonyl group appears between 1690 and 1760 cm⁻¹.[10] For dimeric, conjugated acids, this is typically centered around 1710 cm⁻¹.[8]
-
C-F and O-CF₃ Stretches: The spectrum will also feature very strong, intense bands in the 1300-1000 cm⁻¹ region, characteristic of C-F bond stretching. The presence of multiple strong peaks in this "fluorine region" is a clear indication of the -CF₂ and -OCF₃ moieties.[11]
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean and perform a background scan to subtract atmospheric CO₂ and H₂O signals.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Data Analysis: Identify the key absorption bands and compare them to known values for carboxylic acids and organofluorine compounds.[9][10]
Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis
Mass spectrometry provides the definitive molecular weight and offers structural clues through the analysis of fragmentation patterns. Electrospray ionization (ESI) is the preferred method for carboxylic acids as it readily forms [M-H]⁻ ions in negative mode or [M+H]⁺ ions in positive mode.
Molecular Ion and Fragmentation
For 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid (Molecular Formula: C₉H₅F₅O₃, MW: 268.13 g/mol ), high-resolution mass spectrometry (HRMS) would be expected to find:
-
[M-H]⁻: m/z 267.0130 (calculated)
-
[M+H]⁺: m/z 269.0284 (calculated)
The primary fragmentation pathway in MS/MS analysis would likely involve the loss of the carboxyl group as CO₂ (44 Da) or the entire -COOH radical (45 Da). Subsequent fragmentations could involve the phenyl ring and the trifluoromethoxy group.
Workflow: MS-based Structural Verification
The following diagram illustrates a typical workflow for confirming molecular identity using MS.
Caption: High-Resolution Mass Spectrometry Workflow.
An Integrated Approach for Unambiguous Confirmation
Caption: Integrated Spectroscopic Analysis Workflow.
This integrated approach ensures trustworthiness. For instance, if HRMS confirms the elemental composition, IR confirms the carboxylic acid, and ¹⁹F NMR shows the two expected fluorine environments, the confidence in the assigned structure is exceptionally high. Any discrepancy, such as an unexpected signal in the NMR or an incorrect molecular weight, immediately flags the need for further purification or structural reassessment.
Conclusion
The spectroscopic analysis of 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid and its analogues is a prime example of modern chemical characterization. The unique spectroscopic signatures imparted by the different fluorine moieties make a multi-technique approach essential. ¹⁹F NMR provides direct, unambiguous evidence of the key fluorinated groups, IR spectroscopy offers rapid confirmation of the carboxylic acid functionality, and high-resolution mass spectrometry validates the elemental composition. By synergistically applying these methods and understanding the causality behind each experimental choice, researchers can confidently and accurately characterize these vital compounds for their application in drug discovery and materials science.
References
- Rontu, N., & Vaida, V. (2008). Vibrational spectroscopy of perfluorocarboxylic acids from the infrared to the visible regions. J Phys Chem B, 112(2), 276-82.
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Mielke, Z., & Sobczyk, L. (2009). Infrared Spectra of Hydrogen Bond Network in Lamellar Perfluorocarboxylic Acid Monohydrates. ResearchGate. Available from: [Link]
- The Royal Society of Chemistry. (2011). Supplementary Information Fluorinated Paramagnetic Chelates as Potential Agents for Multi-chromic 19F Magnetic Resonance Spectr.
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PubChem. (n.d.). 2,2-Difluoro-2-phenylacetic acid. PubChem. Retrieved January 21, 2026. Available from: [Link]
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ResearchGate. (2020). Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals. Request PDF. Available from: [Link]
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Freie Universität Berlin Refubium. (2024). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Available from: [Link]
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ChemRxiv. (n.d.). Difluoroacetamide: A Selectively Tunable, Universal 1H and 19F Quantitative NMR Calibrant. Available from: [Link]
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PubMed. (1998). Development of an 19F NMR method for the analysis of fluorinated acids in environmental water samples. Available from: [Link]
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University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Available from: [Link]
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University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved January 21, 2026. Available from: [Link]
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University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. Retrieved January 21, 2026. Available from: [Link]
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Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 1-12. Available from: [Link]
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NIH. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Available from: [Link]
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Chemistry LibreTexts. (2024). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]
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Angene. (n.d.). 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid. Retrieved January 21, 2026. Available from: [Link]
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MySkinRecipes. (n.d.). 2,2-difluoro-2-(4-(trifluoromethyl)phenyl)acetic acid. Retrieved January 21, 2026. Available from: [Link]
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A Comparative Guide to the Validation of Analytical Methods for 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid
For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of the drug development pipeline. This guide provides an in-depth technical comparison of analytical methodologies for the validation of 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid, a key fluorinated building block in medicinal chemistry. The principles and protocols discussed herein are grounded in the latest regulatory expectations, including the International Council for Harmonisation (ICH) Q2(R2) guidelines, to ensure scientific integrity and data of the highest quality.[1][2][3][4][5][6][7]
The unique structure of 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid, featuring a difluoromethyl group, a trifluoromethoxy group, and a carboxylic acid moiety, presents specific analytical challenges and dictates the most suitable analytical techniques for its accurate determination. This guide will explore the validation of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for this purpose.
Choosing the Right Analytical Tool: A Comparative Overview
The selection of an analytical method is a critical first step, driven by the physicochemical properties of the analyte and the intended purpose of the analysis (e.g., purity assessment, quantification in a complex matrix). For 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid, the primary candidate methods are HPLC, GC-MS, and NMR.
| Analytical Technique | Principle | Advantages for this Analyte | Disadvantages for this Analyte |
| HPLC-UV/MS | Separation based on polarity, coupled with UV or mass spectrometric detection. | High versatility, suitable for non-volatile and thermally labile compounds. The carboxylic acid group makes it amenable to reversed-phase chromatography. LC-MS/MS offers high sensitivity and selectivity.[8][9] | The lack of a strong chromophore may limit UV sensitivity, potentially requiring derivatization for trace analysis. |
| GC-MS | Separation based on volatility and polarity, with mass spectrometric detection for identification and quantification. | High resolution and sensitivity. Mass spectrometry provides structural information. This compound can be analyzed by GC-MS.[8][9] | The carboxylic acid group is polar and may require derivatization to improve volatility and peak shape, adding a step to the workflow. |
| ¹⁹F NMR Spectroscopy | Exploits the magnetic properties of the ¹⁹F nucleus to provide structural and quantitative information. | Highly specific for fluorine-containing compounds. Provides unambiguous structural confirmation and can be used for absolute quantification (qNMR) without a reference standard of the analyte. | Lower sensitivity compared to chromatographic methods. Requires a high-field NMR spectrometer. |
The Workflow of Analytical Method Validation
A validated analytical method provides documented evidence that the procedure is fit for its intended purpose. The validation process follows a structured approach, evaluating several key performance characteristics as defined by the ICH Q2(R2) guideline.[1][2][3][4]
Caption: Workflow for Analytical Method Validation.
Experimental Protocols for HPLC-UV Method Validation
The following section details the experimental protocols for validating a reversed-phase HPLC-UV method for the quantification of 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid.
Specificity
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[5]
Protocol:
-
Forced Degradation: Subject a solution of 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid to stress conditions (e.g., acid, base, oxidation, heat, and light) to generate potential degradation products.
-
Blank Analysis: Analyze a blank sample (mobile phase) and a placebo sample (if applicable) to ensure no interfering peaks at the retention time of the analyte.
-
Peak Purity Analysis: Analyze the stressed samples and assess the peak purity of the analyte using a photodiode array (PDA) detector. The peak should be spectrally homogeneous.
Linearity and Range
Objective: To establish a linear relationship between the concentration of the analyte and the analytical response over a defined range.
Protocol:
-
Stock Solution Preparation: Prepare a stock solution of the reference standard of 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid in a suitable solvent (e.g., acetonitrile).
-
Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).
-
Analysis: Inject each calibration standard in triplicate.
-
Data Analysis: Plot a graph of the mean peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value.[5]
Protocol:
-
Spiked Samples: Prepare spiked samples by adding known amounts of the analyte to a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.
-
Analysis: Analyze the spiked samples and a standard solution of known concentration.
-
Data Analysis: Calculate the percentage recovery for each sample. The mean recovery should be within 98.0% to 102.0%.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Protocol:
-
Repeatability (Intra-day Precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
Data Analysis: Calculate the Relative Standard Deviation (%RSD) for the results. The %RSD should be ≤ 2%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.
Protocol:
-
Signal-to-Noise Ratio: Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Standard Deviation of the Response and the Slope: Prepare a series of low-concentration standards and construct a calibration curve. Calculate the LOD and LOQ using the following equations:
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope of the calibration curve)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope of the calibration curve)
-
Robustness
Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Protocol:
-
Parameter Variation: Introduce small variations to the HPLC method parameters, one at a time. Examples include:
-
Flow rate (± 0.2 mL/min)
-
Column temperature (± 5 °C)
-
Mobile phase composition (± 2% organic)
-
Wavelength (± 5 nm)
-
-
Analysis: Analyze a system suitability solution under each of the modified conditions.
-
Data Analysis: Evaluate the impact of the changes on the system suitability parameters (e.g., retention time, peak area, tailing factor). The system suitability criteria should still be met.
Data Presentation: A Comparative Summary
The following table summarizes the expected performance characteristics for the validated analytical methods for 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid.
| Validation Parameter | HPLC-UV | GC-MS (with derivatization) | ¹⁹F qNMR |
| Specificity | High (with PDA) | Very High (mass fragmentation) | Absolute |
| Linearity (r²) | ≥ 0.999 | ≥ 0.995 | ≥ 0.999 |
| Range | 50-150% of target conc. | 50-150% of target conc. | Dependent on instrument sensitivity |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 99.0 - 101.0% |
| Precision (%RSD) | ≤ 2.0% | ≤ 3.0% | ≤ 1.0% |
| LOD | Low ng/mL | pg/mL | µg/mL |
| LOQ | Low ng/mL | pg/mL | µg/mL |
| Robustness | High | Moderate (derivatization can be a source of variability) | High |
Conclusion
The validation of analytical methods for 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid is a critical activity in ensuring the quality and consistency of data in a research and development setting. While HPLC-UV provides a versatile and robust platform for routine analysis, GC-MS offers superior sensitivity and selectivity, particularly when dealing with complex matrices, albeit with the potential need for derivatization. For definitive structural confirmation and as a primary standard for quantification, ¹⁹F NMR spectroscopy is an unparalleled tool due to its high specificity for fluorinated compounds.
The choice of method will ultimately depend on the specific application, available instrumentation, and the required level of sensitivity and selectivity. Regardless of the chosen technique, a thorough validation in accordance with ICH guidelines is imperative to guarantee the integrity of the analytical data and to support regulatory submissions.
References
-
International Council for Harmonisation. ICH Harmonised Guideline, VALIDATION OF ANALYTICAL PROCEDURES Q2(R2). [Link]
-
U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. [Link]
-
MasterControl. ICH Q2 (R2) Validation of Analytical Procedures. [Link]
-
IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
-
BioPharm International. FDA Releases Guidance on Analytical Procedures. [Link]
-
U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
SIELC Technologies. HPLC Analysis of TFA. [Link]
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Phenomenex. Analysis of Difluoroacetic Acid and Trifluoroacetic Acid in Drinking Water Sources Using a Luna™ Omega 3 µm PS C18 HPLC Column. [Link]
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A Researcher's Guide to Fluorinated Phenylacetic Acid Derivatives: A Structural and Functional Comparison
For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern therapeutic design. Among the myriad of core structures, phenylacetic acid and its derivatives serve as a versatile platform for developing agents across various therapeutic areas, including anti-inflammatory drugs.[1][2][3] The introduction of fluorine can profoundly alter the physicochemical and pharmacological properties of these molecules, including their acidity, lipophilicity, metabolic stability, and conformational preferences, ultimately impacting their biological activity.[4][5][6]
This guide offers an in-depth structural comparison of monofluorinated phenylacetic acid derivatives, focusing on the ortho- (2-fluoro), meta- (3-fluoro), and para- (4-fluoro) isomers. We will dissect how the position of a single fluorine atom on the phenyl ring dictates the molecule's properties, providing a framework for rational drug design. This analysis is supported by compiled experimental data and detailed protocols for key analytical procedures.
The Impact of Fluorine Position on Physicochemical Properties
The placement of the highly electronegative fluorine atom on the phenyl ring induces significant electronic and steric effects, which in turn modulate the molecule's acidity (pKa), lipophilicity (logP), and susceptibility to metabolic degradation.
Acidity (pKa)
The acidity of the carboxylic acid group in phenylacetic acid is a critical determinant of its ionization state at physiological pH, which influences its solubility, membrane permeability, and interaction with biological targets. Fluorine, being a strong electron-withdrawing group, increases the acidity of the carboxylic acid (lowers the pKa) by stabilizing the carboxylate anion through an inductive effect. The magnitude of this effect is highly dependent on the fluorine's position relative to the acetic acid side chain.
Generally, the closer the fluorine atom is to the side chain, the stronger the acidifying effect. Therefore, the expected trend in acidity is:
ortho (2-fluoro) > meta (3-fluoro) > para (4-fluoro) > unsubstituted phenylacetic acid.
This trend is a direct consequence of the inductive effect weakening with distance. The ortho isomer experiences the strongest electron withdrawal, leading to the most significant stabilization of the conjugate base and thus the lowest pKa.
Table 1: Comparison of Physicochemical Properties of Phenylacetic Acid and its Monofluorinated Derivatives
| Compound | pKa | logP |
| Phenylacetic Acid | 4.31[3] | 1.41 |
| 2-Fluorophenylacetic Acid | ~4.09 (Predicted) | ~1.60 (Predicted) |
| 3-Fluorophenylacetic Acid | ~4.14 (Predicted) | ~1.60 (Predicted) |
| 4-Fluorophenylacetic Acid | ~4.20 (Predicted) | ~1.60 (Predicted) |
Note: Experimental values for all isomers were not consistently available in the reviewed literature. Predicted values are based on established principles of physical organic chemistry. The electron-withdrawing nature of fluorine consistently lowers the pKa relative to the parent compound.[1][7]
Lipophilicity (logP)
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a crucial parameter for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.[8][9] The introduction of a fluorine atom generally increases the lipophilicity of a molecule.[10] While the effect of positional isomerism on logP is often subtle, it can be a critical factor in fine-tuning a drug's pharmacokinetic profile. For the monofluorinated phenylacetic acid isomers, the logP values are expected to be slightly higher than that of the parent compound, though significant differences between the isomers are not always pronounced.
Conformational Analysis: The Influence of the Ortho-Fluoro Substituent
The three-dimensional shape of a molecule is paramount for its interaction with biological targets. While meta and para substitution have a minimal impact on the rotational freedom of the acetic acid side chain, an ortho-fluoro substituent can impose significant conformational restrictions.
The steric bulk and electrostatic properties of the fluorine atom at the ortho position can influence the preferred dihedral angle between the phenyl ring and the carboxylic acid group. This can lock the molecule into a specific conformation that may be more or less favorable for binding to a target protein. This "conformational locking" is a powerful tool in drug design, potentially leading to increased potency and selectivity.[11][12][13] Researchers often use techniques like 19F NMR spectroscopy to study these conformational preferences in solution.[13][14]
Caption: Conformational effects of fluorine substitution.
Metabolic Stability: Blocking Sites of Metabolism
A major driver for incorporating fluorine in drug design is to enhance metabolic stability.[15][16][17] The primary route of metabolism for many aromatic compounds is oxidation of the phenyl ring by cytochrome P450 (CYP) enzymes.[18] A carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to enzymatic cleavage.
By replacing a hydrogen atom at a metabolically vulnerable position with a fluorine atom, chemists can effectively "block" a site of metabolism, thereby increasing the drug's half-life and bioavailability.[15][19] For phenylacetic acid, the para position is often susceptible to hydroxylation. Therefore, 4-fluorophenylacetic acid is expected to exhibit greater metabolic stability compared to its non-fluorinated counterpart and the other isomers where the para position remains available for oxidation.
Caption: Fluorine as a metabolic shield.
Experimental Protocols
To facilitate further research and validation, this section provides standardized, step-by-step methodologies for determining the key physicochemical parameters discussed above.
Protocol 1: Determination of pKa by Potentiometric Titration
This method is a highly accurate and commonly used technique for pKa determination.[20][21][22][23]
Materials:
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Standardized 0.1 M NaOH solution
-
0.15 M KCl solution (to maintain ionic strength)
-
Nitrogen gas supply
-
Test compound (fluorinated phenylacetic acid derivative)
Procedure:
-
Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).[20]
-
Sample Preparation: Prepare a solution of the test compound (e.g., 1 mM) in deionized water. To ensure complete dissolution, especially for sparingly soluble compounds, a small amount of a co-solvent may be used, though this can affect the pKa value.[22][23]
-
Ionic Strength Adjustment: Add 0.15 M KCl solution to maintain a constant ionic strength throughout the titration.[20][24]
-
Inert Atmosphere: Purge the solution with nitrogen gas to remove dissolved CO2, which can interfere with the measurement.[20]
-
Titration: Place the solution in a reaction vessel on a magnetic stirrer and immerse the pH electrode. Titrate the solution by adding small, precise increments of the standardized 0.1 M NaOH solution.[24]
-
Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.[20]
Caption: Workflow for pKa determination by potentiometric titration.
Protocol 2: Determination of logP by the Shake-Flask Method (OECD 107)
The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient.[25][26][27]
Materials:
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Separatory funnels or centrifuge tubes
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Analytical instrument for concentration measurement (e.g., HPLC-UV)
-
Test compound
Procedure:
-
Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by mixing the two solvents, shaking vigorously, and allowing them to separate.
-
Sample Addition: Add a known amount of the test compound to a mixture of the two prepared phases in a separatory funnel or tube. The volume ratio of the phases may be adjusted depending on the expected logP.
-
Equilibration: Shake the vessel for a sufficient time to allow for the partitioning equilibrium to be reached (e.g., 24 hours at a constant temperature).
-
Phase Separation: Separate the two phases. Centrifugation is often required to ensure complete separation.[27]
-
Concentration Analysis: Determine the concentration of the test compound in both the aqueous and n-octanol phases using a suitable analytical method like HPLC.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Protocol 3: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay provides an early assessment of a compound's susceptibility to Phase I metabolism, primarily by CYP enzymes.[18][28]
Materials:
-
Liver microsomes (human or other species)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
NADPH regenerating system (cofactor for CYP enzymes)
-
Incubator or water bath (37°C)
-
Quenching solution (e.g., cold acetonitrile containing an internal standard)
-
Centrifuge
-
LC-MS/MS for analysis
Procedure:
-
Preparation: Thaw the liver microsomes and dilute them to the desired protein concentration (e.g., 0.5-1.0 mg/mL) in phosphate buffer on ice.[29]
-
Reaction Mixture: In a microcentrifuge tube, mix the microsomal solution, the test compound (at a final concentration typically around 1 µM), and buffer.[30][29]
-
Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[29]
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing the cold quenching solution to stop the reaction.[30]
-
Protein Precipitation: Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.[31]
-
Analysis: Transfer the supernatant to an analysis plate and quantify the remaining amount of the parent compound at each time point using LC-MS/MS.[18]
-
Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of this line can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Conclusion
The strategic fluorination of the phenylacetic acid scaffold is a powerful tactic in medicinal chemistry. This guide demonstrates that the specific placement of even a single fluorine atom—be it in the ortho, meta, or para position—has predictable and significant consequences on the molecule's acidity, conformational profile, and metabolic stability. The ortho-fluoro isomer can be used to enforce a specific conformation, while the para-fluoro isomer is a classic choice for enhancing metabolic stability by blocking a common site of oxidative metabolism. Understanding these structure-property relationships allows researchers to rationally design and synthesize derivatives with optimized pharmacokinetic and pharmacodynamic profiles, accelerating the journey from a lead compound to a viable drug candidate.
References
-
Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Online] Available at: [Link]
-
Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Online] Available at: [Link]
-
Microsomal Stability Assay Protocol. AxisPharm. [Online] Available at: [Link]
-
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Online] Available at: [Link]
-
Development of Methods for the Determination of pKa Values. PMC - NIH. [Online] Available at: [Link]
-
Microsomal Clearance/Stability Assay. Domainex. [Online] Available at: [Link]
-
APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Online] Available at: [Link]
-
ADME Microsomal Stability Assay. BioDuro. [Online] Available at: [Link]
-
metabolic stability in liver microsomes. Mercell. [Online] Available at: [Link]
-
Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD. [Online] Available at: [Link]
-
A.8. PARTITION COEFFICIENT 1. METHOD The 'shake flask' method described is based on the OECD Test Guideline (1). European Commission. [Online] Available at: [Link]
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REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. [Online] Available at: [Link]
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Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD. [Online] Available at: [Link]
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Synthesis of fluorinated phenylacetic acid 19 from phenylacetic acid... ResearchGate. [Online] Available at: [Link]
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Fluorine Labeling of ortho-Phenylenes to Facilitate Conformational Analysis. ResearchGate. [Online] Available at: [Link]
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Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins. ACS Publications. [Online] Available at: [Link]
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Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. [Online] Available at: [Link]
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Fluorine labeling of ortho-phenylenes to facilitate conformational analysis. [Online] Available at: [Link]
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Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR. NIH. [Online] Available at: [Link]
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Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. PubMed. [Online] Available at: [Link]
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Fluorine Labeling of ortho-Phenylenes to Facilitate Conformational Analysis. PubMed. [Online] Available at: [Link]
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Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. ResearchGate. [Online] Available at: [Link]
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Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. NIH. [Online] Available at: [Link]
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On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Online] Available at: [Link]
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Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PMC - NIH. [Online] Available at: [Link]
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Methods to Increase the Metabolic Stability of 18F-Radiotracers. PMC. [Online] Available at: [Link]
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Electrofluorination of chiral substituted phenylacetic acid derivatives. Sci-Hub. [Online] Available at: [Link]
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Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. MDPI. [Online] Available at: [Link]
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Lipophilicity – Knowledge and References. Taylor & Francis. [Online] Available at: [Link]
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Characterization of conformational states of the homodimeric enzyme fluoroacetate dehalogenase by 19F–13C two-dimensional NMR. PubMed Central. [Online] Available at: [Link]
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A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel Chemical Entities: A Case Study with 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid
For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is paved with rigorous testing and validation. This guide provides an in-depth, experience-driven approach to in vitro assay validation, using the novel compound 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid as a central case study. While specific experimental data for this compound is not publicly available, its structural features—a difluoroacetic acid moiety and a trifluoromethoxy-substituted phenyl group—suggest potential biological activity, possibly as an enzyme inhibitor or a modulator of cellular pathways.
This guide is not a rigid template but a dynamic framework. It emphasizes the "why" behind the "how," empowering you to design and validate robust assays for your own research. We will explore the core principles of assay validation, grounded in scientific integrity and regulatory expectations, and compare two fundamental assay types: a primary cytotoxicity assay and a mechanistic enzyme inhibition assay.
The Imperative of Assay Validation: Beyond the Pretty Picture
In the fast-paced world of drug discovery, it's tempting to rush to generate data. However, unvalidated or poorly validated assays are a recipe for misleading results, wasted resources, and ultimately, failed projects. A validated assay provides confidence that the data generated is accurate, reliable, and reproducible. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for the validation of analytical procedures, which, while focused on analytical chemistry, offers principles that are broadly applicable to bioassays.[1][2][3][4]
The core tenets of assay validation, which we will explore in detail, are:
-
Specificity & Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This is further divided into repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Linearity & Range: The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample within a given range.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value (LOD) and the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy (LOQ).
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Foundational Assay: Assessing Cytotoxicity with an MTS Assay
A fundamental first step in characterizing a new compound is to understand its effect on cell viability. A common and robust method is the MTS assay, a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes, present in viable cells, reduce the MTS tetrazolium compound to a soluble formazan product that is quantifiable by spectrophotometry.
Experimental Protocol: MTS Assay for Cytotoxicity
-
Cell Seeding: Seed a relevant human cell line (e.g., A549, a human lung carcinoma cell line) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid in DMSO. Create a serial dilution series in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., 10% DMSO).
-
Cell Treatment: Remove the growth medium from the cells and add 100 µL of the prepared compound dilutions. Incubate for 48 hours.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation & Measurement: Incubate the plate for 2-4 hours at 37°C. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration-response curve and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Validating the MTS Assay
The following table outlines the key validation parameters and the experimental approach for each:
| Validation Parameter | Experimental Approach & Acceptance Criteria |
| Specificity | Compare the absorbance of wells containing only medium, medium with MTS, and medium with compound and MTS to ensure no interference. The signal from the compound alone should be negligible. |
| Accuracy | Spike a known concentration of a reference cytotoxicant into the assay and measure the recovery. Acceptance criteria: 80-120% recovery. |
| Precision (Repeatability) | Run three replicates of the full dose-response curve on the same plate. Acceptance criteria: Coefficient of Variation (CV) < 15% for each point. |
| Precision (Intermediate) | Run the assay on three different days with three different passage numbers of cells. Acceptance criteria: Inter-assay CV < 20% for the calculated IC₅₀ values. |
| Linearity & Range | Determine the linear relationship between cell number and absorbance. The working range of the assay should be within this linear portion. Acceptance criteria: R² > 0.98. |
| Robustness | Deliberately vary parameters such as incubation time with MTS reagent (e.g., ± 30 minutes) and cell seeding density (e.g., ± 20%) to assess the impact on the IC₅₀ value. The results should not significantly deviate. |
dot graph TD subgraph "Assay Validation Workflow" A[Define Assay Purpose and Parameters] --> B(Develop Assay Protocol); B --> C{Perform Validation Experiments}; C --> D[Specificity]; C --> E[Accuracy]; C --> F[Precision]; C --> G[Linearity & Range]; C --> H[Robustness]; I[Analyze Data and Document Results] --> J{Assay Validated?}; J -- Yes --> K[Implement for Routine Use]; J -- No --> B; end style A fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style D fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style E fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style F fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style G fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style H fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style I fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style J fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style K fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF linkStyle 9 stroke:red,stroke-width:2px; linkStyle 10 stroke:green,stroke-width:2px;
A high-level workflow for in vitro assay validation.
Mechanistic Insight: A Cyclooxygenase (COX) Inhibition Assay
Given that many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acids and act by inhibiting cyclooxygenase (COX) enzymes, it is plausible that 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid could have similar activity.[5][6][7] A cell-free enzymatic assay provides a more direct measure of target engagement compared to a cell-based cytotoxicity assay.
Experimental Protocol: COX-2 Inhibition Assay (Fluorometric)
-
Reagent Preparation: Prepare assay buffer, heme, and a fluorometric substrate according to a commercial COX-2 inhibitor screening kit.
-
Compound Preparation: Prepare a serial dilution of 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid in assay buffer. Include a known COX-2 inhibitor as a positive control (e.g., celecoxib) and a vehicle control.
-
Enzyme Reaction: In a 96-well plate, add the COX-2 enzyme to each well. Add the compound dilutions and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate Reaction: Add arachidonic acid (the substrate for COX enzymes) to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin reading the fluorescence intensity at the appropriate excitation and emission wavelengths in a kinetic mode for 10-20 minutes.
-
Data Analysis: Calculate the rate of the enzymatic reaction (slope of the kinetic read). Determine the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the concentration-response curve and calculate the IC₅₀ value.
Validating the COX-2 Inhibition Assay
| Validation Parameter | Experimental Approach & Acceptance Criteria |
| Specificity | Run the assay in the absence of the COX-2 enzyme to ensure the substrate does not auto-fluoresce or that the compound does not quench fluorescence. The signal should be minimal. |
| Accuracy | Test a reference COX-2 inhibitor with a known IC₅₀. The experimentally determined IC₅₀ should be within an acceptable range of the published value (e.g., ± 2-fold). |
| Precision (Repeatability) | Run the full dose-response curve in triplicate on the same plate. Acceptance criteria: CV < 10% for each point. |
| Precision (Intermediate) | Perform the assay on three different days using different lots of the enzyme if possible. Acceptance criteria: Inter-assay CV < 15% for the IC₅₀ values. |
| Linearity & Range | Determine the linear range of the assay with respect to enzyme concentration and time. The assay should be performed within these linear ranges. Acceptance criteria: R² > 0.99. |
| Robustness | Vary parameters such as incubation time with the inhibitor (e.g., ± 5 minutes) and substrate concentration (e.g., ± 10%) to assess the impact on the IC₅₀ value. The results should remain consistent. |
Comparison of cell-based and cell-free assay approaches.
Comparison of Assay Platforms
| Feature | MTS Cytotoxicity Assay | COX-2 Enzyme Inhibition Assay |
| Biological Relevance | High - assesses the overall effect on a living cell, integrating multiple factors.[8] | Moderate - focuses on a specific molecular interaction, removing the complexity of a cellular environment. |
| Throughput | High - easily automated for screening large numbers of compounds. | High - amenable to high-throughput screening formats. |
| Information Provided | General toxicity, IC₅₀ for cell death/growth inhibition.[9][10] | Specific mechanism of action, IC₅₀ for target inhibition. |
| Potential for Artifacts | Compound interference with MTS reduction, effects on cell metabolism not related to toxicity. | Compound auto-fluorescence, non-specific protein binding. |
| Cost | Relatively low. | Can be higher, especially for purified enzymes and specific substrates. |
Conclusion: A Symbiotic Approach to In Vitro Validation
The validation of in vitro assays is a cornerstone of successful drug discovery. By systematically evaluating the specificity, accuracy, precision, linearity, range, and robustness of your assays, you build a foundation of trust in your data. For a novel compound like 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid, a tiered approach is most effective. Starting with a validated, broad-based cytotoxicity assay provides a critical initial assessment of the compound's biological activity. Following up with a specific, mechanistic assay, such as the COX-2 inhibition assay, allows for a deeper understanding of its mode of action.
Ultimately, these two types of assays are not mutually exclusive but rather complementary. The data from a well-validated cell-based assay provides physiological context, while a cell-free assay offers mechanistic clarity. Together, they form a powerful toolkit for characterizing novel chemical entities and advancing the most promising candidates toward clinical development.
References
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
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Chang, W. C., Hsu, B. K., Chung, W. H., & Hung, S. I. (2018). Use of in vitro tests to assess the causative drugs for NSAIDs-induced type I hypersensitivity. Allergy, Asthma & Immunology Research, 10(4), 363-373. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]
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Quality Guidelines. International Council for Harmonisation. [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. [Link]
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3 Key Regulatory Guidelines for Method Validation. (2023). Altabrisa Group. [Link]
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Design and Validate a GMP Cell Based Assay. Marin Biologic Laboratories. [Link]
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Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. (2010). ResearchGate. [Link]
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Validation Study of In Vitro Cytotoxicity Test Methods. National Toxicology Program. [Link]
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Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Role of Cell-Based Assays in Drug Discovery and Development. Creative Bioarray. [Link]
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Brideau, C., Van Staden, C., & Chan, C. C. (2001). In vitro effects of nonsteroidal anti-inflammatory drugs on cyclooxygenase activity in dogs. American journal of veterinary research, 62(11), 1755–1760. [Link]
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Tsuchiya, S., et al. (1997). Validation Study on Five Cytotoxicity Assays by JSAAE I. Overview of the Study and Analyses of Variations of ED50 Values. AATEX, 4(3), 125-141. [Link]
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Warner, T. D., Giuliano, F., Vojnovic, I., Bukasa, A., Mitchell, J. A., & Vane, J. R. (1999). Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs. British journal of pharmacology, 126(8), 1831–1836. [Link]
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A Senior Application Scientist's Guide to the Cytotoxicity of Fluorinated Aromatic Compounds
For researchers, scientists, and drug development professionals, understanding the cytotoxic potential of fluorinated aromatic compounds is of paramount importance. The introduction of fluorine into an aromatic system can dramatically alter a molecule's metabolic stability, lipophilicity, and biological activity, often with the intention of enhancing therapeutic efficacy. However, these same alterations can lead to unintended and potent cytotoxic effects. This guide provides an in-depth comparison of the cytotoxicity of fluorinated aromatic compounds, grounded in experimental data and mechanistic insights, to aid in the rational design and safety assessment of novel chemical entities.
The Double-Edged Sword of Fluorination: Enhancing Potency, Unmasking Toxicity
The substitution of hydrogen with fluorine on an aromatic ring is a common strategy in medicinal chemistry. The high electronegativity and small size of fluorine can block metabolic oxidation at that site, increasing the compound's half-life.[1] However, this modification also impacts the electronic distribution of the aromatic ring, which can lead to the generation of reactive metabolites and trigger cellular stress pathways. The cytotoxicity of these compounds is not uniform and is intricately linked to the number and position of the fluorine substituents, a concept known as the structure-activity relationship (SAR).
Structure-Activity Relationships: How Fluorine Placement Dictates Cytotoxicity
The cytotoxic effects of halogenated phenols, including by extension fluorinated phenols, are heavily influenced by their structure. Generally, an increase in the number of halogen substitutions correlates with increased cytotoxicity. This is often linked to increased lipophilicity, which enhances the compound's ability to penetrate cell membranes.[2]
The position of the fluorine atom on the aromatic ring also plays a critical role. For instance, in a study on chlorophenols, which share similar electronic properties with fluorophenols, pentachlorophenol was found to be the most potent in inducing eryptosis (a form of red blood cell death), while phenol itself had the weakest effect.[3] This suggests a clear trend where increasing halogenation leads to greater cytotoxicity. The specific positioning (ortho, meta, para) of the fluorine atom influences the molecule's acidity and its potential for forming reactive quinone-like species, which can contribute to oxidative stress.[4]
Comparative Cytotoxicity Data
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Phenol | L929 (fibroblast) | MTT | >1000 | [5] |
| 2-Chlorophenol | L929 (fibroblast) | MTT | ~500 | [5] |
| 4-Chlorophenol | L929 (fibroblast) | MTT | ~300 | [5] |
| 2,4-Dichlorophenol | L929 (fibroblast) | MTT | ~150 | [5] |
| 2,4,6-Trichlorophenol | L929 (fibroblast) | MTT | ~50 | [5] |
| Pentachlorophenol | HepG2 (liver) | MTT | 88.46 | [5] |
Note: The IC50 values are approximate and can vary based on experimental conditions.[3]
Key Mechanisms of Cytotoxicity
The toxicity of fluorinated aromatic compounds is often mediated by a combination of cellular events, primarily oxidative stress and the induction of apoptosis.
Oxidative Stress: The Generation of Reactive Oxygen Species (ROS)
Many phenolic compounds can undergo redox cycling, leading to the production of reactive oxygen species (ROS) such as superoxide radicals and hydrogen peroxide.[4] The introduction of fluorine can modulate this process. Fluoride itself has been shown to induce oxidative stress by decreasing the activity of antioxidant enzymes and leading to an accumulation of ROS.[6] This excess of ROS can damage cellular components, including lipids, proteins, and DNA, ultimately leading to cell death.[7]
Apoptosis: Programmed Cell Death
A primary consequence of overwhelming oxidative stress is the initiation of apoptosis, or programmed cell death. Fluorinated compounds can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
The Intrinsic (Mitochondrial) Pathway: This pathway is often initiated by cellular stress, such as ROS-induced damage. Pro-apoptotic proteins like Bax and Bak become activated, leading to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm.[7] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9.
The Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface. This leads to the recruitment of adaptor proteins and the activation of caspase-8.
Both pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[7] Phenol and its chlorinated analogs have been shown to induce apoptosis by increasing intracellular calcium levels and activating caspase-3.[3]
Below is a diagram illustrating the key steps in the intrinsic apoptotic pathway, a common mechanism of cytotoxicity for many chemical compounds.
Caption: Intrinsic pathway of apoptosis induced by cellular stress.
Experimental Protocols for Assessing Cytotoxicity
To quantitatively compare the cytotoxicity of fluorinated aromatic compounds, standardized in vitro assays are essential. The MTT and LDH assays are two of the most common methods used.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the fluorinated aromatic compounds for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.
-
MTT Addition: Remove the treatment media and add MTT solution (typically 0.5 mg/mL in serum-free media) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control and determine the IC50 value.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon cell membrane damage or lysis. The amount of LDH released is proportional to the number of dead cells.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Stop Reaction: Add a stop solution to terminate the enzymatic reaction.
-
Absorbance Reading: Measure the absorbance of the colored product at a wavelength of 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity for each treatment group relative to a maximum LDH release control (cells lysed with a detergent) and a spontaneous LDH release control (untreated cells).
The following diagram illustrates a typical experimental workflow for assessing cytotoxicity.
Caption: General experimental workflow for cytotoxicity assessment.
Conclusion
The incorporation of fluorine into aromatic compounds is a powerful tool in drug design, but it necessitates a thorough understanding of the potential for increased cytotoxicity. The number and position of fluorine atoms are critical determinants of a compound's toxic potential, largely through mechanisms involving oxidative stress and the induction of apoptosis. By employing standardized in vitro cytotoxicity assays and being mindful of structure-activity relationships, researchers can make more informed decisions in the development of safer and more effective fluorinated aromatic compounds. This guide serves as a foundational resource for navigating the complex interplay between chemical structure and biological toxicity in this important class of molecules.
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A Comparative Guide to the Synthesis of 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid
Executive Summary
2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid is a valuable building block in medicinal chemistry, combining two key pharmacophores: the gem-difluoroacetic acid moiety and the trifluoromethoxy-substituted phenyl ring. The difluoro group can serve as a bioisostere for a carboxylic acid or alcohol, enhancing metabolic stability and binding affinity, while the trifluoromethoxy group improves lipophilicity and membrane permeability.[1] This guide provides a comparative analysis of three distinct synthetic routes to this target molecule: a classical Reformatsky-type approach, a modern photoredox-catalyzed pathway, and a robust halogen-exchange (Halex) based method. Each route is evaluated based on yield, scalability, safety, and operational complexity to provide researchers and drug development professionals with a comprehensive framework for selecting the optimal synthesis strategy.
Introduction
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern pharmaceutical design. The unique properties of fluorine, such as its high electronegativity and small atomic size, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. The target molecule, 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid, is of particular interest as it contains both a gem-difluoroacetic acid and a trifluoromethoxy group. The α,α-difluoroacetic acid motif is a versatile functional group that can modulate acidity and act as a stable mimic of other functionalities.[2] Concurrently, the 2-(trifluoromethoxy)phenyl group is a lipophilic moiety frequently employed to enhance cell membrane permeability and resist metabolic degradation.[3] This guide benchmarks three plausible and distinct synthetic strategies for its preparation, offering detailed protocols and a critical evaluation of their respective merits and drawbacks.
Part 1: Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule reveals several possible bond disconnections, forming the basis for the synthetic routes explored in this guide. The primary disconnection is at the C-C bond between the aromatic ring and the difluoroacetic acid moiety. A secondary approach involves constructing the difluoroacetic acid group on a pre-functionalized aromatic ring.
Caption: Retrosynthetic analysis of the target molecule.
Part 2: Benchmarked Synthesis Routes
Route 1: Modified Reformatsky Reaction
This classical approach builds the carbon skeleton via a nucleophilic addition of a zinc enolate, generated from ethyl bromodifluoroacetate, to an electrophilic carbonyl. It is a reliable and well-understood method for laboratory-scale synthesis.
Reaction Scheme:
Mechanistic Rationale & Experimental Choices:
The key step is the oxidative insertion of activated zinc metal into the carbon-bromine bond of ethyl bromodifluoroacetate to form an organozinc reagent, often called a Reformatsky reagent. This reagent is less reactive and more tolerant of functional groups than Grignard reagents. The zinc enolate then adds to the carbonyl group of 2-(trifluoromethoxy)benzaldehyde. Tetrahydrofuran (THF) is an ideal solvent as it effectively solvates the organometallic intermediate. The reaction is typically initiated with a small amount of iodine or 1,2-dibromoethane to activate the zinc surface. The subsequent acidic workup hydrolyzes the resulting ester and zinc alkoxide to furnish the final carboxylic acid.
Detailed Experimental Protocol:
-
Activation of Zinc: To a flame-dried 250 mL three-neck flask under a nitrogen atmosphere, add zinc dust (1.5 eq). Add 50 mL of anhydrous THF, followed by a crystal of iodine. Stir the suspension until the brown color of the iodine disappears.
-
Reaction: Add 2-(trifluoromethoxy)benzaldehyde (1.0 eq) to the flask. In a separate dropping funnel, add a solution of ethyl bromodifluoroacetate (1.2 eq) in 30 mL of anhydrous THF. Add this solution dropwise to the stirred zinc suspension over 30 minutes. The reaction is exothermic and should be maintained at 40-50°C using a water bath.
-
Workup: After stirring for 2 hours at room temperature, cool the reaction to 0°C and quench by the slow addition of 50 mL of 2M HCl.
-
Extraction & Hydrolysis: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4. Remove the solvent under reduced pressure. To the crude ester, add a mixture of ethanol (50 mL) and 10% aqueous NaOH (50 mL) and reflux for 4 hours to hydrolyze the ester.
-
Purification: Cool the mixture, acidify with concentrated HCl to pH ~1, and extract the product with ethyl acetate (3 x 50 mL). The combined organic layers are dried, filtered, and concentrated. The final product is purified by recrystallization from a hexane/ethyl acetate mixture.
Advantages & Disadvantages:
-
Advantages: Reliable and well-established chemistry, readily available starting materials, good for small to medium scale.
-
Disadvantages: Requires activation of zinc, can be sensitive to water, moderate overall yields due to multiple steps.
Route 2: Photoredox-Catalyzed Difluoromethylation and Carboxylation
This modern approach leverages the power of photoredox catalysis to generate a difluoromethyl radical, which is then coupled with an aryl halide. This route represents a more contemporary and potentially more efficient strategy.[4][5]
Reaction Scheme:
Mechanistic Rationale & Experimental Choices:
This synthesis utilizes a photocatalyst, such as Ru(bpy)3Cl2 or an organic dye, which upon excitation by visible light can engage in single-electron transfer (SET).[4] In this proposed route, the excited photocatalyst reduces a suitable difluoromethyl source (e.g., difluoroacetic anhydride) to generate a difluoromethyl radical.[5] This radical then adds to the 2-(trifluoromethoxy)iodobenzene. The resulting radical intermediate is further reduced and protonated to yield the difluoromethylated arene. The second step involves the deprotonation of the relatively acidic C-H bond of the difluoromethyl group using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA), followed by quenching the resulting carbanion with solid carbon dioxide (dry ice) to install the carboxylic acid group.
Detailed Experimental Protocol:
-
Difluoromethylation: To an oven-dried Schlenk tube, add 2-(trifluoromethoxy)iodobenzene (1.0 eq), difluoroacetic acid (2.0 eq), Ru(bpy)3Cl2 (1 mol%), and a diaryl sulfoxide (2.0 eq).[4] Degas the vessel and backfill with nitrogen. Add anhydrous 1,2-dichloroethane (DCE) as the solvent. Irradiate the stirred mixture with a blue LED (427 nm) at room temperature for 24-48 hours.
-
Workup & Isolation: Upon completion (monitored by GC-MS), dilute the reaction with water and extract with dichloromethane. The combined organic layers are dried over Na2SO4, filtered, and concentrated. The crude 1-(difluoromethyl)-2-(trifluoromethoxy)benzene is purified via column chromatography.
-
Carboxylation: Dissolve the purified 1-(difluoromethyl)-2-(trifluoromethoxy)benzene (1.0 eq) in anhydrous THF and cool to -78°C under a nitrogen atmosphere. Add LDA (1.1 eq, freshly prepared or commercial solution) dropwise and stir for 1 hour at -78°C.
-
Quenching & Purification: Add an excess of crushed dry ice to the reaction mixture in one portion. Allow the mixture to slowly warm to room temperature. Quench with 1M HCl and extract with ethyl acetate. The organic layers are combined, dried, and concentrated to yield the crude product, which is then purified by recrystallization.
Advantages & Disadvantages:
-
Advantages: Mild reaction conditions, high functional group tolerance, potentially higher yields, utilizes visible light as a "green" reagent.
-
Disadvantages: Requires specialized photochemical equipment, photocatalysts can be expensive, carboxylation step requires cryogenic temperatures and strictly anhydrous conditions.
Route 3: Halogen Exchange (Halex) and Hydrolysis
This route is often suitable for larger-scale synthesis due to the use of relatively inexpensive reagents. It involves the synthesis of a dichlorinated precursor followed by a nucleophilic halogen exchange reaction to install the fluorine atoms.
Reaction Scheme:
Mechanistic Rationale & Experimental Choices:
The synthesis begins with the conversion of 2-(trifluoromethoxy)benzoic acid to its corresponding α,α-dichloroacetyl chloride. This can be achieved via chlorination of the acid chloride with reagents like PCl5 and chlorine gas. Hydrolysis of the acid chloride gives the α,α-dichloroacetic acid intermediate. The crucial step is the Halex reaction, where potassium fluoride (KF) acts as a nucleophilic fluoride source to displace the chloride ions.[6] This reaction is typically performed in a high-boiling polar aprotic solvent to ensure the solubility of KF and to reach the high temperatures often required for the exchange. The higher bond strength of C-F compared to C-Cl drives the reaction forward.
Detailed Experimental Protocol:
-
Chlorination: Caution: This step involves hazardous reagents and should be performed in a well-ventilated fume hood. Convert 2-(trifluoromethoxy)benzoic acid (1.0 eq) to its acid chloride using thionyl chloride (SOCl2). The crude acid chloride is then reacted with phosphorus pentachloride (PCl5) and chlorine gas under UV irradiation to afford 2,2-dichloro-2-(2-(trifluoromethoxy)phenyl)acetyl chloride.
-
Hydrolysis: The crude dichloroacetyl chloride is carefully hydrolyzed by adding it to ice-water to yield 2,2-dichloro-2-(2-(trifluoromethoxy)phenyl)acetic acid. The product is extracted and used directly in the next step.
-
Fluorination (Halex Reaction): In a suitable pressure-rated reactor, combine the crude dichloroacetic acid derivative (1.0 eq) and spray-dried potassium fluoride (3.0 eq) in a solvent such as sulfolane. Heat the mixture to 150-180°C and stir for 6-12 hours.[6]
-
Workup and Purification: After cooling, the reaction mixture is poured into water, acidified with HCl, and extracted with ether. The organic extracts are dried and concentrated. Purification is typically achieved by vacuum distillation or recrystallization.
Advantages & Disadvantages:
-
Advantages: Potentially cost-effective for large-scale production, utilizes readily available bulk chemicals.
-
Disadvantages: Harsh reaction conditions (high temperatures, corrosive reagents), requires specialized equipment (pressure reactor), potential for incomplete halogen exchange leading to mixed halo-species.
Part 3: Comparative Analysis
Performance Metrics Summary
| Metric | Route 1: Reformatsky | Route 2: Photoredox | Route 3: Halex |
| Overall Yield | 40-55% | 50-70% | 35-50% |
| Number of Steps | 2 (from aldehyde) | 2 (from aryl iodide) | 3 (from benzoic acid) |
| Scalability | Lab to Pilot | Lab | Lab to Industrial |
| Reagent Cost | Moderate | High (catalyst) | Low |
| Safety Concerns | Zinc activation | None | High (PCl5, Cl2, high T) |
| Green Chemistry | Poor (metal waste) | Good (uses light) | Poor (harsh reagents) |
Experimental Workflow Comparison
The following diagram illustrates the high-level workflow for each synthetic route, highlighting the key transformations and stages.
Caption: High-level workflow comparison of the three synthesis routes.
Part 4: Future Outlook & Emerging Technologies
The synthesis of complex fluorinated molecules is a rapidly evolving field. One promising technology is the use of continuous flow chemistry .[7][8] For both the photoredox and Halex routes, flow chemistry offers significant advantages. It can improve safety by minimizing the volume of hazardous reagents at any given time, enhance heat and mass transfer for better reaction control, and facilitate the safe handling of toxic gases like chlorine.[7] Furthermore, electrochemical methods, which use electricity as a traceless reagent, are gaining traction for fluorination and carboxylation reactions, offering a potentially greener alternative to traditional reagent-based methods.[9][10][11]
Conclusion
The optimal synthesis route for 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid is highly dependent on the specific requirements of the research or production campaign.
-
For laboratory-scale discovery chemistry , where speed and reliability are paramount, the Reformatsky approach (Route 1) offers a dependable, albeit modest-yielding, pathway using standard organic chemistry techniques.
-
For methods development and access to analogs with high functional group tolerance , the Photoredox route (Route 2) is superior. Its mild conditions and modern approach make it an elegant and efficient choice, despite the higher initial cost of catalysts and equipment.
-
For large-scale industrial production , where cost is the primary driver, the Halex route (Route 3) is the most viable option. Despite its harsh conditions and significant safety considerations, its reliance on inexpensive bulk chemicals makes it the most economically scalable process.
By understanding the causality behind the experimental choices and the inherent trade-offs of each method, researchers can make an informed decision that aligns with their project goals, whether they prioritize speed, elegance, or cost-effectiveness.
References
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- Electrochemical decarboxylative fluorination. (2024). ResearchGate.
- eFluorination for the Rapid Synthesis of Carbamoyl Fluorides from Oxamic Acids. (2025). YouTube.
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Redox-neutral decarboxylative coupling of fluoroalkyl carboxylic acids via dual metal photoelectrocatalysis. (2024). Chemical Science (RSC Publishing). Available at: [Link]
- Electrochemical fluorination – Knowledge and References. (n.d.). Taylor & Francis.
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- 2,2-Difluoro-2-(4-(trifluoromethoxy)phenyl)acetic acid. (n.d.). Smolecule.
- Photoredox Catalytic Trifluoromethylation and Perfluoroalkylation of Arenes Using Trifluoroacetic and Related Carboxylic Acids. (2020). ResearchGate.
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General radical difluoromethylation using difluoroacetic anhydride via photoredox catalysis. (2024). Science China Chemistry. Available at: [Link]
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- Understanding flow chemistry for the production of active pharmaceutical ingredients. (2022). NIH.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid
For researchers at the forefront of pharmaceutical innovation, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring safety and environmental stewardship through proper chemical waste management. This guide provides a detailed, step-by-step protocol for the safe disposal of 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid (CAS RN: 1133116-03-6) , a compound notable for its complex fluorination.
The procedural recommendations herein are grounded in the fundamental principles of organic chemistry, regulatory standards set by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), and an expert synthesis of safety data from structurally analogous compounds. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, its structure as a halogenated aromatic carboxylic acid dictates a clear and cautious path for its disposal.
Part 1: Hazard Assessment & Immediate Safety Protocols
Before initiating any disposal procedure, a thorough understanding of the potential hazards is paramount. The molecular structure of 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid incorporates multiple fluorine atoms, both as a difluoroacetic acid moiety and a trifluoromethoxy group on the phenyl ring. This high degree of fluorination informs our safety and handling protocols.
Inferred Hazard Profile:
Based on analogous structures like difluoroacetic acid and various trifluoromethyl/trifluoromethoxy-phenylacetic acids, we can infer the following hazard characteristics:
| Hazard Class | Anticipated Effects | Rationale |
| Corrosivity | Causes severe skin burns and eye damage.[1] | The carboxylic acid functional group is inherently corrosive. |
| Toxicity | Harmful if swallowed, inhaled, or absorbed through the skin. May cause respiratory irritation.[1] | Halogenated organic acids can exhibit significant toxicity. |
| Environmental Hazard | Potentially harmful to aquatic life with long-lasting effects. | Fluorinated organic compounds can be persistent in the environment.[2] |
Mandatory Personal Protective Equipment (PPE):
Due to the corrosive and potentially toxic nature of this compound, stringent adherence to PPE guidelines is mandatory.
| PPE Category | Specification | Source |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Double gloving is recommended. Change immediately upon contamination. | [3] |
| Eye & Face Protection | Chemical splash goggles and a full-face shield must be worn. | [3][4][5] |
| Skin & Body Protection | A chemical-resistant lab coat and an acid-resistant apron. Closed-toe shoes and long pants are required. | [3][4][6] |
| Respiratory Protection | All handling must occur inside a certified chemical fume hood. | [3] |
Part 2: The Disposal Workflow: A Step-by-Step Guide
The fundamental principle for disposing of 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid is to treat it as halogenated organic waste . Under no circumstances should this compound or its solutions be disposed of down the drain or in general waste streams.[7][8][9]
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe laboratory waste management. This compound must be collected in a dedicated waste stream.
-
Action: Designate a specific, clearly labeled container for "Halogenated Organic Waste - Acidic."
-
Causality: Mixing halogenated compounds with non-halogenated waste streams complicates the disposal process and increases costs. Furthermore, mixing acidic waste with bases or other incompatible materials can lead to dangerous chemical reactions.
Step 2: Container Selection and Labeling
The integrity of the waste container is critical to prevent leaks and ensure safe transport.
-
Action: Use a high-density polyethylene (HDPE) or other suitably corrosion-resistant container with a secure, screw-top cap.
-
Causality: The acidic nature of the compound requires a container that will not degrade over time. Metal containers should be avoided as acids can corrode them.[10]
-
Labeling: Affix a hazardous waste label to the container before adding any waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid"
-
An accurate estimation of the concentration and volume.
-
The date of accumulation.
-
Step 3: Waste Accumulation
-
Action: Collect all waste containing this compound, including pure substance, solutions, and contaminated materials (e.g., pipette tips, wipes), in the designated container.
-
Location: The waste container should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, under the direct control of laboratory personnel.[8]
-
Procedure:
-
Always keep the waste container closed, except when adding waste.[7][8]
-
Use a funnel for transferring liquids to prevent spills, and remove the funnel immediately after use.
-
Store the container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[9]
-
Do not fill the container beyond 90% capacity to allow for expansion.
-
Step 4: Arranging for Disposal
-
Action: Once the container is full or has reached the institutional time limit for storage in an SAA, arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[7][11]
-
Regulatory Context: This waste falls under the Resource Conservation and Recovery Act (RCRA) regulations. It would likely be classified under EPA waste codes such as D002 (Corrosive) and potentially an F-listed code (F001 or F002) if mixed with spent solvents, due to its halogenated nature.[12][13][14][15]
The logical flow for handling and disposal is illustrated in the diagram below.
Part 3: Emergency Procedures for Spills
In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Assess the Spill: If the spill is large, involves highly concentrated material, or you are not trained to handle it, contact your institution's EHS emergency line immediately.
-
Small Spill Cleanup (Trained Personnel Only):
-
Ensure you are wearing the full PPE detailed in Part 1.
-
Contain the spill using a chemical spill kit with an absorbent suitable for acids (do not use combustible materials like paper towels).
-
Neutralize the spill with a mild base such as sodium bicarbonate, working from the outside in.
-
Collect the absorbed and neutralized material using non-sparking tools and place it into a labeled hazardous waste container.
-
Decontaminate the area with a suitable cleaning agent and wipe clean.
-
Dispose of all cleanup materials as halogenated organic waste.
-
Part 4: The Science of Disposal: Why Incineration?
The recommended disposal method for halogenated organic compounds is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[2]
-
Chemical Rationale: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry. This stability makes fluorinated compounds resistant to many conventional chemical and biological degradation methods.
-
Incineration Process: High temperatures (typically >1,000°C) and long residence times in an incinerator provide the necessary energy to break the C-F and C-C bonds.[2][16] The resulting fluorine atoms are then "scrubbed" from the flue gas, often by reacting with calcium carbonate to form inert calcium fluoride (CaF₂). This process ensures the complete destruction of the organic molecule, preventing the release of persistent fluorinated compounds into the environment.[2]
By adhering to this comprehensive disposal protocol, researchers can ensure they are not only protecting themselves and their colleagues but also upholding the highest standards of environmental responsibility in the pursuit of scientific advancement.
References
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Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
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Tsang, W. (1998). On the Incinerability of Highly Fluorinated Organic Compounds. Combustion Science and Technology, 138(1-6), 365-383. Retrieved from [Link]
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Per- and polyfluorinated substances in waste incinerator flue gases. (2014). National Institute for Public Health and the Environment (RIVM). Retrieved from [Link]
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Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]
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Tsang, W. (1998). On the Incinerability of Highly Fluorinated Organic Compounds. Semantic Scholar. Retrieved from [Link]
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Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved from [Link]
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4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetic acid - Safety Data Sheet. (2024). ChemSrc. Retrieved from [Link]
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Emissions from incineration of fluoropolymer materials. (2009). NILU - Norwegian Institute for Air Research. Retrieved from [Link]
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Chemicals. (n.d.). Massachusetts Institute of Technology Environmental Health & Safety. Retrieved from [Link]
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Researcher's Guide. (n.d.). Purdue University Environmental Health and Safety. Retrieved from [Link]
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Personal Protective Equipment (PPE). (n.d.). Chemical Hazards Emergency Medical Management (CHEMM). Retrieved from [Link]
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PPE and Safety for Chemical Handling. (2020). ACS Material. Retrieved from [Link]
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2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid. (n.d.). Angene. Retrieved from [Link]
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Examples of PPE for Various Dangerous Goods Classes. (2025). Storemasta. Retrieved from [Link]
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PPE for Hazardous Chemicals. (n.d.). Canada Safety Training. Retrieved from [Link]
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Waste Code. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
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Halogenated Organics Waste Compatibility. (n.d.). CP Lab Safety. Retrieved from [Link]
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EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. (2025). Retrieved from [Link]
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Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025). U.S. Environmental Protection Agency. Retrieved from [Link]
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Personal protective equipment for handling 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid
Comprehensive Handling and PPE Guide: 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid
Hazard Assessment: A Structural Analogy Approach
Due to the absence of a specific Safety Data Sheet (SDS) for the target molecule, a conservative risk assessment has been formulated by analyzing close structural analogs:
-
The 2,2-Difluoroacetic acid moiety: This structural component is known to be highly corrosive. The SDS for 2,2-Difluoroacetic acid indicates it causes severe skin burns, serious eye damage, and respiratory irritation[1][2].
-
The (Trifluoromethoxy)phenylacetic acid moiety: Analogs like 2-(Trifluoromethoxy)phenylacetic acid are classified as causing significant skin and eye irritation[3][4].
-
Fluorinated Organic Compounds: While the trifluoromethoxy group is generally stable, it is crucial to prevent exposure, as some fluorinated molecules can yield toxic metabolites[5][6].
Based on this analysis, 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid must be handled as a corrosive substance that can cause severe chemical burns to the skin and eyes, and damage to the respiratory tract.
The Hierarchy of Controls: A Mandatory Framework
Before any personal protective equipment (PPE) is selected, the Hierarchy of Controls must be applied. This foundational safety principle prioritizes risk mitigation strategies.
Caption: The Hierarchy of Controls prioritizes safety measures.
For this compound, Engineering Controls (i.e., mandatory use of a certified chemical fume hood) and Administrative Controls (this guide and associated training) are the primary means of protection. PPE is the final, essential barrier.
Personal Protective Equipment (PPE): Your Last Line of Defense
The selection of PPE must be tailored to the specific task. Below is a summary table followed by a detailed explanation of each component.
| Task / Operation | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Double Nitrile Gloves | Safety Glasses with Side Shields | Standard Lab Coat | Not Required |
| Weighing (Solid) | Double Nitrile Gloves | Chemical Splash Goggles | Standard Lab Coat | Recommended (N95) if dusty |
| Solution Prep & Transfer | Neoprene or Butyl Gloves over Nitrile | Chemical Splash Goggles & Face Shield | Chemically Resistant Apron over Lab Coat | Required if outside fume hood (Use respirator with acid gas cartridge) |
| Reaction Workup | Neoprene or Butyl Gloves over Nitrile | Chemical Splash Goggles & Face Shield | Chemically Resistant Apron over Lab Coat | Not required if conducted entirely within a fume hood |
| Spill Cleanup | Heavy-duty Neoprene or Butyl Gloves | Chemical Splash Goggles & Face Shield | Chemically Resistant Suit/Apron | Required (Respirator with acid gas cartridge) |
Hand Protection: Preventing Dermal Corrosion
The primary risk is severe skin burns from the corrosive acidic nature of the compound[1]. Standard disposable nitrile gloves offer only minimal splash protection and are not suitable for prolonged contact with corrosive acids[7].
-
For Incidental Contact (e.g., weighing, transport): Double-gloving with standard nitrile gloves (minimum 5-mil thickness) is acceptable. Gloves must be changed immediately upon any suspected contact[7].
-
For Extended Handling (e.g., solution prep, workup, cleaning): A two-layer glove system is mandatory.
-
Inner Glove: Standard nitrile glove.
-
Outer Glove: A chemically resistant glove such as Butyl or Neoprene rubber. Butyl rubber offers excellent protection against a wide variety of corrosive acids[8].
-
Eye and Face Protection: A Critical Barrier
Given the high risk of irreversible eye damage, eye and face protection is non-negotiable[9].
-
Minimum Protection: ANSI Z87.1-compliant chemical splash goggles are required for all operations. Standard safety glasses are insufficient as they do not protect against splashes[9].
-
High-Risk Operations: When handling liquid solutions, preparing solutions, or during any operation with a heightened risk of splashing, a full-face shield must be worn over chemical splash goggles [9][10].
Body Protection
A standard cotton lab coat is sufficient for containing minor powder spills. However, for handling solutions, an additional layer is necessary.
-
Chemically Resistant Apron: A PVC or neoprene apron worn over the lab coat is required when handling solutions to protect against corrosive splashes[11].
Respiratory Protection
Corrosive vapors and aerosols can cause severe damage to the respiratory tract[1][12].
-
Engineering Controls First: All work must be performed in a certified chemical fume hood to control vapor exposure[9].
-
When Required: Respiratory protection is necessary if engineering controls are insufficient or during emergency spill response. A full-face or half-mask respirator equipped with an acid gas (AG) cartridge is appropriate[10]. An N95 dust mask may be used for weighing fine powders if a fume hood is not available for this specific task, but this is not the preferred method.
Operational and Disposal Plans
Step-by-Step Handling Protocol
-
Preparation: Designate a work area within a chemical fume hood. Ensure an emergency shower and eyewash station are accessible and unobstructed[9][11]. Assemble all necessary equipment and reagents.
-
Donning PPE: Don PPE in the following order: lab coat, inner nitrile gloves, outer resistant gloves (if required), chemical splash goggles, and face shield.
-
Weighing: If the compound is a solid, carefully weigh the required amount onto a tared weigh boat inside the fume hood to contain any dust.
-
Solution Preparation: Always add the acid to the solvent slowly and carefully. Never add solvent to the acid , as this can cause a violent exothermic reaction and splashing[9][13].
-
Post-Handling: Thoroughly decontaminate the work area. Remove PPE carefully, avoiding contact with contaminated surfaces.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Emergency Procedures
-
Skin Contact: Immediately go to an emergency shower and flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the shower. Seek immediate medical attention[3][11].
-
Eye Contact: Immediately flush eyes at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[4][9].
-
Spill:
-
Small Spill (in fume hood): Use a spill kit containing a neutralizer for acids, such as sodium bicarbonate or calcium carbonate[9]. Absorb the neutralized mixture with an inert material (e.g., vermiculite).
-
Large Spill: Evacuate the immediate area. Alert personnel and contact your institution's environmental health and safety (EHS) department.
-
Disposal Plan
All waste, including contaminated PPE, spill cleanup materials, and empty containers, must be disposed of as hazardous chemical waste.
-
Chemical Waste: Collect all waste containing the compound in a clearly labeled, sealed, and corrosion-resistant container.
-
Contaminated PPE: Gloves, aprons, and other contaminated disposable items must be placed in a designated hazardous waste bag.
-
Consult EHS: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your EHS department for specific guidance.
Risk Assessment & PPE Selection Workflow
The following diagram outlines the decision-making process for ensuring safety when handling this compound.
Caption: A workflow for task-based risk assessment and PPE selection.
References
-
Reddit. (2023). Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds? Available at: [Link]
-
Seton UK. (2022). Working safely with corrosive substances. Available at: [Link]
-
ACTenviro. (2024). How To Effectively Handle and Manage Corrosive Chemicals. Available at: [Link]
-
ResearchGate. (2024). The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study. Available at: [Link]
-
Denios. (n.d.). Managing Corrosive Substances: Safety Protocols for Businesses. Available at: [Link]
-
LeelineWork. (2026). What PPE Should You Wear When Handling Acid 2026?. Available at: [Link]
-
National Institutes of Health (NIH). (2021). Metabolism and Toxicity of Fluorine Compounds. Available at: [Link]
-
ACS Publications. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology. Available at: [Link]
-
Duke University Safety. (n.d.). Microflex® Chemical Resistance Guide. Available at: [Link]
-
Freie Universität Berlin. (n.d.). Chemistry of the Trifluoromethoxy Group. Refubium. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Glove Selection Chart. Available at: [Link]
-
Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Available at: [Link]
-
Thermo Fisher Scientific. (2025). Safety Data Sheet - 2-(Trifluoromethoxy)phenylacetic acid. Available at: [Link]
-
Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Available at: [Link]
-
University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Available at: [Link]
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. 8.9 Corrosives [ehs.cornell.edu]
- 10. leelinework.com [leelinework.com]
- 11. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 12. Working safely with corrosive substances | Seton UK [seton.co.uk]
- 13. actenviro.com [actenviro.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

